cis-2,6-Dimethyloxan-4-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBJPDVINOGBR-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14505-80-7 | |
| Record name | (2R,6S)-2,6-dimethyloxan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereochemistry of 2,6-Disubstituted Tetrahydropyran-4-ones
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran skeleton is a privileged scaffold found in a vast number of natural products with significant biological activities, including anticancer properties.[1] The precise three-dimensional arrangement of substituents on this heterocyclic core is often critical for its therapeutic efficacy. This guide provides a detailed exploration of the stereochemistry of 2,6-disubstituted tetrahydropyran-4-ones, focusing on conformational analysis, stereoselective synthesis, and characterization techniques.
Conformational Analysis: The Chair Conformation and Stereoelectronic Effects
The stereochemical behavior of 2,6-disubstituted tetrahydropyran-4-ones is largely dictated by the conformational preferences of the six-membered ring. The tetrahydropyran ring typically adopts a chair conformation to minimize torsional strain. The presence of the C4-carbonyl group introduces some flattening of the ring in that region. The orientation of the substituents at C2 and C6 (axial vs. equatorial) is a critical determinant of the molecule's overall shape and stability.
Several factors influence the conformational equilibrium:
-
Steric Hindrance: Bulky substituents at the 2- and 6-positions will preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions with other ring atoms and substituents.
-
Anomeric Effect: When an electronegative atom (like the oxygen in the ring) is adjacent to a carbon atom bearing another electronegative substituent (at the C2 or C6 position), there is a thermodynamic preference for the substituent to occupy the axial position. This is due to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond.
-
Dipole-Dipole Interactions: The relative orientation of dipoles within the molecule can also influence the conformational preference.
In the solid state, halogenated pyran analogues have been observed to adopt a standard 4C1-like conformation, even in the presence of significant 1,3-diaxial repulsion between substituents.[2][3] This highlights the inherent stability of the chair conformation. The repulsion between axial substituents can, however, lead to deviations in the intra-annular torsion angles.[2][3]
Caption: Chair conformations of a 2-substituted tetrahydropyran ring.
Stereoselective Synthesis Strategies
Achieving control over the relative and absolute stereochemistry at the C2 and C6 positions is a central challenge in the synthesis of tetrahydropyran-4-ones. Several powerful strategies have been developed to address this.
Prins Cyclization
The Prins cyclization is a versatile and widely used method for the construction of tetrahydropyran rings.[4] It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. The stereochemical outcome is often dictated by the formation of a stable six-membered chair-like transition state, which leads to a high degree of diastereoselectivity.[5][6][7][8]
A diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones has been achieved via the Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes.[5][6][7][8] This reaction proceeds through a stable chair-like tetrahydropyranyl carbocation intermediate.[5][6][7][8]
Caption: General workflow of a Prins cyclization reaction.
Experimental Protocol: Diastereoselective Prins Cyclization [6]
-
To a solution of the 3-bromobut-3-en-1-ol in 1,2-dichloroethane (DCE) at -35 °C, add the aldehyde.
-
Slowly add boron trifluoride etherate (BF3·OEt2) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at -35 °C until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Michael Addition and Related Reactions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization, is another powerful strategy for the stereoselective synthesis of tetrahydropyran-4-ones.
For instance, the Horner-Wadsworth-Emmons olefination has been used to introduce a methylidene group onto a pyranone ring in the synthesis of trans-3-methylidenetetrahydropyran-4-ones.[1] The key intermediates, 3-diethoxyphosphoryltetrahydropyran-4-ones, were prepared with high stereoselectivity through the Michael addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones.[1] The addition typically occurs via an axial attack of the nucleophile.[1]
Organocatalytic methods have also emerged as a powerful tool for the asymmetric synthesis of tetrahydropyrans.[5]
Other Synthetic Approaches
-
Oxa-hetero-Diels-Alder Reactions: Diastereo- and enantioselective oxa-hetero-Diels-Alder reactions have been employed to synthesize trifluoromethyl-substituted tetrahydropyranones.[5]
-
Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence: This sequence has been used for the efficient stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans.[9]
-
Borane-Catalyzed Reductive Cyclization: cis-2,6-disubstituted tetrahydropyrans can be synthesized with high diastereoselectivity through the reductive cyclization of 1,5-diketones using a simple triarylborane catalyst and dihydrogen.[10][11]
| Synthetic Method | Key Features | Stereoselectivity | Reference |
| Prins Cyclization | Acid-catalyzed cyclization of homoallylic alcohols and aldehydes. | High diastereoselectivity for cis or trans isomers depending on substrates and conditions. | [5][6][7] |
| Michael Addition/Cyclization | Conjugate addition to an α,β-unsaturated system followed by intramolecular ring closure. | High diastereoselectivity, often favoring the trans isomer. | [1] |
| Gold-Catalyzed Cascade | Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence. | Excellent diastereoselectivity for cis isomers. | [9] |
| Borane-Catalyzed Reductive Cyclization | Hydrogenation and cyclization of 1,5-diketones. | High diastereoselectivity for cis isomers. | [11] |
Spectroscopic and Crystallographic Characterization
The unambiguous determination of the stereochemistry of 2,6-disubstituted tetrahydropyran-4-ones relies on a combination of spectroscopic and crystallographic techniques.
NMR Spectroscopy
Proton (1H) and Carbon-13 (13C) NMR spectroscopy are indispensable tools for elucidating the relative stereochemistry.
-
Coupling Constants (3JHH): The magnitude of the vicinal coupling constant between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. For a chair conformation:
-
A large coupling constant (typically 8-12 Hz) is observed between axial-axial protons.
-
Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial protons. By analyzing the coupling patterns of the protons at C2 and C6, one can deduce their axial or equatorial orientation and thus the cis or trans relationship.
-
-
Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are close in space, regardless of whether they are directly bonded. NOESY or ROESY experiments can reveal key spatial relationships. For example, a strong NOE between a proton at C2 and a proton at C6 would suggest a cis relationship.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry if a chiral reference is present. This technique is particularly valuable for confirming the stereochemical assignments made by NMR spectroscopy.[6]
Conclusion
The stereochemistry of 2,6-disubstituted tetrahydropyran-4-ones is a critical aspect that governs their biological activity. A thorough understanding of their conformational preferences and the application of modern stereoselective synthetic methods are essential for the rational design and development of new therapeutic agents based on this important scaffold. The combination of sophisticated synthetic strategies and powerful analytical techniques allows for precise control and unambiguous characterization of the stereochemistry of these molecules.
References
- 1. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 3. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 7. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Topic: Introduction to the Synthesis of 2,6-Disubstituted Tetrahydropyranone Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,6-disubstituted tetrahydropyranone framework is a privileged scaffold, forming the core of numerous biologically active natural products and pharmaceutical agents, including polyether antibiotics, marine toxins, and potential anticancer drugs.[1][2][3][4][5] The inherent stereochemical complexity of this motif, often containing multiple chiral centers, presents significant synthetic challenges. The precise control over relative and absolute stereochemistry is paramount for biological activity, demanding robust and highly selective synthetic methodologies. This guide provides a comprehensive overview of the principal strategies for constructing 2,6-disubstituted tetrahydropyranone scaffolds, with a focus on the underlying mechanistic principles that govern experimental outcomes. We will delve into cornerstone reactions such as the Prins cyclization, modern organocatalytic approaches, and classic cycloaddition strategies, offering field-proven insights and detailed protocols for the discerning researcher.
The Strategic Importance of Stereocontrol
The therapeutic potential of molecules built around the tetrahydropyranone core is intrinsically linked to their three-dimensional structure. The spatial arrangement of substituents at the C2 and C6 positions dictates the molecule's ability to interact with biological targets. Consequently, synthetic strategies are judged by their capacity to deliver products with high diastereoselectivity and, for chiral targets, high enantioselectivity. The most effective methods achieve this by guiding the reaction through highly ordered, low-energy transition states, often a chair-like conformation for the forming six-membered ring, which minimizes unfavorable steric interactions and places bulky substituents in equatorial positions.[6][7]
Key Synthetic Strategies
Prins Cyclization: A Powerful Tool for Tetrahydropyranone Construction
The Prins cyclization and its variants have become a cornerstone for the synthesis of substituted tetrahydropyrans.[3] The reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through a key oxocarbenium ion intermediate. The subsequent intramolecular attack by the olefin traps this intermediate, forming the six-membered ring.
Mechanism and Stereochemical Rationale: The high diastereoselectivity observed in many Prins cyclizations is rationalized by the formation of a stable, chair-like six-membered transition state.[8][9] In this arrangement, the substituents from both the aldehyde and the alcohol precursor preferentially occupy equatorial positions to minimize steric strain, leading to the formation of the thermodynamically favored cis-2,6-disubstituted product.[6][7]
A notable advancement is the use of specialized substrates to terminate the cyclization and install the desired ketone functionality. For instance, the cyclization of 3-bromobut-3-en-1-ols with aldehydes, catalyzed by borontrifluoride etherate (BF₃·OEt₂), proceeds through a tetrahydropyranyl carbocation.[8][9][10] Subsequent elimination of HBr directly yields the tetrahydropyranone scaffold with excellent diastereoselectivity.[8][9][10] Similarly, a silyl enol ether can act as the terminating nucleophile in a highly diastereoselective silyl enol ether Prins cyclization.[6]
Diagram 1: Generalized Mechanism of Prins Cyclization for Tetrahydropyranone Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamentals of Prins Cyclization for Tetrahydropyranone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3][4][5] Its prevalence underscores the critical need for efficient and stereoselective synthetic methodologies for its construction. The Prins cyclization has emerged as a powerful and versatile strategy for the synthesis of substituted tetrahydropyrans, offering a direct route to complex molecular architectures.[1][2][3] This in-depth technical guide provides a comprehensive overview of the fundamental principles of the Prins cyclization, with a specific focus on its application in the synthesis of tetrahydropyranones. We will delve into the mechanistic intricacies, explore the key experimental parameters that govern its stereochemical outcome, and present field-proven protocols. This guide is intended to serve as a valuable resource for researchers and scientists in both academic and industrial settings, particularly those engaged in natural product synthesis and drug development.
Introduction: The Strategic Importance of the Tetrahydropyran Motif
The six-membered oxygen-containing heterocycle, tetrahydropyran, is a recurring structural motif in a multitude of natural products exhibiting a wide spectrum of biological activities, including antitumor, antibiotic, and antifungal properties.[1][4][6] Notable examples include the marine macrolides bryostatin and eribulin, both of which are potent anticancer agents.[4][7] The therapeutic potential of these complex molecules has fueled significant interest in the development of robust and stereocontrolled methods for the synthesis of the tetrahydropyran core.[8][9]
The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, provides an elegant and atom-economical approach to constructing the tetrahydropyran ring system.[10][11] First reported by Prins in the early 20th century, this reaction has undergone significant advancements, evolving into a highly reliable and stereoselective transformation in the modern synthetic chemist's arsenal.[2][3] This guide will focus on a key variant of this reaction: the synthesis of tetrahydropyran-4-ones, versatile intermediates that can be further elaborated into a diverse range of complex molecules.
The Core Mechanism: A Step-by-Step Dissection
The Prins cyclization proceeds through a series of well-defined cationic intermediates. A thorough understanding of this mechanism is paramount for controlling the reaction's outcome and troubleshooting potential issues.
Generation of the Key Oxocarbenium Ion
The reaction is initiated by the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[10][12] This can be achieved using either a Brønsted or a Lewis acid.[10][11] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic. Subsequent attack by the hydroxyl group of the homoallylic alcohol forms a hemiacetal intermediate. Elimination of water from the hemiacetal generates the crucial oxocarbenium ion .[2][13] This highly reactive intermediate is the central player in the cyclization event.
The Cyclization Step: Intramolecular Electrophilic Attack
The electron-rich double bond of the homoallylic moiety then acts as an internal nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[2][3] This intramolecular cyclization typically proceeds through a chair-like transition state to minimize steric interactions, which is a key determinant of the product's stereochemistry.[14][15] The geometry of the alkene (E or Z) in the starting homoallylic alcohol directly influences the stereochemical outcome, with E-alkenes generally leading to equatorial substituents and Z-alkenes to axial substituents on the newly formed tetrahydropyran ring.[14][16]
Trapping the Cationic Intermediate and Formation of the Tetrahydropyranone
Following the cyclization, a transient carbocationic intermediate is formed. In the synthesis of tetrahydropyran-4-ones, a silyl enol ether is often employed as the homoallylic partner.[13][17] The silyl enol ether functionality serves a dual purpose: it acts as the nucleophile in the cyclization and, upon cyclization, the resulting intermediate can be readily hydrolyzed to unveil the ketone functionality at the C4 position.[13] Alternatively, trapping of the carbocation by an external nucleophile (e.g., water, halide) can lead to 4-substituted tetrahydropyrans.[15]
Below is a diagram illustrating the general mechanism of the Prins cyclization for tetrahydropyranone synthesis.
Caption: General mechanism of Prins cyclization for tetrahydropyranone synthesis.
Controlling Stereoselectivity: The Scientist's Toolkit
One of the most powerful aspects of the Prins cyclization is the ability to control the stereochemical outcome of the reaction. This is crucial in the synthesis of complex molecules where specific stereoisomers are required for biological activity.
Substrate Control: The Influence of Alkene Geometry
As mentioned earlier, the geometry of the double bond in the homoallylic alcohol plays a pivotal role in determining the relative stereochemistry of the substituents on the tetrahydropyran ring.[14][16] By carefully selecting or synthesizing homoallylic alcohols with either an E or Z double bond, chemists can direct the formation of specific diastereomers. This is a direct consequence of the reaction proceeding through a highly ordered, chair-like transition state.
Catalyst Choice: Lewis vs. Brønsted Acids
The choice of acid catalyst can significantly impact the reaction's efficiency and selectivity.
-
Brønsted acids , such as trifluoroacetic acid (TFA) or phosphomolybdic acid, are effective promoters of the cyclization.[15][18]
-
Lewis acids , such as tin(IV) chloride (SnCl4), boron trifluoride etherate (BF3·OEt2), or indium(III) triflate (In(OTf)3), are also widely used and can offer different levels of reactivity and selectivity.[3][5] The choice of Lewis acid can even alter the reaction pathway, leading to different products.[19]
In recent years, the development of chiral Brønsted acids and chiral Lewis acids has enabled the development of catalytic asymmetric Prins cyclizations, providing enantiomerically enriched tetrahydropyrans.[10][20][21][22] These catalysts create a chiral environment around the reacting species, influencing the facial selectivity of the cyclization.
The Competing Oxonia-Cope Rearrangement: A Mechanistic Caveat
A potential side reaction that can compromise the stereochemical integrity of the Prins cyclization is the 2-oxonia-Cope rearrangement .[23][24][25] This rearrangement can occur from the oxocarbenium ion intermediate and can lead to racemization or the formation of unexpected products.[2][23][25] The propensity for this rearrangement is influenced by the substitution pattern of the homoallylic alcohol, particularly the presence of electron-rich aromatic rings which can stabilize the cationic intermediates involved in the rearrangement.[23][26][27] Understanding the factors that favor the oxonia-Cope rearrangement is crucial for designing reaction conditions that suppress this unwanted pathway.[24][28]
Experimental Protocols: A Practical Guide
This section provides a representative, field-proven protocol for the synthesis of a substituted tetrahydropyran-4-one via a silyl enol ether Prins cyclization.
Synthesis of a Substituted Tetrahydropyran-4-one
This protocol is adapted from methodologies reported for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones.[13][17]
Materials:
-
Hydroxy silyl enol ether (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Lewis acid (e.g., BF3·OEt2, 1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hydroxy silyl enol ether and anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the aldehyde to the cooled solution.
-
Slowly add the Lewis acid (e.g., BF3·OEt2) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time (monitoring by TLC is recommended).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired tetrahydropyran-4-one.
Data Presentation: Expected Outcomes
The yield and diastereoselectivity of the Prins cyclization are highly dependent on the specific substrates and reaction conditions employed. The following table provides a hypothetical summary of results for the synthesis of various tetrahydropyran-4-ones, illustrating the kind of data that should be recorded.
| Entry | Aldehyde (RCHO) | Hydroxy Silyl Enol Ether | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | Substrate A | BF3·OEt2 | -78 | 2 | 85 | >95:5 |
| 2 | Isobutyraldehyde | Substrate A | SnCl4 | -78 | 3 | 78 | 90:10 |
| 3 | Acrolein | Substrate B | In(OTf)3 | -60 | 1.5 | 82 | 92:8 |
| 4 | Crotonaldehyde | Substrate B | BF3·OEt2 | -78 | 2.5 | 88 | >95:5 |
Logical Workflow for Prins Cyclization Experimentation
The following diagram outlines a logical workflow for planning and executing a Prins cyclization experiment, from conceptualization to product analysis.
Caption: A logical workflow for a Prins cyclization experiment.
Applications in Drug Discovery and Natural Product Synthesis
The stereoselective synthesis of highly substituted tetrahydropyrans via the Prins cyclization has been instrumental in the total synthesis of numerous complex natural products.[1][6][29] The ability to construct the core heterocyclic scaffold with precise control over stereochemistry is a significant advantage. Furthermore, the tetrahydropyranone products of these reactions are versatile intermediates that can be readily transformed into a variety of other functional groups, making them valuable building blocks in medicinal chemistry programs aimed at the synthesis of novel therapeutic agents.[8] The development of enantioselective Prins cyclizations has further expanded the utility of this methodology, allowing for the efficient synthesis of chiral, non-racemic tetrahydropyran-containing molecules.[10][20][21]
Conclusion and Future Outlook
The Prins cyclization has proven to be a robust and highly effective method for the stereoselective synthesis of tetrahydropyranones. Its operational simplicity, coupled with the ability to exert a high degree of stereocontrol, makes it an attractive strategy for the construction of this important heterocyclic motif. As our understanding of the reaction mechanism continues to deepen, and with the ongoing development of new and more efficient catalytic systems, the Prins cyclization is poised to remain a cornerstone of synthetic organic chemistry for years to come. Future research will likely focus on expanding the scope of asymmetric variants, developing more environmentally benign reaction conditions, and applying this powerful transformation to the synthesis of increasingly complex and biologically significant molecules.
References
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- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Utilization of an oxonia-Cope rearrangement as a mechanistic probe for Prins cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Oxanone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Oxanones in Modern Chemistry
Oxanones, known more commonly as lactones, are a critical class of cyclic esters ubiquitous in nature and synthetic chemistry.[1] Their diverse biological activities have rendered them foundational scaffolds in drug discovery, appearing in blockbuster antibiotics like erythromycin (a macrolide, which is a large-ring lactone), cholesterol-lowering statins such as mevinolin, and various anticancer agents. The precise three-dimensional arrangement of substituents on the oxanone ring is paramount to their pharmacological activity. Consequently, an unambiguous and systematic method of naming these complex molecules is not merely an academic exercise but a professional necessity.
This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted oxanones. It is designed to equip researchers, medicinal chemists, and drug development professionals with the systematic principles required to accurately name and interpret the names of these vital compounds, ensuring clear communication and documentation in research and regulatory contexts.[2][3][4]
Part 1: Foundational Principles of Oxanone Nomenclature
While many lactones are known by their trivial names (e.g., γ-butyrolactone), these names often lack the specificity needed to describe complex substituted derivatives.[5] The IUPAC system provides a rigorous framework for this purpose. The preferred IUPAC method names lactones as heterocyclic ketones.[5][6] This approach is grounded in the Hantzsch-Widman nomenclature system for heterocycles, which provides a systematic way to name rings containing atoms other than carbon.[7][8][9]
The core idea is to treat the oxanone as a heterocyclic alkane containing an "oxa" group (the ring oxygen) and an "one" suffix to denote the carbonyl group.[5]
Part 2: A Step-by-Step Guide to Naming Substituted Oxanones
The systematic naming of a substituted oxanone follows a logical sequence of steps designed to deconstruct the molecule into its fundamental components and then reassemble them into a unique, descriptive name.
Step 1: Identify the Parent Oxanone Ring
The parent ring is the cyclic structure containing the ester group. The size of the ring determines the root name. The IUPAC system names these as oxacycloalkanones, though for simplicity and common usage, names based on the Hantzsch-Widman system are often employed.
Table 1: Parent Names of Common Monocyclic Oxanones
| Ring Size (Total Atoms) | Parent Heterocycle (Hantzsch-Widman) | Systematic IUPAC Name | Common Trivial Name Prefix |
| 3 | Oxirane | Oxiran-2-one | α-Lactone |
| 4 | Oxetane | Oxetan-2-one | β-Lactone |
| 5 | Oxolane | Oxolan-2-one | γ-Lactone |
| 6 | Oxane | Oxan-2-one | δ-Lactone |
| 7 | Oxepane | Oxepan-2-one | ε-Lactone |
Note: The "-2-" locant in the systematic name indicates the position of the carbonyl group, which will be explained in the next step.
Step 2: Numbering the Ring System
Correctly numbering the atoms of the oxanone ring is the most critical step, as all substituent positions (locants) depend on it. The rules are as follows:
-
Priority 1: The Heteroatom. The ring oxygen atom (the "oxa" group) is always assigned position 1.[10]
-
Priority 2: The Carbonyl Group. The numbering then proceeds around the ring in the direction that gives the carbonyl carbon the lowest possible locant.[11][12] In nearly all monocyclic lactones, this will result in the carbonyl carbon being at position 2, hence the "oxan-2-one" structure.
The causality behind this rule is to give the highest priority functional groups (in this case, the defining features of the heterocycle) the lowest possible locants.
Caption: IUPAC Numbering Convention for an Oxanone Ring.
Step 3: Identify, Name, and Prioritize Substituents
Once the parent ring is numbered, identify all substituents attached to it. Each substituent is named as a prefix (e.g., "methyl," "chloro," "hydroxy").
When multiple different substituents are present, they are listed in alphabetical order in the final name. Multiplier prefixes (di-, tri-, tetra-, etc.) are used for multiple identical substituents but are ignored for alphabetization purposes.
Functional Group Priority: If a substituent has a functional group that is of higher priority than an ester (which is rare, as carboxylic acids are among the few), the nomenclature rules would change significantly. However, for most cases encountered in drug development, the oxanone (ester) functionality is the principal group. For other functional groups, a priority table determines whether they are named as a prefix or a suffix. Since the "one" of the oxanone is the primary suffix, all other groups will be prefixes.[13][14]
Table 2: Common Substituents and Their Prefixes
| Functional Group | Prefix Name |
| -Br | bromo |
| -Cl | chloro |
| -F | fluoro |
| -I | iodo |
| -OH | hydroxy |
| -NH₂ | amino |
| -CH₃ | methyl |
| -CH₂CH₃ | ethyl |
| =O (on a non-carbonyl C) | oxo |
Step 4: Assembling the Full IUPAC Name
The final name is assembled by combining the components in the following order:
-
Stereochemical Descriptors: (R/S, E/Z) are placed at the very beginning, enclosed in parentheses.
-
Substituent Prefixes: Listed in alphabetical order, each preceded by its locant number.
-
Parent Name: The name of the parent oxanone ring (e.g., "oxan-2-one").
Example Workflow:
Let's apply these steps to a substituted oxanone.
Caption: Workflow for Naming a Substituted Oxanone.
The final name for the example structure is 3-Bromo-6-methyloxan-2-one .
Part 3: Advanced Topics in Oxanone Nomenclature
Stereochemistry
For chiral molecules, the absolute configuration of each stereocenter must be specified using the Cahn-Ingold-Prelog (CIP) priority rules.[15][16] The resulting 'R' or 'S' descriptor, preceded by its locant, is placed at the beginning of the name in parentheses.[16][17]
For a molecule with multiple stereocenters, the descriptors are listed with their locants, separated by commas, all within a single set of parentheses, e.g., (3S, 6R).
Example with Stereochemistry: Consider (3S,6R)-3-Bromo-6-methyloxan-2-one. This name unambiguously defines one specific stereoisomer out of the four possible.
Fused and Bridged Bicyclic Systems
When an oxanone ring is part of a fused or bridged bicyclic system, the nomenclature becomes more complex.[18][19][20][21][22] The parent name is based on the bicycloalkane system (e.g., bicyclo[4.4.0]decane). The "oxa" prefix and "one" suffix are then added, with locants indicating their positions within the bicyclic framework. Numbering of bicyclic systems starts at a bridgehead carbon and proceeds along the longest path to the other bridgehead.[19][21]
For instance, a compound might be named 2-oxabicyclo[4.4.0]decan-3-one. This indicates a decalin-like fused ring system where the oxygen atom is at position 2 and the carbonyl at position 3.
Part 4: Practical Applications and Conclusion
The rigorous application of IUPAC nomenclature is indispensable in the pharmaceutical industry. It ensures that the specific chemical entity being synthesized, tested, and submitted for regulatory approval is defined without ambiguity. A misplaced locant or an incorrect stereochemical descriptor could refer to a completely different molecule with a different safety and efficacy profile.
This guide has outlined the systematic, step-by-step process for naming substituted oxanone compounds according to the latest IUPAC recommendations.[23] By mastering these principles—identifying the parent ring, applying the correct numbering rules, prioritizing and alphabetizing substituents, and correctly assigning stereodescriptors—researchers can ensure clarity, precision, and integrity in their scientific communication.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. iupac.org [iupac.org]
- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 4. cuyamaca.edu [cuyamaca.edu]
- 5. Lactone - Wikipedia [en.wikipedia.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Hantzsch–Widman system [quimicaorganica.org]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. acdlabs.com [acdlabs.com]
- 12. m.youtube.com [m.youtube.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Naming Bicyclic Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 19. Nomenclature of Bicyclic Compounds - Chad's Prep® [chadsprep.com]
- 20. Bicyclic molecule - Wikipedia [en.wikipedia.org]
- 21. Naming Bicyclic Compounds - Chemistry Steps [chemistrysteps.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
Physical and chemical properties of tetrahydro-2,6-dimethyl-4H-pyran-4-one
An In-depth Technical Guide to Tetrahydro-2,6-dimethyl-4H-pyran-4-one
Executive Summary: Tetrahydro-2,6-dimethyl-4H-pyran-4-one is a heterocyclic ketone incorporating a saturated pyran ring system. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate for constructing more complex pharmaceutical agents. The presence of two stereocenters at the C2 and C6 positions gives rise to cis and trans diastereomers, each with unique three-dimensional conformations that can be leveraged in rational drug design. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic pathway, anticipated spectroscopic characteristics, key chemical reactions, and safety protocols associated with this compound, serving as a foundational resource for researchers in the field.
Introduction
The tetrahydropyran ring is a privileged structure in medicinal chemistry, imparting favorable properties such as improved aqueous solubility and metabolic stability to drug candidates.[1] Tetrahydro-2,6-dimethyl-4H-pyran-4-one (IUPAC name: 2,6-dimethyloxan-4-one) represents a key functionalized building block within this class of compounds. Its bifunctional nature, featuring a central ketone and a stable ether linkage, allows for a wide range of chemical transformations. Pyran-containing structures are integral to numerous pharmaceuticals, including antibiotics and anti-inflammatory agents, making their derivatives valuable targets for synthesis.[2] This document serves as a senior-level guide to the core chemical and physical properties of this specific pyranone derivative, with a focus on its practical application in a research and development setting.
Physicochemical and Stereochemical Properties
While extensive experimental data for tetrahydro-2,6-dimethyl-4H-pyran-4-one is not widely published, its fundamental properties can be identified from chemical databases or predicted based on its structure and comparison with analogous compounds. The presence of chiral centers at positions 2 and 6 results in the existence of cis and trans diastereomers, which will have distinct physical properties and biological activities.
Table 1: Physical and Chemical Properties of Tetrahydro-2,6-dimethyl-4H-pyran-4-one
| Property | Value | Source / Comment |
| IUPAC Name | 2,6-dimethyloxan-4-one | PubChem[3] |
| Synonyms | Tetrahydro-2,6-dimethyl-4H-pyran-4-one | PubChem[3] |
| CAS Number | 1073-79-6 | PubChem[3] |
| Molecular Formula | C₇H₁₂O₂ | PubChem[3] |
| Molecular Weight | 128.17 g/mol | PubChem[3] |
| Appearance | Combustible liquid (Predicted) | GHS Classification[3] |
| Boiling Point | Not Experimentally Determined | For comparison, the parent compound tetrahydro-4H-pyran-4-one boils at 166-167 °C.[4] |
| Density | Not Experimentally Determined | For comparison, the parent compound tetrahydro-4H-pyran-4-one has a density of 1.08 g/mL.[4] |
| Solubility | Slightly soluble in water (Predicted) | The unsaturated analog, 2,6-dimethyl-4H-pyran-4-one, is slightly soluble in water.[5] |
| logP (Octanol/Water) | 0.4 | Computed by XLogP3[3] |
| Stereochemistry | Contains two stereocenters (C2, C6); exists as cis and trans diastereomers. | Structural Analysis |
Proposed Synthesis and Purification
A chemically sound and efficient method for the synthesis of tetrahydro-2,6-dimethyl-4H-pyran-4-one is the intramolecular acid-catalyzed cyclization of an acyclic precursor, heptane-2,6-dione. This approach is a variation of well-established methods for forming five- and six-membered heterocyclic ethers.
Rationale for Synthetic Approach
The selection of heptane-2,6-dione as the precursor is based on its commercial availability and appropriate carbon skeleton. An acid catalyst, such as sulfuric acid or a solid-phase resin like Amberlyst-15, protonates one of the ketone oxygens, making the carbonyl carbon highly electrophilic. The enol form of the second ketone can then act as a nucleophile, attacking the protonated carbonyl to initiate cyclization. This strategy avoids harsh conditions and provides a direct route to the desired heterocyclic system.
Detailed Experimental Protocol
-
Reaction Setup : To a solution of heptane-2,6-dione (1 equivalent) in a non-participating solvent such as toluene, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Cyclization : Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel to separate the diastereomers and remove any residual starting material or byproducts.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of Tetrahydro-2,6-dimethyl-4H-pyran-4-one.
Spectroscopic and Structural Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. The following are the anticipated spectral characteristics, supported by data from the parent compound, tetrahydro-4H-pyran-4-one, where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The spectrum is expected to be complex due to the cis/trans isomerism. Key signals would include:
-
Two doublets corresponding to the methyl groups at C2 and C6.
-
Multiplets for the methine protons at C2 and C6.
-
A set of multiplets for the diastereotopic methylene protons at C3 and C5. The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to their different magnetic environments.
-
-
¹³C NMR : The spectrum should display seven distinct carbon signals.
-
A signal in the range of 205-210 ppm for the ketone carbonyl (C4).
-
Two signals in the ether region (65-75 ppm) for the C2 and C6 carbons.
-
Two signals for the methylene carbons (C3, C5).
-
Two signals for the methyl carbons.
-
For reference, the ¹³C NMR spectrum of the parent compound tetrahydro-4H-pyran-4-one shows signals at approximately 208 ppm (C=O), 68 ppm (C-O), and 45 ppm (C-C=O).[6]
-
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.
-
A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone.
-
A distinct C-O-C stretching band for the ether linkage should appear in the 1150-1080 cm⁻¹ region.
-
C-H stretching vibrations for the aliphatic methyl and methylene groups will be observed around 2850-3000 cm⁻¹ .
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show:
-
A molecular ion peak ([M]⁺) at m/z = 128.
-
Characteristic fragmentation patterns involving alpha-cleavage adjacent to the ketone and loss of alkyl groups. A prominent fragment would be the loss of a methyl group (m/z = 113) or an ethyl group via cleavage of the C2-C3 bond.
Chemical Reactivity and Synthetic Potential
The reactivity of tetrahydro-2,6-dimethyl-4H-pyran-4-one is dominated by its ketone functionality, making it a valuable precursor for a variety of more complex structures.
-
Nucleophilic Addition : The carbonyl group is susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and reducing agents (e.g., NaBH₄) to form the corresponding tertiary or secondary alcohol.
-
Enolate Chemistry : In the presence of a suitable base, the ketone can be deprotonated at the C3 or C5 positions to form an enolate, which can then participate in reactions such as alkylations and aldol condensations.
-
Reductive Amination : The ketone can undergo reductive amination to introduce nitrogen-containing functional groups, a common strategy in pharmaceutical synthesis.
-
Spirocycle Formation : The ketone is an excellent substrate for reactions that form spirocycles. For example, the Bucherer-Bergs reaction with potassium cyanide and ammonium carbonate can be used to synthesize spiro-hydantoin derivatives, which are privileged scaffolds in medicinal chemistry.[1]
Caption: Key reactive sites on Tetrahydro-2,6-dimethyl-4H-pyran-4-one.
Applications in Drug Development
The tetrahydro-2,6-dimethyl-4H-pyran-4-one scaffold is a valuable building block for synthesizing molecules with therapeutic potential. Its utility stems from its ability to serve as a rigid, three-dimensional framework upon which various pharmacophores can be appended. Related pyranone structures are used as intermediates in the synthesis of a wide range of drugs, including hypnotic sedatives, anticoagulants, and non-steroidal anti-inflammatory agents.[2] The stereochemistry of the two methyl groups can be used to control the spatial orientation of substituents, enabling the optimization of drug-target interactions.
Safety and Handling
Tetrahydro-2,6-dimethyl-4H-pyran-4-one should be handled with appropriate care in a laboratory setting. Based on the Globally Harmonized System (GHS) classifications, the compound presents the following hazards:
-
H227 : Combustible liquid.[3]
-
H315 : Causes skin irritation.[3]
-
H319 : Causes serious eye irritation.[3]
-
H332 : Harmful if inhaled.[3]
-
H335 : May cause respiratory irritation.[3]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
Tetrahydro-2,6-dimethyl-4H-pyran-4-one is a structurally important heterocyclic compound with significant potential as an intermediate in synthetic and medicinal chemistry. While comprehensive experimental data remains to be fully documented in the literature, its physicochemical properties, spectroscopic characteristics, and reactivity can be reliably predicted based on fundamental chemical principles and comparison with closely related analogs. The synthetic accessibility and versatile ketone functionality make it a valuable tool for drug discovery professionals aiming to create novel molecular architectures with defined stereochemistry. Further research into the distinct properties and reactivities of its cis and trans isomers would be a valuable contribution to the field.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Tetrahydro-2,6-dimethyl-4H-pyran-4-one | C7H12O2 | CID 70626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1004-36-0 CAS MSDS (2,6-Dimethyl-4H-pyran-4-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Asymmetric Synthesis of 2,6-Disubstituted Tetrahydropyrans
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring, particularly with substituents at the 2- and 6-positions, is a privileged scaffold in medicinal chemistry and a core structural motif in a vast array of biologically active natural products.[1] From the potent antitumor activity of the bryostatins to the insecticidal properties of the phorboxazoles, the precise three-dimensional arrangement of substituents on the THP ring is critical for biological function.[2][3] Consequently, the development of robust and stereocontrolled methods for the synthesis of these oxacycles is of paramount importance to the fields of organic synthesis and drug development.
The primary challenge lies in controlling the relative and absolute stereochemistry at the C2 and C6 stereocenters. This guide provides an in-depth overview of key modern strategies for the asymmetric synthesis of 2,6-disubstituted tetrahydropyrans, explains the mechanistic rationale behind these powerful transformations, and offers detailed protocols for their practical implementation in a research setting.
Strategic Overview: Major Pathways to Asymmetric THP Synthesis
The asymmetric construction of the 2,6-disubstituted THP core can be broadly categorized into four main approaches: intramolecular cyclizations, cycloaddition reactions, kinetic resolutions of racemic intermediates, and desymmetrization of prochiral substrates. Each strategy offers unique advantages in terms of convergency, substrate scope, and stereochemical outcome.
Caption: Key strategic approaches to asymmetric THP synthesis.
Strategy 1: Intramolecular Cyclization Reactions
Intramolecular cyclizations are among the most powerful methods for forming the THP ring, leveraging a tethered nucleophile and electrophile within the same molecule to ensure regioselectivity. Asymmetry is typically introduced through a chiral catalyst that controls the conformation of the cyclization transition state.
Asymmetric Oxa-Michael Cyclization
The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system (oxa-Michael reaction) is a highly effective method for THP synthesis.[4] The development of tandem, one-pot procedures, where the cyclization precursor is generated and cyclized in situ, has made this approach particularly efficient.
A prime example is the tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization.[5][6] In this process, a prochiral enone substrate is first hydrogenated using a chiral metal catalyst to set a key stereocenter. The resulting saturated keto-alcohol then undergoes a diastereoselective intramolecular cyclization to furnish the 2,6-cis-disubstituted THP.[5][6][7]
Mechanistic Rationale: The success of this tandem reaction hinges on two distinct catalytic cycles. First, a chiral ruthenium-phosphine complex coordinates to the enone, and hydrogen is delivered to one face of the double bond, establishing the absolute stereochemistry of the eventual C6 substituent. Second, a Brønsted or Lewis acid can be used to catalyze the subsequent cyclization, which proceeds through a chair-like transition state to favor the formation of the thermodynamically stable cis-2,6-diequatorial product.[8][9]
Caption: Workflow for tandem hydrogenation/oxa-Michael cyclization.
Asymmetric Prins Cyclization
The Prins cyclization, the reaction between a homoallylic alcohol and an aldehyde, is a convergent and atom-economical route to 4-hydroxy-tetrahydropyrans.[10][11] The reaction proceeds via an oxocarbenium ion intermediate, and the stereochemical outcome is dictated by the geometry of the chair-like transition state during the cyclization step.[11] Asymmetric variants typically rely on chiral Brønsted or Lewis acids to control this transition state, enabling high levels of diastereo- and enantioselectivity.[8]
Strategy 2: [4+2] Cycloaddition Reactions
The hetero-Diels-Alder (HDA) reaction is a cornerstone of six-membered heterocycle synthesis. In the context of THPs, an electron-rich diene reacts with an electron-poor carbonyl compound (the heterodienophile) to directly form the tetrahydropyran ring in a single, stereochemically dense step.
Catalytic Asymmetric Hetero-Diels-Alder Reaction
Chiral Lewis acids are the catalysts of choice for asymmetric HDA reactions.[12] These catalysts coordinate to the carbonyl group of the dienophile, which both lowers its LUMO energy, accelerating the reaction, and creates a chiral environment that blocks one face of the dienophile from the approaching diene. This forces the cycloaddition to occur with a specific facial selectivity, leading to high enantiomeric excess in the product.[10][13] Organocatalytic variants have also been developed, expanding the toolbox for this powerful transformation.[13]
Caption: Mechanism of a Lewis acid-catalyzed HDA reaction.
Strategy 3: Kinetic Resolution
Kinetic resolution is a powerful technique for separating a racemic mixture by selectively reacting one enantiomer at a faster rate than the other.[14] This leaves the unreacted starting material enriched in the slower-reacting enantiomer, while the product is formed from the faster-reacting enantiomer, both in high enantiomeric purity.[15] In a dynamic kinetic resolution (DKR), the starting material is racemized in situ, allowing for the theoretical conversion of 100% of the racemate into a single enantiomer of the product.[14][15]
Chemoenzymatic and Organocatalytic Resolutions
Both enzymes and small-molecule organocatalysts can be highly effective for kinetic resolutions. For example, lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, a key step in a chemoenzymatic route to enantioenriched THPs.[16] More recently, organocascade kinetic resolutions have been developed where an initial fast cyclization of one enantiomer is followed by a slower, catalyst-mediated reaction of the other, effectively separating the two pathways.[17] A "clip-cycle" approach has also been demonstrated, where a chiral phosphoric acid catalyzes the intramolecular oxa-Michael cyclization of one enantiomer of a racemic precursor much faster than the other.[18][19]
Application Protocols
The following section provides detailed, step-by-step protocols for two robust and widely applicable methods discussed above.
Protocol 1: One-Pot Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization
This protocol is adapted from the work of Xie, Zhou, and coworkers for the synthesis of (-)-Centrolobine and related 2,6-cis-disubstituted tetrahydropyrans.[5][6] It showcases a highly efficient one-pot process yielding products with excellent diastereo- and enantioselectivity.
Materials and Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Syringes and needles for transfer of reagents
-
Solvents: Dichloromethane (DCM, anhydrous), Methanol (MeOH, anhydrous)
-
Reagents: (E)-7-hydroxy-1-phenylhept-1-en-3-one (or other suitable hydroxy enone substrate), Camphorsulfonic acid (CSA)
-
Catalyst: Ru(OAc)₂( (R)-SunPhos) (or other suitable chiral Ru catalyst)
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the Ru(OAc)₂( (R)-SunPhos) catalyst (1 mol%).
-
Substrate Addition: Add the (E)-7-hydroxy-1-phenylhept-1-en-3-one substrate (1.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous, degassed DCM (to 0.1 M concentration).
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (1 atm, balloon). Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Cyclization Catalyst Addition: Once the hydrogenation is complete, carefully vent the hydrogen atmosphere and replace it with Argon. Add Camphorsulfonic acid (CSA, 20 mol%) to the reaction mixture.
-
Cyclization: Stir the reaction at room temperature for an additional 2-4 hours, monitoring by TLC until the cyclization is complete.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,6-cis-disubstituted tetrahydropyran.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.
| Substrate (R group) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
| Phenyl | 91 | >99:1 | 98 |
| 4-MeO-Ph | 93 | >99:1 | 99 |
| 4-Cl-Ph | 89 | >99:1 | 97 |
| 2-Naphthyl | 90 | >99:1 | 98 |
| Cyclohexyl | 85 | 98:2 | 96 |
| Data adapted from Xie, J.-H.; et al. Org. Lett. 2012, 14 (18), 4758–4761.[6] |
Protocol 2: Chiral Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
This protocol is a representative procedure for the asymmetric HDA reaction, a powerful method for constructing functionalized THPs, inspired by methodologies developed by Jacobsen and others.[10][12]
Materials and Equipment:
-
Flame-dried round-bottom flask with septum
-
Inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and syringes
-
Solvents: Toluene (anhydrous), Diethyl ether (anhydrous)
-
Reagents: Benzaldehyde (or other aldehyde dienophile), Danishefsky's diene (or other suitable diene)
-
Catalyst: (R,R)-Cr(III)-salen complex (or other suitable chiral Lewis acid)
-
4 Å Molecular Sieves (activated)
Experimental Procedure:
-
Catalyst Activation: To a flame-dried round-bottom flask under Argon, add the chiral Cr(III)-salen catalyst (5 mol%) and freshly activated 4 Å molecular sieves.
-
Solvent and Aldehyde Addition: Add anhydrous toluene (to 0.2 M) and cool the flask to -40 °C. Add the aldehyde (e.g., benzaldehyde, 1.0 equiv) via syringe and stir for 30 minutes.
-
Diene Addition: Add the diene (e.g., Danishefsky's diene, 1.2 equiv) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at -40 °C for 24-48 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Upon completion, quench the reaction by adding trifluoroacetic acid (TFA, ~5 equiv) directly to the cold reaction mixture to hydrolyze the silyl enol ether. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extraction: Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst and sieves. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting dihydropyranone product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and determine enantiomeric excess by standard analytical techniques (NMR, HRMS, Chiral HPLC/GC). The resulting dihydropyranone can be further reduced and functionalized to access a wide variety of 2,6-disubstituted THPs.
| Aldehyde (Dienophile) | Diene | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Danishefsky's Diene | 92 | 97 |
| Cinnamaldehyde | Danishefsky's Diene | 88 | 95 |
| Isovaleraldehyde | Danishefsky's Diene | 85 | 98 |
| Ethyl Glyoxylate | Brassard's Diene | 95 | >99 |
| Representative data based on established literature precedents.[12][13] |
Conclusion and Outlook
The asymmetric synthesis of 2,6-disubstituted tetrahydropyrans has matured significantly, with a diverse array of reliable and highly stereoselective methods now available to the synthetic chemist. Strategies based on intramolecular cyclizations, particularly tandem reactions, offer remarkable efficiency, while classic hetero-Diels-Alder cycloadditions provide direct access to the THP core with excellent stereocontrol. Furthermore, kinetic resolution and desymmetrization approaches provide clever solutions for accessing chiral non-racemic products from readily available starting materials. The choice of strategy will ultimately depend on the specific target molecule, desired stereochemistry (cis vs. trans), and available starting materials. The continued development of novel catalysts and reaction cascades promises to further enhance our ability to construct these vital heterocyclic motifs with ever-increasing precision and efficiency.
References
- 1. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 12. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. princeton.edu [princeton.edu]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. arts.units.it [arts.units.it]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00023G [pubs.rsc.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Horner–Wadsworth–Emmons olefination in pyranone synthesis
Application Notes & Protocols
Topic: Horner–Wadsworth–Emmons Olefination in Pyranone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Pyranones and the HWE Reaction
Pyranones, specifically α,β-unsaturated lactones, are privileged heterocyclic motifs found in a vast array of natural products and pharmacologically active molecules. Their prevalence in medicinal chemistry stems from their ability to act as Michael acceptors, covalent binders, and versatile synthetic intermediates. The construction of the pyranone core or the functionalization of a pre-existing pyranone scaffold often requires the precise and stereocontrolled formation of a carbon-carbon double bond.
The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of modern organic synthesis for carbonyl olefination.[1] It offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic, yet less basic, phosphonate-stabilized carbanions and a simplified purification process due to the water-soluble nature of the phosphate byproduct.[1][2] These features make the HWE reaction an exceptionally reliable and robust tool for synthesizing substituted pyranones, enabling both the construction of exocyclic alkenes and the formation of the heterocyclic ring itself through intramolecular strategies.[3][4] This guide provides a detailed examination of the HWE reaction's mechanism, its application in pyranone synthesis, a comprehensive experimental protocol, and practical troubleshooting advice.
Mechanistic Insights: Why the HWE Reaction Excels
Understanding the mechanism of the HWE reaction is crucial for optimizing reaction conditions and predicting stereochemical outcomes. The reaction proceeds through a well-defined sequence of steps, which dictates its high efficiency and stereoselectivity.[5]
-
Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, KHMDS, LiCl/DBU) to form a resonance-stabilized phosphonate carbanion. The presence of an electron-withdrawing group (EWG) on this carbon is essential for stabilization and for the final elimination step.[1]
-
Nucleophilic Addition: The resulting carbanion, being highly nucleophilic, attacks the electrophilic carbonyl carbon of an aldehyde or ketone (such as a keto-pyranone). This addition is the rate-limiting step and forms two diastereomeric alkoxide intermediates (betaines).[1]
-
Oxaphosphetane Formation: These intermediates undergo reversible cyclization to form four-membered oxaphosphetane rings. The thermodynamic stability of these intermediates heavily influences the final alkene geometry.
-
Elimination and Alkene Formation: The oxaphosphetane collapses, eliminating a stable dialkyl phosphate salt and forming the C=C double bond. The transition state leading to the (E)-alkene is generally lower in energy due to reduced steric interactions, making the (E)-isomer the predominant product under thermodynamic control.[1][5]
The key advantages of the HWE olefination include:
-
Enhanced Nucleophilicity: Phosphonate carbanions are more nucleophilic than their phosphonium ylide counterparts, allowing them to react efficiently even with sterically hindered ketones.[5]
-
Simplified Workup: The dialkyl phosphate byproduct is water-soluble and easily removed by a simple aqueous extraction, streamlining the purification process.[2][6]
-
Stereochemical Control: The reaction strongly favors the formation of (E)-alkenes.[1] For applications requiring the (Z)-isomer, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing ester groups (e.g., trifluoroethyl) and strong, non-coordinating bases (e.g., KHMDS in the presence of 18-crown-6), can be employed to achieve high (Z)-selectivity.[5][7]
Caption: A simplified representation of the HWE reaction pathway.
Application Protocol: Synthesis of a Model Exocyclic Alkene on a Pyranone Core
This protocol details the synthesis of (E)-ethyl 2-(6,6-dimethyl-4-oxo-5,6-dihydro-4H-pyran-3-yl)acrylate, a representative pyranone derivative, via an intermolecular HWE reaction. The starting materials are a pyranone ketone and triethyl phosphonoacetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,6,6-Trimethyl-5,6-dihydro-4H-pyran-4-one | Reagent | Major Supplier | Substrate |
| Triethyl phosphonoacetate | ≥98% | Major Supplier | HWE Reagent |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Major Supplier | Base |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major Supplier | Solvent |
| Saturated aq. Ammonium Chloride (NH₄Cl) | ACS Grade | Major Supplier | Quenching agent |
| Ethyl acetate (EtOAc) | ACS Grade | Major Supplier | Extraction solvent |
| Brine (Saturated aq. NaCl) | ACS Grade | Major Supplier | Washing agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Supplier | Drying agent |
| Silica Gel | 230-400 mesh | Major Supplier | Chromatography |
| Hexanes / Ethyl Acetate | HPLC Grade | Major Supplier | Eluent |
Experimental Workflow
Caption: Step-by-step workflow for the HWE olefination protocol.
Step-by-Step Procedure
-
Preparation and Setup:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon).
-
Scientist's Note: Maintaining an anhydrous, inert atmosphere is critical. The phosphonate carbanion is a strong base and is readily quenched by water or protons, which would terminate the reaction.
-
-
Ylide Generation:
-
To the flask, add sodium hydride (1.2 equivalents, e.g., 48 mg of 60% dispersion for 1 mmol scale) and suspend it in anhydrous THF (5 mL per 1 mmol of substrate).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe over 5 minutes. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion (ylide).
-
-
Olefination Reaction:
-
Dissolve the pyranone ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF (2-3 mL).
-
Add the substrate solution dropwise to the ylide suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Safety Note: Quenching unreacted NaH is highly exothermic and produces hydrogen gas. Perform this step slowly and behind a safety shield.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with brine. This step is crucial for removing the water-soluble phosphate byproduct.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure pyranone product.
-
Troubleshooting and Optimization
Even robust reactions like the HWE can present challenges. The following table outlines common issues and evidence-based solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive base (NaH).2. Wet solvent or glassware.3. Substrate is a sterically hindered ketone. | 1. Use fresh, high-quality NaH or a different base like KHMDS or LiHMDS.2. Ensure all solvents are rigorously dried and glassware is flame-dried.3. Increase reaction temperature or use a more reactive phosphonate. For base-sensitive substrates, consider Masamune-Roush conditions (LiCl and DBU or Et₃N).[7] |
| Poor (E)-Selectivity | 1. Reaction run at very low temperatures.2. Use of a phosphonate that favors Z-selectivity (e.g., Still-Gennari type). | 1. Run the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) to ensure thermodynamic equilibrium is reached.[1]2. Ensure a standard phosphonate (e.g., triethyl phosphonoacetate) is used for E-selectivity. |
| Side Product Formation | 1. Self-condensation of the carbonyl substrate.2. Michael addition of the ylide to the α,β-unsaturated product. | 1. Add the carbonyl substrate slowly to the pre-formed ylide to maintain a low concentration of the substrate.2. Use a less nucleophilic ylide if possible, or shorten the reaction time once the starting material is consumed. |
Conclusion
The Horner–Wadsworth–Emmons olefination is a powerful and versatile method for the stereoselective synthesis of alkenes, with significant applications in the construction and functionalization of pyranone scaffolds. Its operational simplicity, amenability to a wide range of substrates, and the ease of byproduct removal make it an indispensable tool for researchers in organic synthesis and drug development. By understanding the underlying mechanism and key experimental parameters, scientists can effectively leverage the HWE reaction to access complex and biologically relevant pyranone-containing molecules with high efficiency and control.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Note: Silyl-Prins Cyclization for High-Fidelity Dihydropyran Synthesis
For: Researchers, scientists, and drug development professionals
Abstract
The dihydropyran motif is a privileged scaffold found in a multitude of bioactive natural products and pharmaceutical agents. Its synthesis, however, presents significant challenges in controlling stereochemistry and minimizing side reactions. The Silyl-Prins cyclization has emerged as a robust and highly stereoselective method for constructing these valuable six-membered oxygen heterocycles. This application note provides an in-depth guide to the Silyl-Prins cyclization, detailing the underlying mechanism, a comprehensive experimental protocol, key optimization parameters, and troubleshooting advice to empower researchers in leveraging this powerful transformation.
Introduction: Overcoming the Limitations of the Classical Prins Reaction
The classical Prins reaction, the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a foundational method for tetrahydropyran (THP) synthesis. However, it is often plagued by drawbacks, including the formation of complex product mixtures and racemization due to competing side reactions like the oxonia-Cope rearrangement.[1][2]
The Silyl-Prins cyclization represents a significant advancement. By employing electron-rich alkenylsilanes, such as vinylsilanes or allylsilanes, as the π-nucleophile, the reaction pathway is decisively guided.[1][3] This modification offers several advantages:
-
Enhanced Reaction Rates and Selectivity: The use of electron-rich alkenylsilanes accelerates the cyclization.[4][5]
-
Stereochemical Control: The reaction proceeds through a well-defined chair-like transition state, affording excellent diastereoselectivity, typically yielding cis-2,6-disubstituted products.[6][7]
-
Suppression of Side Reactions: The formation of a β-silyl carbocation intermediate stabilizes the positive charge and directs the subsequent elimination step, cleanly forming the dihydropyran double bond.[5][8]
These features make the Silyl-Prins cyclization an indispensable tool for the synthesis of complex molecules in natural product synthesis and medicinal chemistry.[4][8]
The Reaction Mechanism: A Stepwise View
The high fidelity of the Silyl-Prins cyclization is rooted in its predictable, stepwise mechanism. The process is typically catalyzed by a Lewis acid, with trimethylsilyl trifluoromethanesulfonate (TMSOTf) being a common and effective choice.[7][9]
The key steps are as follows:
-
Oxocarbenium Ion Formation: The Lewis acid activates the aldehyde, which then condenses with the homoallylic alcohol to form a highly reactive oxocarbenium ion.[5]
-
6-endo Cyclization: The vinylsilane moiety acts as an intramolecular nucleophile, attacking the oxocarbenium ion in a 6-endo fashion. This cyclization proceeds through a highly ordered, low-energy chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. This step dictates the cis-stereochemistry of the final product.[7]
-
β-Silyl Carbocation Intermediate: The cyclization generates a tertiary carbocation that is stabilized by the adjacent silicon atom through hyperconjugation (the β-silicon effect).
-
Silyl Elimination: A rapid, anti-periplanar elimination of the silyl group (e.g., as TMS-OH) forms the endocyclic double bond, yielding the final dihydropyran product.[5]
Caption: The catalytic cycle of the Silyl-Prins cyclization.
Detailed Experimental Protocol: General Procedure
This protocol provides a generalized procedure for the Silyl-Prins cyclization of a Z-vinylsilyl alcohol with an aldehyde, mediated by TMSOTf.[7] Researchers should optimize conditions based on their specific substrates.
Materials & Reagents:
-
Z-vinylsilyl homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous (to make a 0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Syringes for liquid transfer
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Glassware for workup and chromatography
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the Z-vinylsilyl homoallylic alcohol (1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent & Substrate Addition: Dissolve the alcohol in anhydrous DCM (to a concentration of 0.1 M). Add the aldehyde (1.2 equiv) to the solution via syringe.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 5-10 minutes to allow the temperature to equilibrate.
-
Catalyst Addition: Slowly add TMSOTf (1.2 equiv) dropwise via syringe to the cooled, stirring solution. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution directly to the flask at -78 °C. Trustworthiness Note: Quenching at low temperature is essential to neutralize the acidic catalyst and prevent degradation of the product.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydropyran product.
Caption: Experimental workflow for Silyl-Prins cyclization.
Optimization and Key Parameters
The success and selectivity of the Silyl-Prins cyclization are highly dependent on several factors. Careful consideration of these parameters is key to achieving high yields and stereoselectivity.
| Parameter | Influence & Expert Insight |
| Lewis Acid | The choice of Lewis acid can dramatically alter the reaction pathway and outcome.[4][10] TMSOTf is highly effective for dihydropyran synthesis.[1][3] Other acids like InCl₃ or BiCl₃ can also be used, sometimes leading to different products, such as halogenated tetrahydropyrans, by trapping the carbocation with the Lewis acid's counterion.[4][11] The catalyst loading should be optimized; catalytic amounts are often sufficient, but stoichiometric amounts may be required for less reactive substrates. |
| Silyl Group | The nature of the silyl group on the vinylsilane influences reactivity. Trimethylsilyl (TMS) and phenyldimethylsilyl groups are commonly used.[7] The β-silicon effect, which stabilizes the intermediate carbocation, is central to the reaction's success.[8] |
| Substrate Scope | The reaction is generally broad in scope. A wide variety of aldehydes (aromatic, aliphatic, α,β-unsaturated) are well-tolerated.[8] The structure of the homoallylic alcohol can influence stereoselectivity and the propensity for alternative cyclization pathways (e.g., formation of seven-membered oxepanes).[8] |
| Temperature | Low temperatures (e.g., -78 °C) are crucial for maximizing diastereoselectivity by ensuring the reaction proceeds through the lowest energy, most ordered transition state.[12] Higher temperatures can lead to erosion of stereocontrol and increased side product formation. |
| Solvent | Anhydrous, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard choices as they effectively solvate the intermediates without interfering with the Lewis acid catalyst. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (hydrolyzed TMSOTf).2. Wet solvent or glassware.3. Unreactive aldehyde or sterically hindered substrate. | 1. Use a fresh bottle/ampule of TMSOTf.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Increase reaction temperature slightly (e.g., to -40 °C), increase catalyst loading, or switch to a more potent Lewis acid. |
| Poor Stereoselectivity | 1. Reaction temperature was too high.2. Competing reaction pathways (e.g., oxonia-Cope). | 1. Maintain strict temperature control at -78 °C or lower.2. Screen different Lewis acids; a bulkier catalyst may improve facial selectivity. |
| Formation of Side Products | 1. Reaction quenched at room temperature.2. Aldehyde self-condensation or polymerization.3. Incomplete cyclization leading to acyclic byproducts. | 1. Always quench the reaction at low temperature before warming.2. Add the aldehyde slowly to the alcohol/catalyst mixture.3. Increase reaction time or catalyst loading. |
References
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 7. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: cis-2,6-Dimethyloxan-4-one as a Versatile Chiral Building Block
Introduction: The Strategic Value of cis-2,6-Dimethyloxan-4-one
In the landscape of modern synthetic chemistry, the quest for efficient and elegant routes to enantiomerically pure molecules is paramount. Chiral building blocks, derived from the "chiral pool," offer a powerful strategy to introduce defined stereochemistry into target structures. Among these, this compound (also known as cis-2,6-dimethyl-tetrahydro-4H-pyran-4-one) emerges as a particularly valuable synthon.[1]
This C₂-symmetric ketone embeds two defined stereocenters within a conformationally biased six-membered ring. The cis relationship of the two methyl groups at the C2 and C6 positions effectively locks the tetrahydropyran ring into a predictable chair conformation. This conformational rigidity is the cornerstone of its utility, as it dictates the facial selectivity of reactions at the central carbonyl group and adjacent positions. Consequently, this building block provides a reliable platform for diastereoselective transformations, making it an attractive starting point for the synthesis of polyketide natural products, pharmaceuticals, and other complex chiral molecules.[2]
This guide details the core principles governing the reactivity of this compound and provides field-proven protocols for its application in key synthetic operations.
Section 1: Stereochemical and Conformational Rationale
The synthetic utility of this compound is fundamentally linked to its conformational preference. The tetrahydropyran ring adopts a chair conformation to minimize torsional strain. To alleviate steric hindrance, the two methyl groups preferentially occupy equatorial positions.[3] This arrangement minimizes unfavorable 1,3-diaxial interactions that would arise if the methyl groups were axial.
This equatorial positioning of the bulky methyl groups creates a distinct steric environment around the C4-carbonyl. Nucleophilic attack is strongly directed to a specific face of the carbonyl, leading to high levels of diastereoselectivity in addition reactions. Understanding this conformational bias is critical for predicting and controlling the stereochemical outcome of synthetic transformations.
Figure 1. Preferred chair conformation of this compound.
Section 2: Key Synthetic Transformations
The primary synthetic utility of this building block revolves around diastereoselective reactions at the C4-carbonyl. The predictable stereochemical outcomes allow for the facile creation of new stereocenters.
Diastereoselective Nucleophilic Addition to the Carbonyl
The addition of nucleophiles to the ketone is the most common and powerful application. The two equatorial methyl groups sterically hinder the equatorial face of the carbonyl. Consequently, nucleophiles preferentially attack from the less hindered axial face, resulting in the formation of an equatorial alcohol. This principle holds for a variety of nucleophiles, including hydrides, organometallics, and enolates.
The choice of reagent can further enhance this inherent selectivity. Bulky reducing agents, such as L-Selectride®, are particularly effective in enforcing axial attack, often leading to excellent diastereomeric ratios.
| Reagent (Nucleophile) | Major Product Stereochemistry | Typical Diastereoselectivity (d.r.) | Reference Principle |
| NaBH₄ (H⁻) | (cis,cis)-2,6-Dimethyloxan-4-ol (Equatorial OH) | >90:10 | General Axial Attack |
| L-Selectride® (H⁻) | (cis,cis)-2,6-Dimethyloxan-4-ol (Equatorial OH) | >99:1 | Sterically-directed reduction[4] |
| MeMgBr (Me⁻) | (cis)-2,4,6-Trimethyloxan-4-ol (Equatorial OH) | >95:5 | Grignard Addition[5] |
| PhLi (Ph⁻) | (cis)-4-Phenyl-2,6-dimethyloxan-4-ol (Equatorial OH) | >95:5 | Organolithium Addition |
Table 1: Representative Nucleophilic Additions and Stereochemical Outcomes.
This predictable facial selectivity is a cornerstone of its use, allowing chemists to set a new stereocenter with high confidence. The resulting tertiary or secondary alcohols are versatile intermediates for further functionalization.
Figure 2. General workflow for utilizing the chiral building block.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for key transformations.
Protocol 1: Diastereoselective Reduction to (cis,cis)-2,6-Dimethyloxan-4-ol
This protocol describes the highly selective reduction of the ketone to the corresponding equatorial alcohol using a sterically demanding hydride reagent. This transformation is fundamental for accessing the C4-hydroxy derivative with high stereopurity.
Materials and Reagents:
-
This compound (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous NaOH solution (3 M)
-
Hydrogen Peroxide (30% aqueous solution)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 15 minutes. The causality for this slow addition at low temperature is to maintain maximum kinetic control, preventing side reactions and ensuring the highest possible diastereoselectivity.[4]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at -78 °C. Allow the mixture to warm to 0 °C.
-
Oxidative Work-up: Add 3 M aqueous NaOH, followed by the very slow, dropwise addition of 30% H₂O₂. Caution: This addition is exothermic. Ensure the internal temperature does not rise excessively. This step is crucial for breaking down the borane complexes, facilitating product isolation.
-
Extraction: Stir the mixture vigorously for 1 hour at room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).
-
Washing & Drying: Combine the organic layers and wash with water, followed by saturated brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure (cis,cis)-2,6-dimethyloxan-4-ol.
Protocol 2: Diastereoselective Grignard Addition for Tertiary Alcohol Synthesis
This protocol details the carbon-carbon bond-forming reaction with a Grignard reagent to produce a tertiary alcohol, again with high diastereoselectivity.
Materials and Reagents:
-
This compound (1.0 eq)
-
Methylmagnesium Bromide (MeMgBr, 3.0 M solution in diethyl ether, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the MeMgBr solution (1.5 eq) dropwise from the addition funnel over 20-30 minutes. The rationale for this controlled addition is to manage the exothermic nature of the Grignard reaction and maintain selectivity.[5]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This mild acidic quench hydrolyzes the magnesium alkoxide without causing acid-catalyzed elimination of the tertiary alcohol.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure (cis)-2,4,6-trimethyloxan-4-ol.
Conclusion
This compound is a powerful and reliable chiral building block for modern organic synthesis. Its conformationally rigid framework, driven by the equatorial preference of the two methyl groups, provides a predictable platform for highly diastereoselective transformations at the C4 position. The protocols detailed herein for reduction and Grignard addition represent fundamental, reproducible methods for elaborating this synthon into more complex, stereochemically rich structures. For researchers in drug development and natural product synthesis, mastering the use of such building blocks is a key step toward the efficient and elegant construction of chiral molecular targets.
References
- 1. Tetrahydro-2,6-dimethyl-4H-pyran-4-one | C7H12O2 | CID 70626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. surface.syr.edu [surface.syr.edu]
- 3. 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 5. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: cis-2,6-Dimethyloxan-4-one as a Stereodirecting Chiral Building Block in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Conformationally Locked Building Blocks
The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and anti-cancer agents. The stereochemical complexity of these molecules often dictates their biological function, making precise control over the configuration of multiple stereocenters a paramount challenge in their total synthesis.
cis-2,6-Dimethyloxan-4-one emerges as a powerful chiral building block for tackling this challenge. The cis relationship of the two methyl groups at the C2 and C6 positions effectively locks the six-membered ring into a rigid chair conformation, with both substituents occupying pseudo-equatorial positions. This conformational rigidity minimizes steric hindrance from the methyl groups and provides a predictable stereochemical environment for reactions at the adjacent C3, C4, and C5 positions. Consequently, this ketone serves not merely as a structural fragment but as a stereodirecting linchpin, enabling the transfer of its inherent stereochemistry to create more complex acyclic and cyclic systems with high fidelity. This application note details the synthesis, stereoselective transformations, and strategic application of this compound, exemplified by its role in the synthesis of complex natural products like the tirandamycin family.[1][2][3]
Part 1: Synthesis and Conformational Properties
The utility of this compound is predicated on its well-defined three-dimensional structure. The synthesis itself is often designed to favor the thermodynamically more stable cis isomer.
Synthesis via Intramolecular Michael Addition
A common and efficient route to the racemic cis-2,6-dimethyl-tetrahydropyran-4-one scaffold involves an intramolecular oxa-Michael addition. This strategy typically starts with an acyclic precursor that, under basic or acidic conditions, cyclizes to form the desired heterocyclic ketone. The cyclization naturally favors the formation of the cis isomer where the bulky methyl groups adopt equatorial positions in the resulting chair-like transition state, minimizing A(1,3) strain.
Conformational Analysis: The Key to Stereocontrol
The synthetic power of this compound stems directly from its conformational bias. The ring overwhelmingly adopts a chair conformation where the C2 and C6 methyl groups reside in equatorial positions to avoid unfavorable 1,3-diaxial interactions. This locking effect projects the axial and equatorial protons at the C3 and C5 positions into distinct chemical environments, profoundly influencing the stereochemical course of enolate formation and subsequent reactions.
References
Application Note: A Multi-faceted Approach to the Analytical Characterization of 2,6-dimethyloxan-4-one
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2,6-dimethyloxan-4-one (CAS: 1073-79-6), a heterocyclic ketone with significance in synthetic chemistry and potentially in the development of novel chemical entities. Unambiguous structural confirmation, purity assessment, and isomeric differentiation are critical for its application in research and development. This guide outlines an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the chosen methodologies to ensure data integrity and trustworthiness.
Introduction and Molecular Overview
2,6-dimethyloxan-4-one, also known as tetrahydro-2,6-dimethyl-4H-pyran-4-one, is a saturated heterocyclic compound. Its structure features a six-membered oxane ring with methyl groups at the C2 and C6 positions and a ketone at the C4 position. The presence of two stereocenters (C2 and C6) gives rise to cis and trans diastereomers, making stereochemical characterization a crucial aspect of its analysis.
Key Molecular Properties: [1]
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Monoisotopic Mass | 128.083729621 Da |
| IUPAC Name | 2,6-dimethyloxan-4-one |
A definitive analytical strategy is essential to confirm the molecular structure, establish purity, and differentiate between its stereoisomers. This guide details the primary analytical techniques that, when used in concert, provide a complete profile of the molecule.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 2,6-dimethyloxan-4-one. It provides detailed information about the carbon-hydrogen framework and is indispensable for determining the relative stereochemistry of the C2 and C6 methyl groups.
Causality of Method Selection:
-
¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts, integration (proton count), and spin-spin coupling, which reveals neighboring proton relationships. The coupling constants (J-values) between protons on C2, C3, C5, and C6 are critical for differentiating cis and trans isomers.
-
¹³C NMR: Reveals the number of unique carbon environments and their hybridization state, confirming the presence of the carbonyl carbon, the two methine carbons adjacent to the oxygen, the two methylene carbons, and the two methyl carbons.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2,6-dimethyloxan-4-one sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the TMS signal as a reference.
-
Set the spectral width and acquisition parameters appropriate for ¹H and ¹³C nuclei.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans).
-
For advanced analysis, consider acquiring 2D NMR spectra like COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule. The differentiation between cis and trans isomers relies heavily on the analysis of coupling constants for the C2 and C6 protons.
-
Expected Spectral Data
The following table summarizes the predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) | Notes |
| C=O | - | ~208 | Carbonyl carbon, no attached protons. |
| CH (C2, C6) | ~3.8 - 4.2 | ~70-75 | Methine protons adjacent to the ring oxygen. |
| CH₂ (C3, C5) | ~2.2 - 2.6 | ~45-50 | Methylene protons adjacent to the carbonyl. |
| CH₃ (on C2, C6) | ~1.2 - 1.4 | ~20-23 | Methyl protons. |
Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for analyzing volatile compounds like 2,6-dimethyloxan-4-one. It combines the superior separation capabilities of Gas Chromatography with the powerful identification ability of Mass Spectrometry.
Causality of Method Selection:
-
Gas Chromatography (GC): Physically separates the analyte from volatile impurities and isomers based on their boiling points and interactions with the stationary phase. This allows for precise purity determination.
-
Mass Spectrometry (MS): Following separation, the analyte is ionized (typically by Electron Ionization - EI), and the resulting ions are separated by their mass-to-charge ratio (m/z). This yields a molecular ion peak (M⁺) that confirms the molecular weight and a unique fragmentation pattern that acts as a molecular fingerprint.
Protocol 2: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup (GC-MS System):
-
GC Parameters:
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Injector: Set to 250°C in split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
Begin data acquisition simultaneously with the injection. The total run time will be approximately 25 minutes.
-
-
Data Processing and Interpretation:
-
Analyze the resulting chromatogram. The retention time of the main peak is characteristic of the compound under the specified conditions.
-
Calculate the purity by integrating the peak area of the analyte and expressing it as a percentage of the total integrated area of all peaks.
-
Analyze the mass spectrum corresponding to the main peak. Identify the molecular ion peak (M⁺) at m/z = 128.
-
Compare the fragmentation pattern to a reference library (if available) or interpret it based on known fragmentation mechanisms of ketones and ethers to confirm the structure.
-
Experimental Workflow: GC-MS Analysis
Caption: Workflow for purity and identity verification using GC-MS.
Functional Group Confirmation by FTIR Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For 2,6-dimethyloxan-4-one, it serves as a quick verification of the key structural features.
Causality of Method Selection:
-
FTIR is highly sensitive to the vibrations of specific chemical bonds. It can provide immediate confirmation of the C=O (ketone) bond, which has a very strong and characteristic absorption, as well as the C-O-C (ether) linkage within the ring. This makes it an excellent tool for initial screening and identity confirmation.
Protocol 3: ATR-FTIR Analysis
-
Sample Preparation:
-
Place a small amount (a single drop or a few milligrams of solid) of the 2,6-dimethyloxan-4-one sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).
-
-
Data Acquisition:
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ketone) | ~1715 | Strong, Sharp |
| C-O-C Stretch (Ether) | ~1100 | Strong |
The presence of a strong, sharp peak around 1715 cm⁻¹ is a definitive indicator of the saturated ketone functionality, while the absence of O-H (~3300 cm⁻¹) and C=C (~1650 cm⁻¹) bands confirms the expected structure.
Experimental Workflow: FTIR Analysis
Caption: Workflow for functional group analysis using ATR-FTIR.
Conclusion
The comprehensive characterization of 2,6-dimethyloxan-4-one requires an integrated analytical approach. NMR spectroscopy stands as the primary tool for definitive structural and stereochemical elucidation. GC-MS provides essential information on purity, confirms molecular weight, and offers a characteristic fragmentation fingerprint for identity verification. Finally, FTIR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups. By combining the data from these three orthogonal techniques, researchers can achieve a high degree of confidence in the identity, structure, and purity of their 2,6-dimethyloxan-4-one samples, ensuring the reliability of subsequent research and development activities.
References
Application Note: A Comprehensive Guide to the GC-MS Analysis of Volatile Pyranone Derivatives
Introduction
Pyranone derivatives are a significant class of heterocyclic compounds that contribute to the characteristic aromas and flavors of a wide variety of food products, beverages, and natural substances. These volatile and semi-volatile molecules are often formed during thermal processing, such as in the Maillard reaction and caramelization, and are responsible for desirable sensory attributes like sweet, caramel, fruity, and spicy notes. Prominent examples include sotolon, known for its curry-like aroma in fenugreek and aged wines; furaneol, which imparts a strawberry or pineapple scent; and maltol and ethyl maltol, widely used as flavor enhancers for their sweet, cotton candy-like characteristics. The accurate identification and quantification of these compounds are paramount for quality control, product development, and authenticity assessment in the food, beverage, and fragrance industries. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of these volatile compounds due to its exceptional separation capabilities and definitive identification power.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analysis of volatile pyranone derivatives using GC-MS, with a focus on robust sample preparation, optimized instrumental analysis, and reliable data interpretation.
The Analytical Challenge: Physicochemical Properties of Pyranone Derivatives
The successful analysis of pyranone derivatives by GC-MS is contingent on understanding their physicochemical properties. Many of these compounds, such as furaneol and its derivatives, are highly polar and can be thermally labile, which presents analytical challenges.[2] Their polarity can lead to poor chromatographic peak shape (tailing) and interaction with active sites in the GC system, while thermal instability can cause degradation in a hot injector port. Therefore, careful optimization of sample preparation and GC-MS parameters is crucial to ensure accurate and reproducible results.
Sample Preparation: Extracting Volatiles from Complex Matrices
The choice of sample preparation technique is critical for isolating volatile pyranone derivatives from complex food and beverage matrices while minimizing interferences.[3] The ideal method should be efficient, reproducible, and minimize the use of organic solvents.
Headspace-Solid Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and versatile technique that is highly suitable for the analysis of volatile and semi-volatile compounds in various matrices.[4] It combines extraction, concentration, and sample introduction into a single step.
Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and introduced into the hot GC inlet, where the analytes are thermally desorbed and transferred to the analytical column.
Key Parameters for Optimization:
-
Fiber Coating: The choice of fiber coating is crucial and depends on the polarity and volatility of the target pyranone derivatives. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad selectivity for a wide range of volatile compounds.[4]
-
Extraction Temperature and Time: Higher temperatures increase the vapor pressure of the analytes, promoting their transfer to the headspace. However, excessive temperatures can lead to thermal degradation of labile compounds or changes in the sample matrix. A typical starting point is in the range of 40-60°C. Extraction time should be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber.
-
Sample Matrix Modification: The addition of salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which reduces the solubility of organic analytes and promotes their partitioning into the headspace (the "salting-out" effect).[5] Adjusting the pH of the sample can also influence the volatility of certain pyranone derivatives.
Protocol 1: HS-SPME for the Analysis of Volatile Pyranones in a Liquid Matrix (e.g., Wine, Fruit Juice)
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Matrix Modification: Add 1 g of NaCl to the vial.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., deuterated analog of a target analyte) to a final concentration of 50 µg/L.
-
Equilibration: Seal the vial and place it in a heating agitator. Equilibrate the sample at 50°C for 15 minutes with agitation.
-
Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet, heated to 250°C, for thermal desorption for 5 minutes in splitless mode.
Solid-Phase Extraction (SPE)
SPE is a valuable technique for extracting and concentrating pyranone derivatives from liquid samples, particularly when dealing with less volatile or more polar compounds that are not efficiently extracted by HS-SPME.
Principle: The sample is passed through a cartridge containing a solid adsorbent. The analytes of interest are retained on the sorbent while the matrix components are washed away. The analytes are then eluted with a small volume of an appropriate solvent.
Key Parameters for Optimization:
-
Sorbent Selection: The choice of sorbent depends on the polarity of the target analytes and the sample matrix. For polar pyranone derivatives in aqueous matrices, polymeric sorbents like LiChrolut EN are often effective.[6]
-
Sample Loading, Washing, and Elution: The flow rate during sample loading should be slow enough to ensure efficient retention. The wash step is critical for removing interferences. The elution solvent should be strong enough to desorb the analytes completely in a small volume.
Protocol 2: SPE for the Analysis of Pyranone Derivatives in Wine [6]
-
Cartridge Conditioning: Condition a LiChrolut EN SPE cartridge (800 mg) sequentially with 6 mL of dichloromethane, 6 mL of methanol, and 6 mL of deionized water.
-
Sample Loading: Load 50 mL of wine onto the conditioned cartridge at a flow rate of approximately 2 mL/min.
-
Washing: Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1, v/v) solution to remove non-polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained pyranone derivatives with 6 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
-
Analysis: Inject 1 µL of the concentrated extract into the GC-MS system.
GC-MS Instrumental Analysis: Achieving Optimal Separation and Detection
The GC-MS parameters must be carefully optimized to achieve good chromatographic separation of the target pyranone derivatives and to ensure sensitive and selective detection.
Gas Chromatography (GC) Parameters
-
Column Selection: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good general-purpose column for the analysis of a wide range of flavor compounds, including pyranone derivatives.[5] For more polar compounds, a column with a higher content of polyethylene glycol (e.g., DB-WAX) may provide better peak shape.
-
Injection Mode: Splitless injection is typically used for trace analysis to ensure the maximum transfer of analytes to the column. A high injection temperature (e.g., 250°C) is necessary to ensure the rapid volatilization of the analytes, but care must be taken to avoid thermal degradation of labile compounds.
-
Oven Temperature Program: A well-designed temperature program is essential for separating the target analytes from each other and from matrix interferences. A typical program starts at a low initial temperature (e.g., 40°C) to trap volatile compounds at the head of the column, followed by a ramp to a higher final temperature to elute less volatile compounds.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique for GC-MS analysis of volatile compounds. EI produces reproducible mass spectra that can be compared to commercial or in-house spectral libraries for compound identification.
-
Acquisition Mode:
-
Full Scan: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum for each compound. This is useful for identifying unknown compounds by library searching.
-
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analytes. This significantly increases the sensitivity and selectivity of the analysis, making it ideal for quantitative studies.[6]
-
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Splitless, 250°C | Maximizes analyte transfer for trace analysis. |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | Good general-purpose column for flavor compounds. |
| Oven Program | 40°C (2 min), then 5°C/min to 250°C (5 min) | Provides good separation of a wide range of volatiles. |
| Mass Spectrometer | ||
| Ionization | Electron Ionization (EI), 70 eV | Standard ionization energy for library matching. |
| Ion Source Temp. | 230°C | Prevents condensation of analytes in the source. |
| Quadrupole Temp. | 150°C | Ensures stable ion transmission. |
| Acquisition Mode | Full Scan (m/z 40-350) for identification; SIM for quantification | Full scan for unknowns, SIM for enhanced sensitivity of target analytes. |
Data Analysis and Interpretation
Compound Identification
The identification of pyranone derivatives is typically achieved by a two-pronged approach:
-
Retention Time Matching: The retention time of a peak in the sample chromatogram is compared to that of an authentic standard analyzed under the same conditions.
-
Mass Spectrum Matching: The mass spectrum of the unknown peak is compared to the spectra in a commercial library (e.g., NIST, Wiley) or a user-created library. A high match factor (typically >800) provides a good level of confidence in the identification.
Understanding Pyranone Fragmentation in EI-MS
A basic understanding of the fragmentation patterns of pyranone derivatives in EI-MS can aid in the identification of unknown compounds and in the selection of characteristic ions for SIM analysis.[7] The fragmentation of 4H-pyran-4-ones often involves the following key pathways:
-
Loss of CO: A common fragmentation pathway is the loss of a neutral carbon monoxide molecule (28 Da) from the pyranone ring.
-
Retro-Diels-Alder (RDA) Reaction: The pyranone ring can undergo an RDA reaction, leading to the formation of characteristic fragment ions.
-
Cleavage of Side Chains: The substituents on the pyranone ring will also fragment, providing valuable structural information.
Figure 1: Common Fragmentation Pathways of 4H-Pyran-4-one
Caption: Generalized fragmentation of 4H-pyran-4-ones in EI-MS.
Quantification
For accurate quantification, an internal standard method is recommended. An internal standard (IS) is a compound that is added to the sample at a known concentration. The ratio of the peak area of the analyte to the peak area of the IS is then used to determine the concentration of the analyte. The ideal internal standard is a stable isotope-labeled analog of the analyte of interest, as it will have very similar chemical and physical properties and will co-elute with the analyte.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; improper column installation; sample overload. | Use a deactivated liner; trim the first few cm of the column; ensure proper column installation; inject a smaller sample volume or dilute the sample.[8] |
| Low Sensitivity | Leak in the system; poor analyte extraction or desorption; incorrect MS settings. | Perform a leak check; optimize SPME/SPE parameters; ensure correct SIM ions and dwell times are used. |
| Ghost Peaks | Carryover from a previous injection; contaminated syringe or SPME fiber. | Run a blank solvent injection; bake out the SPME fiber at a high temperature; clean the syringe. |
| Poor Reproducibility | Inconsistent sample preparation; variability in SPME fiber performance; unstable GC conditions. | Ensure consistent timing and temperature for SPME; use a new or well-conditioned SPME fiber; check for stable gas flows and temperatures. |
Conclusion
The GC-MS analysis of volatile pyranone derivatives is a powerful tool for understanding and controlling the flavor and aroma of a wide range of products. By carefully selecting and optimizing sample preparation techniques, such as HS-SPME or SPE, and by fine-tuning GC-MS parameters, researchers can achieve accurate and reliable identification and quantification of these important compounds. A thorough understanding of their chromatographic behavior and mass spectral fragmentation is key to overcoming the analytical challenges they present and to unlocking valuable insights into the chemical basis of flavor.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Maltol, Ethyl Maltol, Vanillin, and Ethyl Vanillin in Foods by Isotope Dilution Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. aimanalytical.com [aimanalytical.com]
Application Note: Advanced NMR Techniques for the Conformational Assignment of Substituted Oxanones
Abstract: The three-dimensional structure of substituted oxanones (tetrahydropyran-ones) is a critical determinant of their biological activity and chemical reactivity. As such, the precise assignment of their solution-state conformation is a cornerstone of modern drug development and materials science. This guide provides a detailed overview and practical protocols for employing a suite of Nuclear Magnetic Resonance (NMR) techniques to elucidate the conformational preferences of these six-membered heterocyclic systems. We will delve into the theoretical underpinnings of key NMR parameters, provide step-by-step experimental workflows, and illustrate how to integrate these data for a robust and reliable conformational assignment.
Introduction: The Significance of Oxanone Conformation
Substituted oxanone rings are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and synthetic compounds. The tetrahydropyran ring system is not planar and typically adopts a low-energy chair conformation to minimize angle and torsional strain.[1][2] However, the presence of substituents can influence the equilibrium between different chair, boat, or twist-boat conformers.[3] This conformational preference dictates the spatial orientation of functional groups, which in turn governs molecular recognition events such as enzyme-substrate binding and receptor interactions. An accurate understanding of the dominant conformation in solution is therefore indispensable for structure-activity relationship (SAR) studies and rational drug design.
NMR spectroscopy is an unparalleled, non-destructive technique for investigating molecular structure and dynamics in the solution state.[4] By analyzing parameters such as ³J-coupling constants and the Nuclear Overhauser Effect (NOE), researchers can deduce dihedral angles and inter-proton distances, respectively, which are the fundamental components of a conformational assignment.[5]
Foundational NMR Principles for Conformational Analysis
The conformational analysis of oxanones relies on the measurement and interpretation of several key NMR parameters.
Vicinal Coupling Constants (³JHH) and the Karplus Relationship
The magnitude of the through-bond scalar coupling between two protons on adjacent carbons (a vicinal relationship, H-C-C-H) is exquisitely sensitive to the dihedral angle (φ) between them. This relationship is described by the Karplus equation .[6][7] While several parameterized versions of the equation exist, the general form shows that large coupling constants are observed for anti-periplanar (φ ≈ 180°) and syn-periplanar (φ ≈ 0°) arrangements, while small couplings are observed for gauche relationships (φ ≈ 60°) or when the angle approaches 90°.[7][8]
In a typical oxanone chair conformation, this translates to:
-
Large ³Jaa (axial-axial): Typically 7–12 Hz (φ ≈ 180°)
-
Small ³Jae (axial-equatorial): Typically 2–5 Hz (φ ≈ 60°)
-
Small ³Jee (equatorial-equatorial): Typically 2–5 Hz (φ ≈ 60°)
Deviations from these values can indicate conformational averaging or distortion from an ideal chair geometry.[6]
The Nuclear Overhauser Effect (NOE)
The NOE is a through-space phenomenon that results from dipole-dipole relaxation between nuclear spins.[5] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). This makes it an extremely sensitive "ruler" for determining spatial proximity. For conformational analysis, NOE is used to identify protons that are close in space, even if they are many bonds apart.
Key NOE correlations in an oxanone chair include:
-
1,3-Diaxial Interactions: Strong NOEs are observed between axial substituents and other axial protons on the same face of the ring.
-
Axial-Equatorial Interactions: Weaker but often observable NOEs can be seen between axial and equatorial protons on adjacent carbons.
For molecules of intermediate size, where the NOE may be close to zero, the Rotating-frame Overhauser Effect (ROESY) experiment is a more robust alternative.[5]
Experimental Workflow and Protocols
A systematic approach combining several NMR experiments is essential for an unambiguous conformational assignment.
Figure 1: General workflow for NMR-based conformational assignment.
Protocol 1: High-Resolution ¹H NMR
Objective: To obtain initial chemical shifts, multiplicities, and coupling constants.
-
Sample Preparation: Dissolve 5-10 mg of the purified oxanone derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent does not obscure key signals.
-
Instrument Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution (line width <0.5 Hz for small molecule singlets).
-
-
Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Key Parameters:
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds (use 5x T₁ if known)
-
Number of Scans: 8-16 (adjust for concentration)
-
-
-
Processing:
-
Apply a window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum (e.g., TMS at 0 ppm or residual solvent peak).
-
-
Analysis: Carefully measure the coupling constants (J-values) for all resolved multiplets.[9] This provides the first, crucial data for applying the Karplus relationship.
Protocol 2: 2D ¹H-¹H COSY (Correlation Spectroscopy)
Objective: To establish the proton-proton scalar coupling network and confirm which protons are adjacent.
-
Acquisition: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Key Parameters:
-
Spectral Width (F1 and F2): Same as the ¹H spectrum.
-
Number of Increments (F1): 256-512
-
Number of Scans: 2-8 per increment
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Zero-fill to at least double the number of points in F1.
-
Fourier transform, phase, and symmetrize the spectrum.
-
-
Analysis: Identify cross-peaks, which indicate that the two protons at the corresponding F1 and F2 frequencies are J-coupled. This helps in assigning protons along the oxanone ring backbone.
Protocol 3: 2D ¹H-¹H NOESY/ROESY
Objective: To determine through-space proximities for distance-based conformational constraints.
-
Experiment Choice:
-
NOESY: Ideal for small molecules (MW < 500 Da) and large molecules (MW > 1500 Da).
-
ROESY: Recommended for intermediate-sized molecules (MW ~500-1500 Da) where the steady-state NOE may be near zero. It also helps distinguish true ROEs from artifacts like spin diffusion.
-
-
Acquisition: Use a standard gradient-selected NOESY or ROESY pulse sequence.
-
Key Parameters:
-
Mixing Time (d8): This is the most critical parameter. It must be calibrated. Start with a value approximately equal to the T₁ of the protons of interest. A typical range for small molecules is 500-800 ms. Run a series of 1D NOESY experiments with varying mixing times to find the optimal value for your compound.
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-32 per increment (NOESY is less sensitive than COSY).
-
-
Processing: Process similarly to the COSY spectrum, though different window functions (e.g., squared sine-bell with a slight shift) may be used to optimize resolution and minimize artifacts.
-
Analysis: Cross-peaks indicate spatial proximity (<5 Å).[5] Correlate the observed NOEs/ROEs with inter-proton distances predicted by molecular models of different conformers (e.g., chair with axial vs. equatorial substituents).
Data Integration and Conformational Assignment
The power of this approach lies in the synergistic use of both coupling constant and NOE data.
Figure 2: Logic diagram showing the relationship between NMR data and geometric parameters.
Case Study Example: A 2,6-disubstituted Oxanone
Consider a hypothetical 2,6-disubstituted tetrahydropyran-4-one. The key is to determine if the two substituents adopt a diaxial or diequatorial orientation in the dominant chair conformation.
| Observation | Diaxial Conformer Interpretation | Diequatorial Conformer Interpretation |
| Large ³J(H2,H3a) and ³J(H2,H3e) values are averaged (~6-8 Hz) | Inconsistent. H2 would be equatorial, leading to small ³Jae and ³Jee couplings. | Consistent. H2 would be axial, leading to large ³Jaa and small ³Jae couplings that average out if there's some flexibility. |
| Large ³J(H5a,H6) and ³J(H5e,H6) values are averaged (~6-8 Hz) | Inconsistent. H6 would be equatorial. | Consistent. H6 would be axial. |
| Strong NOE between H2 and H6 | Inconsistent. H2 (eq) and H6 (eq) would be far apart. | Consistent. H2 (ax) and H6 (ax) would be in a 1,3-diaxial relationship, resulting in a strong NOE. |
| Strong NOE between H2 and H4a | Inconsistent. | Consistent. H2 (ax) is close to the axial proton at C4. |
Advanced Considerations and Computational Synergy
For molecules with significant flexibility or where NMR data is ambiguous, integrating computational chemistry can be highly beneficial.[10]
-
Conformational Search: Use molecular mechanics or DFT to calculate the relative energies of different possible conformers (chairs, boats, etc.).
-
Property Calculation: For the low-energy conformers, calculate theoretical NMR chemical shifts and coupling constants.
-
Comparison: Compare the experimentally measured NMR data with the calculated values for each conformer. A good fit can validate a proposed conformation.[10] The DP4+ probability method is a powerful statistical tool for this purpose.[10]
Troubleshooting
-
Signal Overlap: If key proton signals are overlapped, consider changing solvents, adjusting the temperature, or using a higher-field spectrometer. 2D experiments like TOCSY (Total Correlation Spectroscopy) can also help trace coupling networks through overlapped regions.
-
Weak or Absent NOEs: For small molecules, ensure the sample has been properly degassed to remove paramagnetic oxygen, which can quench the NOE. Check that the mixing time is optimized. If issues persist, a ROESY experiment is the best solution.
-
Intermediate Exchange: If a molecule is rapidly interconverting between two conformations on the NMR timescale, the observed chemical shifts and coupling constants will be a population-weighted average. This can make analysis complex and may require variable temperature (VT-NMR) studies to slow the exchange.
References
- 1. Stereoisomers [www2.chemistry.msu.edu]
- 2. youtube.com [youtube.com]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. auremn.org.br [auremn.org.br]
- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 6. fiveable.me [fiveable.me]
- 7. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 8. rubingroup.org [rubingroup.org]
- 9. acdlabs.com [acdlabs.com]
- 10. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Triflic acid catalyzed synthesis of cis-2,6-disubstituted-4-methylene tetrahydropyrans
Application Note & Protocol
Title: Triflic Acid Catalyzed Synthesis of cis-2,6-disubstituted-4-methylene Tetrahydropyrans: Mechanism, Protocol, and Best Practices
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products, including antibiotics, marine toxins, and polyether ionophores. The specific stereochemical arrangement of substituents on the THP ring is often critical for its biological function. Consequently, the development of efficient and highly stereoselective methods for the synthesis of substituted THPs is a significant endeavor in modern organic chemistry and drug discovery.
This application note details a robust and operationally simple method for the diastereoselective synthesis of cis-2,6-disubstituted-4-methylene tetrahydropyrans via a Prins-type cyclization.[1][2] The reaction utilizes catalytic amounts of trifluoromethanesulfonic acid (TfOH, Triflic Acid), a commercially available and inexpensive Brønsted acid, to promote the cyclization of homoallylic alcohols with various aldehydes at room temperature.[3][4] This method is distinguished by its high efficiency, excellent diastereoselectivity for the cis-isomer, and mild reaction conditions.[5]
Reaction Mechanism: The Triflic Acid-Catalyzed Prins Cyclization
The synthesis proceeds through a Prins-type cyclization mechanism. Triflic acid, a powerful superacid, serves as the key catalyst.[6][7] Its high acidity and non-nucleophilic counter-anion are ideal for promoting the necessary cationic intermediates without generating unwanted side products.
The proposed mechanism involves the following key steps:
-
Activation of the Aldehyde: Triflic acid protonates the carbonyl oxygen of the aldehyde (1 ), significantly increasing its electrophilicity.
-
Oxocarbenium Ion Formation: The homoallylic alcohol (2 ) attacks the protonated aldehyde, forming a hemiacetal-like intermediate which then loses water to generate a highly reactive oxocarbenium ion (3 ).
-
Intramolecular Cyclization (Prins Cyclization): The pendant alkene nucleophilically attacks the oxocarbenium ion in an endocyclic fashion. This cyclization proceeds through a sterically favored chair-like transition state (4 ), which places the R¹ and R² groups in equatorial positions to minimize steric hindrance. This orientation is the primary determinant for the high cis-diastereoselectivity of the final product.[8]
-
Deprotonation/Elimination: The resulting tertiary carbocation (5 ) is stabilized by the adjacent oxygen atom. A base (e.g., solvent or the triflate counter-anion) abstracts a proton from the methyl group, leading to the formation of the exocyclic methylene double bond and regenerating the catalyst, yielding the final cis-2,6-disubstituted-4-methylene tetrahydropyran product (6 ).
Mechanistic Pathway Diagram
Caption: Triflic acid-catalyzed Prins cyclization mechanism.
Experimental Protocol
This protocol is adapted from a reported procedure and provides a general method for the synthesis.[3][4]
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Triflic Acid (TfOH) solution (e.g., 0.01 M in Dichloromethane, 1 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the homoallylic alcohol (1.0 equiv).
-
Solvent and Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the alcohol). Add the aldehyde (1.2 equiv) to the solution.
-
Initiation of Reaction: Begin stirring the solution at room temperature (20-25 °C). Add the triflic acid solution (1 mol %) dropwise via syringe.
-
Expert Insight: Triflic acid is extremely powerful. A stock solution in anhydrous DCM is recommended for accurate addition of catalytic amounts. The reaction is often rapid, and a slight exotherm may be observed.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the triflic acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Trustworthiness Check: The bicarbonate wash is crucial to completely remove the acid catalyst, preventing potential product degradation during solvent evaporation or purification.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure cis-2,6-disubstituted-4-methylene tetrahydropyran.
Substrate Scope and Data
The reaction is compatible with a wide range of aromatic and aliphatic aldehydes, consistently producing high yields and excellent diastereoselectivity for the cis isomer.
| Entry | Aldehyde (R¹) | Homoallylic Alcohol (R²) | Time (min) | Yield (%) | Diastereomeric Excess (% de, cis) |
| 1 | C₆H₅ (Benzaldehyde) | C₆H₅ | 15 | 96 | >98 |
| 2 | p-ClC₆H₄ | C₆H₅ | 15 | 97 | >98 |
| 3 | p-MeOC₆H₄ | C₆H₅ | 20 | 95 | >98 |
| 4 | 2-Naphthyl | C₆H₅ | 20 | 96 | >98 |
| 5 | (CH₃)₂CH (Isobutyraldehyde) | C₆H₅ | 30 | 85 | >98 |
| 6 | C₆H₅CH₂CH₂ (Hydrocinnamaldehyde) | C₆H₅ | 25 | 89 | >98 |
| 7 | C₆H₅ | p-BrC₆H₄ | 15 | 95 | >98 |
| 8 | C₆H₅ | Cyclohexyl | 20 | 90 | >98 |
Data is representative and compiled from literature reports.[3][4]
Best Practices & Troubleshooting
-
Moisture Sensitivity: The reaction's efficiency relies on the generation of an oxocarbenium ion. Water can compete with the homoallylic alcohol in attacking this intermediate, potentially hydrolyzing it back to the aldehyde or leading to side reactions. Always use anhydrous solvents and dry glassware.
-
Catalyst Loading: While the reaction is efficient even at 0.01 mol % TfOH, substrate purity can affect catalyst activity.[3][5] If the reaction is sluggish, a slightly higher catalyst loading (up to 2 mol %) can be employed. However, excessive acid can sometimes lead to side reactions or decomposition.
-
Stereochemical Rationale: The high cis-selectivity is a direct consequence of the chair-like transition state, which minimizes 1,3-diaxial interactions.[1] This is a robust and predictable outcome for this type of cyclization.
-
Troubleshooting Low Yields:
-
Check Reagent Purity: Aldehydes can oxidize to carboxylic acids on storage. Ensure the aldehyde is pure or freshly distilled.
-
Incomplete Reaction: If TLC shows starting material, add another small portion of the catalyst solution.
-
Product Decomposition: If streaking is observed on TLC, the product might be sensitive to residual acid. Ensure a thorough quench and workup, and consider purifying the product promptly after concentration.
-
Conclusion
The triflic acid-catalyzed synthesis of cis-2,6-disubstituted-4-methylene tetrahydropyrans is a powerful and practical method for accessing this important structural motif. Its operational simplicity, use of a cheap and readily available catalyst, mild conditions, and consistently high yields and diastereoselectivity make it an attractive tool for researchers in synthetic chemistry and drug development.
References
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. Operationally simple, efficient, and diastereoselective synthesis of cis-2,6-disubstituted-4-methylene tetrahydropyrans catalyzed by triflic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Operationally Simple, Efficient, and Diastereoselective Synthesis of cis-2,6-Disubstituted-4-Methylene Tetrahydropyrans Catalyzed by Triflic Acid - Organic Letters - Figshare [figshare.com]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Tetrahydropyranone Synthesis
Welcome to the technical support center for diastereoselective tetrahydropyranone (THPO) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled synthesis of these vital heterocyclic scaffolds. Tetrahydropyranones are core motifs in numerous biologically active natural products and pharmaceuticals, making their stereoselective synthesis a critical challenge in modern organic chemistry.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions (FAQs). Our goal is to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own laboratory settings.
Foundational Concepts: Controlling Stereochemistry
Achieving high diastereoselectivity in THPO synthesis hinges on controlling the formation of multiple stereocenters in a single reaction. The relative orientation of substituents on the newly formed ring is dictated by the reaction mechanism and the stability of its transition states. Several powerful synthetic strategies exist, each with its own set of parameters that influence the stereochemical outcome.[2] The most common and versatile methods include:
-
Prins Cyclization: An acid-catalyzed cyclization between a homoallylic alcohol and an aldehyde, which proceeds through an oxocarbenium ion intermediate.[2][3] The stereochemistry is often directed by a chair-like transition state, where substituents preferentially occupy equatorial positions to minimize steric hindrance.[1][4]
-
Hetero-Diels-Alder (HDA) Reaction: A [4+2] cycloaddition between a diene and a dienophile, where one or more carbon atoms are replaced by a heteroatom (in this case, oxygen). This method is highly effective for constructing the THP ring in a single, often highly stereocontrolled, step.
-
Intramolecular Michael/Aldol Reactions: Tandem reactions that first form a C-C bond via Michael addition, followed by an intramolecular aldol cyclization to construct the tetrahydropyranone ring.[5]
The choice of catalyst (Lewis or Brønsted acid), solvent, temperature, and the specific nature of the substrates (e.g., protecting groups, substituent size) are all critical levers for optimizing the diastereomeric ratio (d.r.).[6]
General Troubleshooting Workflow
When faced with poor diastereoselectivity, a systematic approach is crucial. The following workflow provides a logical progression for diagnosing and solving common issues.
Caption: Troubleshooting workflow for low diastereoselectivity.
Troubleshooting Q&A and FAQs
This section addresses specific problems you might encounter during your experiments, categorized by reaction type.
Category 1: Prins Cyclization
The Prins cyclization is a cornerstone of THP synthesis, but its stereochemical outcome is highly sensitive to reaction conditions.
Question 1: My Prins cyclization is giving a nearly 1:1 mixture of diastereomers. Where should I start troubleshooting?
Answer: A 1:1 diastereomeric ratio often suggests that the energy difference between the competing transition states is minimal, or that the reaction is proceeding under thermodynamic control where both isomers are of similar stability.
Initial Steps:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -35 °C or -78 °C) can significantly enhance diastereoselectivity by favoring the kinetically preferred, lower-energy transition state.[6][7]
-
Check Your Catalyst: The choice of Lewis or Brønsted acid is critical. A less reactive, bulkier Lewis acid may offer better facial selectivity on the oxocarbenium intermediate. Conversely, a stronger acid might accelerate the reaction to a point where selectivity is lost.
-
Solvent Choice: The solvent can influence the stability of the chair-like transition states. Experiment with solvents of different polarities. For instance, coordinating solvents like diethyl ether can sometimes improve selectivity compared to non-coordinating solvents like dichloromethane.[6]
Question 2: I'm observing significant elimination byproducts (dienes) instead of the desired tetrahydropyranone. What is causing this?
Answer: The formation of dienes points to the high reactivity of the intermediate oxocarbenium ion, which can undergo elimination if not efficiently trapped by the intramolecular nucleophile.[6] This is often exacerbated by harsh reaction conditions.
Solutions:
-
Use Milder Conditions: Switch to a milder catalyst. For example, phosphomolybdic acid in water has been used for highly diastereoselective syntheses at room temperature, avoiding the harshness of strong Lewis acids.[3] Similarly, indium trichloride (InCl₃) is known to mediate highly diastereoselective cyclizations under milder conditions than traditional catalysts like SnCl₄ or BF₃·OEt₂.[8][9]
-
Optimize Catalyst Stoichiometry: Using a large excess of a strong Lewis acid can promote side reactions. Try reducing the catalyst loading to the minimum required for efficient conversion.
-
Substrate Control: Ensure your homoallylic alcohol is of high purity. Certain impurities can catalyze decomposition pathways.
Question 3: How does the geometry of my starting homoallylic alcohol affect the final stereochemistry?
Answer: The geometry (E vs. Z) of the homoallylic alcohol can directly dictate the stereochemical outcome. The reaction often proceeds through a chair-like transition state where substituents prefer to occupy equatorial positions to minimize 1,3-diaxial interactions.
For example, in indium trichloride-mediated reactions, trans-(E)-homoallylic alcohols have been shown to exclusively generate (up-down-up) 2,3,4-trisubstituted tetrahydropyrans, while cis-(Z)-alcohols primarily yield (up-up-up) products.[8] Therefore, ensuring the geometric purity of your starting material is a prerequisite for achieving high diastereoselectivity.[6]
Category 2: Hetero-Diels-Alder (HDA) Reactions
The HDA reaction is a powerful tool for creating multiple stereocenters with high fidelity, often controlled by a chiral catalyst.
Question 4: My organocatalyzed HDA reaction is showing poor diastereoselectivity. What factors should I investigate?
Answer: In organocatalyzed HDA reactions for THPO synthesis, the catalyst plays a direct role in organizing the transition state. Poor selectivity often points to a mismatch between the catalyst, substrate, and reaction conditions.
Key Optimization Parameters:
-
Catalyst Structure: The steric and electronic properties of the catalyst are paramount. For example, in proline-derived catalysis, modifying the substituents on the catalyst can create a more defined chiral pocket, enhancing facial selectivity.
-
Solvent and Additives: The presence of water, acids, or bases can dramatically affect catalyst performance and the reaction pathway. Ensure your reagents and solvents are anhydrous if required. Sometimes, the addition of a co-catalyst or specific additive is necessary to achieve high selectivity.
-
Substrate Scope: Not all substrates are ideal for a given catalyst system. Electron-donating or -withdrawing groups on either the diene or dienophile can alter the reaction's electronic demand and sterics, impacting selectivity. It may be necessary to screen different catalysts for your specific substrate.[10]
Question 5: I am using a chiral Lewis acid catalyst, but the enantioselectivity is high while the diastereoselectivity is low. Why is this happening?
Answer: This is a common scenario where the catalyst effectively controls the facial approach of one reactant to the other (enantioselectivity) but exerts less influence over the endo/exo transition state preference (which dictates diastereoselectivity).
Troubleshooting Steps:
-
Modify Catalyst Ligands: The ligand sphere of the metal catalyst is crucial. Introducing bulkier ligands can create greater steric repulsion in one of the transition states, thereby favoring the other. For instance, chiral-at-iron catalysts with bulky 2,6-diisopropylphenyl substituents on the N-heterocyclic carbene ligands have shown excellent diastereoselectivity (up to 99:1 d.r.) by increasing steric hindrance at the catalytic site.[11]
-
Temperature Adjustment: As with Prins cyclizations, lowering the temperature can increase the energy difference between the endo and exo transition states, often leading to improved d.r.
-
Change the Metal Center: Different metal Lewis acids (e.g., Fe, Cu, Sc, In) interact with substrates differently. Switching the metal center while keeping the chiral ligand constant can sometimes reverse or improve diastereoselectivity.[12][13]
Data Summary: Influence of Reaction Parameters
The following table summarizes the typical effects of key parameters on diastereoselectivity in THPO synthesis.
| Parameter | General Effect on Diastereoselectivity | Rationale & Key Considerations |
| Temperature | Lowering temperature generally increases d.r. | Favors the kinetically controlled product by amplifying the free energy difference (ΔΔG‡) between diastereomeric transition states.[6] |
| Catalyst | Choice is critical . Bulkier catalysts often increase selectivity. | Steric hindrance in the catalyst-substrate complex directs the approach of the reactants, favoring one transition state.[11] |
| Solvent | Effect is system-dependent . | Polarity and coordinating ability can stabilize or destabilize transition states. Screening is often necessary.[6] |
| Substrate Sterics | Bulkier substituents/protecting groups can increase d.r. | A-values and steric hindrance drive substituents to equatorial positions in chair-like transition states.[4][14] |
Key Experimental Protocols
Protocol 1: Diastereoselective Prins Cyclization for cis-2,6-Disubstituted Tetrahydropyran-4-one
This protocol is adapted from methodologies that utilize boron trifluoride etherate to achieve high diastereoselectivity.[2][7]
Caption: Protocol for a BF₃·OEt₂ mediated Prins Cyclization.
Step-by-Step Methodology:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the requisite homoallylic alcohol (1.0 equivalent) and aldehyde (1.2 equivalents).
-
Dissolve the substrates in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Cool the reaction vessel to -35 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Slowly, via syringe, add boron trifluoride etherate (BF₃·OEt₂) (1.2 equivalents) to the stirred solution over 10 minutes.
-
Maintain the reaction at -35 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 2-4 hours), carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired tetrahydropyranone diastereomer.
Self-Validation: The high diastereoselectivity of this reaction relies on the formation of a stable six-membered chair-like transition state, which is favored at low temperatures.[2][7] The d.r. of the crude product, determined by ¹H NMR analysis, will validate the success of the stereocontrol.
References
- 1. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 8. Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral‐at‐Iron Catalyst for Highly Enantioselective and Diastereoselective Hetero‐Diels‐Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydropyran synthesis [organic-chemistry.org]
- 13. Scandium triflate catalyzed in situ Prins-type cyclization: formations of 4-tetrahydropyranols and ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for cis-2,6-Dimethyloxan-4-one from its trans isomer
Welcome to the Technical Support Center for the purification of cis-2,6-dimethyloxan-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are facing the common challenge of separating the desired cis-isomer from its trans-diastereomer. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow.
Introduction to the Challenge: Separating Diastereomers
The synthesis of 2,6-disubstituted oxanones often results in a mixture of cis and trans diastereomers. While chemically similar, their distinct spatial arrangements of the methyl groups relative to the oxane ring lead to differences in their physical properties. The cis-isomer typically has both methyl groups either axial or equatorial, while the trans-isomer has one axial and one equatorial methyl group. This seemingly subtle difference is the key to their separation. The primary challenge lies in exploiting these small differences in polarity, steric hindrance, and crystal lattice packing to achieve high purity of the desired cis-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating cis- and trans-2,6-dimethyloxan-4-one?
A1: The separation of these diastereomers is possible because they possess different physical properties.[1] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have distinct melting points, boiling points, solubilities, and chromatographic retention times.[1] Purification techniques exploit these differences to isolate one isomer from the other.
Q2: Which analytical technique is best for determining the initial cis:trans ratio of my mixture?
A2: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an excellent tool for determining the diastereomeric ratio. The different spatial arrangement of the protons in the cis and trans isomers leads to distinct chemical shifts and coupling constants, allowing for quantification of each isomer in the mixture.[2] Gas Chromatography (GC) can also be an effective method for baseline separation and quantification of these volatile isomers.[3]
Q3: I am struggling to get good separation on my silica gel column. What am I doing wrong?
A3: The polarity difference between the cis and trans isomers of 2,6-dimethyloxan-4-one can be slight, making separation by standard column chromatography challenging.[4] Success often depends on optimizing the mobile phase. A common issue is using a solvent system that is too polar, causing both isomers to elute too quickly and together. Conversely, a system that is not polar enough may result in very long retention times and poor resolution. Fine-tuning the solvent system with mixtures of non-polar (e.g., hexanes, cyclohexane) and moderately polar (e.g., diethyl ether, ethyl acetate, dichloromethane) solvents is crucial.[4][5]
Q4: Is crystallization a viable option for purifying this compound?
A4: Yes, fractional crystallization can be a highly effective technique, provided there is a significant difference in the solubility of the two diastereomers in a particular solvent system.[6] This method relies on the principle that the less soluble diastereomer will crystallize out of a saturated solution upon cooling, while the more soluble isomer remains in the mother liquor.[6] The success of this technique is highly dependent on the choice of solvent.
Troubleshooting and Optimization Guides
Guide 1: Column Chromatography
Issue: Poor or no separation of cis and trans isomers on a silica gel column.
Root Cause Analysis and Solutions:
-
Incorrect Solvent System: The polarity of the eluent is critical.
-
Troubleshooting Step 1: Systematic Solvent Screening. Begin with a non-polar solvent system like hexane/ethyl acetate or hexane/diethyl ether. Start with a low percentage of the polar solvent (e.g., 5%) and gradually increase the polarity while monitoring the separation by Thin Layer Chromatography (TLC).
-
Troubleshooting Step 2: Employ Solvents with Different Selectivities. If simple binary mixtures fail, consider adding a third solvent to modulate the selectivity. For example, small amounts of toluene or dichloromethane can alter the interactions between the analytes, stationary phase, and mobile phase, sometimes leading to improved separation.[4]
-
-
Column Overloading: Loading too much sample onto the column will lead to broad peaks and poor resolution.
-
Troubleshooting Step 1: Determine the Optimal Loading Capacity. As a rule of thumb, for silica gel chromatography, the sample load should be approximately 1-5% of the mass of the stationary phase.
-
Troubleshooting Step 2: Use a Larger Column. If a larger sample quantity needs to be purified, increase the diameter of the column rather than the length to maintain a good separation profile.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and co-elution of isomers.
-
Troubleshooting Step 1: Ensure a Homogeneous Slurry. When packing the column, ensure the silica gel is fully suspended in the initial mobile phase to create a homogeneous slurry.
-
Troubleshooting Step 2: Pack Under Pressure. Use gentle air or nitrogen pressure to pack the column for a more uniform and stable stationary phase bed.
-
Workflow for Column Chromatography Optimization:
Caption: Workflow for optimizing column chromatography.
Guide 2: Fractional Crystallization
Issue: Both isomers either crystallize together or remain in solution.
Root Cause Analysis and Solutions:
-
Inappropriate Solvent Choice: The ideal solvent will have a large solubility difference for the two diastereomers at different temperatures.
-
Troubleshooting Step 1: Solvent Screening. Test a range of solvents with varying polarities. Good starting points for ketones include alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon/polar solvent mixtures (hexane/acetone).[7]
-
Troubleshooting Step 2: Use a Solvent Pair. If a single solvent is not effective, a binary solvent system can be employed. Dissolve the mixture in a good solvent (one where it is highly soluble) and then add a poor solvent (one where it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, can induce crystallization of the less soluble isomer.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities (the other isomer) in the crystal lattice.
-
Troubleshooting Step 1: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.
-
-
Supersaturation: The solution may be supersaturated, preventing crystallization from starting.
-
Troubleshooting Step 1: Induce Crystallization. Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Troubleshooting Step 2: Seeding. If a small crystal of the pure cis-isomer is available, add it to the cooled, saturated solution to act as a seed for crystal growth.
-
Experimental Protocol for Fractional Crystallization:
-
Dissolution: In an Erlenmeyer flask, dissolve the isomeric mixture in the minimum amount of a suitable hot solvent (or solvent pair).
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Further Cooling: If crystallization does not occur at room temperature, place the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by NMR or GC to determine the diastereomeric excess.
-
Recrystallization: If necessary, repeat the crystallization process with the enriched crystals to further improve the purity.
Guide 3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
For challenging separations where column chromatography and crystallization are not sufficiently effective, HPLC and SFC offer higher resolving power.
-
HPLC:
-
Stationary Phase: Normal-phase chromatography on a silica or diol-based column is often effective for separating diastereomers.[8] Reversed-phase C18 columns can also be used, but may require more method development.[9]
-
Mobile Phase: For normal-phase HPLC, typical mobile phases are mixtures of hexane or heptane with a polar modifier like isopropanol or ethanol.[8]
-
Optimization: The key to good separation is to adjust the ratio of the polar modifier to achieve optimal resolution between the cis and trans isomer peaks.
-
-
SFC:
-
Advantages: SFC can offer faster separations and is a "greener" technique due to the use of supercritical CO₂ as the main mobile phase component. It has proven to be very effective for diastereomer separations.
-
Mobile Phase: A common mobile phase is supercritical CO₂ with a polar co-solvent such as methanol or ethanol.
-
Optimization: Similar to HPLC, adjusting the percentage of the co-solvent is the primary way to optimize the separation.
-
Data Summary Table:
| Purification Technique | Stationary Phase | Typical Mobile Phase/Solvent | Key Optimization Parameters |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Hexane/Diethyl Ether | Solvent Ratio, Sample Loading |
| Fractional Crystallization | N/A | Ethanol, Isopropanol, Hexane/Acetone | Solvent Choice, Cooling Rate |
| Normal-Phase HPLC | Silica, Diol | Hexane/Isopropanol | Percentage of Polar Modifier |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water, Methanol/Water | Organic Solvent Ratio, Additives |
| SFC | Silica, Chiral Phases | CO₂/Methanol | Percentage of Co-solvent, Pressure |
Analytical Characterization
A crucial part of any purification is the ability to accurately determine the isomeric ratio of your fractions and final product.
¹H NMR Spectroscopy:
The key to distinguishing the cis and trans isomers lies in the chemical shifts and coupling constants of the protons on the oxane ring, particularly the protons at the C2 and C6 positions and the adjacent methylene protons.
-
Expected Differences: In the cis-isomer, the two methyl groups are in a similar chemical environment, which may lead to a more symmetrical spectrum. In the trans-isomer, the different orientations of the methyl groups (one axial, one equatorial) will result in a less symmetrical spectrum with more complex splitting patterns for the ring protons. The coupling constants between adjacent protons will also differ due to the different dihedral angles in the two isomers.
Logical Relationship of Purification and Analysis:
Caption: Iterative cycle of purification and analysis.
References
- 1. santaisci.com [santaisci.com]
- 2. TRANS-2,6-DIMETHYLOXAN-4-ONE | 54513-59-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. cup.edu.cn [cup.edu.cn]
- 6. 14505-80-7(this compound) | Kuujia.com [nl.kuujia.com]
- 7. rsc.org [rsc.org]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRANS-2,6-DIMETHYLOXAN-4-ONE | 54513-59-6 [m.chemicalbook.com]
Managing side reactions in silyl-Prins cyclization pathways
Welcome to the technical support center for silyl-Prins cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, offering troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in mechanistic understanding to empower your experimental success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your silyl-Prins cyclization experiments in a question-and-answer format.
Question 1: Why am I observing low yields of my desired tetrahydropyran product?
Low yields in silyl-Prins cyclization can stem from several factors, primarily related to the stability of the key oxocarbenium ion intermediate and the efficiency of its intramolecular trapping.
Possible Causes and Solutions:
-
Inefficient Oxocarbenium Ion Formation: The reaction is initiated by a Lewis acid, which promotes the formation of the oxocarbenium ion from a hemiacetal intermediate.[1] If the Lewis acid is not optimal, this initial step can be slow or inefficient.
-
Troubleshooting Protocol:
-
Screen Lewis Acids: The choice of Lewis acid is critical and substrate-dependent.[2][3] Common Lewis acids include TMSOTf, BF₃·OEt₂, SnCl₄, and InCl₃.[4][5] For substrates prone to decomposition with strong Lewis acids, milder options like BiCl₃/TMSCl can be effective.[3][6]
-
Optimize Lewis Acid Stoichiometry: While catalytic amounts are often sufficient, some systems may require stoichiometric amounts of the Lewis acid to drive the reaction to completion.[6]
-
Consider the Aldehyde: Electron-rich aromatic aldehydes tend to give higher yields due to better stabilization of the oxocarbenium ion intermediate.[1] Conversely, sterically hindered aldehydes can be less reactive.[7]
-
-
-
Competing Side Reactions: The classic Prins reaction is known for several potential side reactions, including etherification and carbonyl-ene reactions.[8] The silyl-Prins variant offers better selectivity but is not immune to side pathways.[9]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Many silyl-Prins cyclizations benefit from sub-ambient temperatures (e.g., -78 °C to 0 °C) to suppress side reactions.[1] While lower temperatures may slow down the reaction, they often lead to cleaner product formation.
-
Control Stoichiometry of Reactants: An excess of the aldehyde can sometimes lead to the formation of acetals or other byproducts.[10][11] A 1:1.2 ratio of the hydroxy silyl alkene to the aldehyde is a common starting point.[2][5]
-
-
-
Substrate Decomposition: The substrates themselves or the desired product might be unstable under the reaction conditions.
-
Troubleshooting Protocol:
-
Use a Bulky Base Additive: If using a silyl triflate (e.g., TMSOTf) as the Lewis acid, the in-situ generation of triflic acid can lead to side reactions or decomposition. The addition of a non-nucleophilic, bulky base like 2,6-di-tert-butyl-4-methylpyridine can scavenge the acid and improve yields.[1]
-
-
Question 2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
The stereochemical outcome of the silyl-Prins cyclization is typically governed by a chair-like transition state, which generally favors the formation of cis-2,6-disubstituted tetrahydropyrans.[4][6][12] Poor diastereoselectivity indicates that competing transition states are accessible.
Possible Causes and Solutions:
-
Flexible Transition State: The conformation of the oxocarbenium ion intermediate and the approach of the internal nucleophile dictate the stereochemistry. Substituents on the alkene chain can influence the preferred conformation.
-
Troubleshooting Protocol:
-
Modify the Silyl Group: The nature of the ligands on the silicon atom can influence the stereochemical outcome.[2] Experimenting with different silyl groups (e.g., TMS, TIPS, TBDPS) may enforce a more rigid transition state.
-
Alter the Solvent: Solvent polarity can impact the stability of the transition state intermediates.[13] It is advisable to screen different aprotic solvents, such as dichloromethane (CH₂Cl₂), acetonitrile (MeCN), or tetrahydrofuran (THF).
-
Optimize the Lewis Acid: Different Lewis acids can favor different transition states.[5] For instance, some studies have shown that InCl₃ can mediate highly diastereoselective cyclizations.[5][12]
-
-
-
Temperature Effects: Higher temperatures can provide enough energy to overcome the activation barrier for less favorable transition states, leading to a mixture of diastereomers.
-
Troubleshooting Protocol:
-
Decrease the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C or -95 °C) often enhances diastereoselectivity by favoring the lowest energy transition state.[1]
-
-
-
Substrate-Controlled Diastereoselectivity: The inherent stereochemistry of the starting material plays a crucial role.
-
Troubleshooting Protocol:
-
Analyze the Substrate: The geometry of the alkene (E vs. Z) and the presence of stereocenters in the starting material will influence the facial selectivity of the cyclization. For example, the use of a (Z)-alkene has been shown to control the trans-stereochemistry at the C3 position of the resulting tetrahydropyran.[4][12]
-
-
| Parameter | Recommendation for High Diastereoselectivity | Rationale |
| Temperature | Low temperatures (-78 °C to -95 °C) | Favors the lowest energy, most ordered transition state.[1] |
| Lewis Acid | Screen various Lewis acids (e.g., TMSOTf, InCl₃, SnCl₄) | The nature of the counter-ion can influence the transition state geometry.[5] |
| Solvent | Aprotic, non-coordinating solvents (e.g., CH₂Cl₂) | Minimizes interference with the Lewis acid and the transition state.[13] |
| Substrate | Consider the geometry of the alkene and existing stereocenters | These features pre-organize the molecule for a specific cyclization pathway.[4][12] |
Question 3: I am observing the formation of an unexpected product, such as a dihydropyran or a product from a rearrangement. What is happening?
The formation of unexpected products often points to alternative reaction pathways of the carbocation intermediate.
Possible Causes and Solutions:
-
Elimination to Form a Dihydropyran: The intermediate carbocation can undergo elimination of the silyl group to form a double bond, leading to a dihydropyran.[9] This is particularly common when using allylsilanes or vinylsilanes.[3][6][9]
-
Troubleshooting Protocol:
-
Choice of Silyl Alkene: The type of silyl alkene used is a primary determinant of the product. Allylsilanes and vinylsilanes are predisposed to elimination.[4][9] If a tetrahydropyran is the desired product, a silyl enol ether might be a more suitable nucleophile.[1][4]
-
Nucleophilic Trapping: The presence of a nucleophile can trap the carbocation before elimination occurs. In some cases, the counter-ion of the Lewis acid (e.g., chloride from BiCl₃/TMSCl) can act as the nucleophile.[3][6]
-
-
-
2-Oxonia-[8][8]-Sigmatropic Rearrangement: This is a known competitive pathway in Prins-type cyclizations, especially with certain substitution patterns.[14][15]
-
Troubleshooting Protocol:
-
Substrate Design: The presence of a trimethylsilyl group on an alkyne has been shown to minimize this rearrangement.[14][15]
-
Lewis Acid Selection: The choice of Lewis acid can influence the propensity for this rearrangement. For instance, FeCl₃ has been used to promote the desired cyclization over the rearrangement.[4][15]
-
-
-
Aryl Migration: In specific cases, particularly with gem-vinylsilyl alcohols, a tandem silyl-Prins cyclization followed by a 1,2-aryl migration from silicon to carbon has been observed.[2][16] This pathway is highly dependent on the Lewis acid used; for example, TMSOTf can promote this migration, while BiCl₃/TMSCl can suppress it in favor of nucleophilic trapping.[2][3][6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanistic difference between a classic Prins cyclization and a silyl-Prins cyclization?
The core mechanism for both reactions involves the acid-catalyzed formation of an oxocarbenium ion, which is then trapped intramolecularly by a π-nucleophile.[9][17] The key difference lies in the nature of the nucleophile and the fate of the resulting carbocation. In a classic Prins reaction, the nucleophile is a simple alkene, and the intermediate carbocation is typically trapped by an external nucleophile or loses a proton.[11][17] In a silyl-Prins cyclization, the use of an electron-rich silylated alkene (like an allylsilane, vinylsilane, or silyl enol ether) as the nucleophile offers several advantages.[4][9] The intermediate carbocation is stabilized by the adjacent silicon atom (the β-silicon effect), which often leads to a more controlled reaction with fewer side products and allows for selective elimination of the silyl group to form a double bond.[9]
Caption: Comparison of classic and silyl-Prins cyclization pathways.
Q2: How do protic vs. aprotic solvents affect the reaction?
Silyl-Prins cyclizations are almost exclusively run in aprotic solvents. Protic solvents (like water or alcohols) are generally detrimental for several reasons:
-
Lewis Acid Quenching: Protic solvents can coordinate with or react with the Lewis acid catalyst, rendering it inactive.
-
Nucleophilic Competition: Protic solvents can act as nucleophiles, competing with the desired intramolecular cyclization and trapping the oxocarbenium ion.[18]
-
Carbocation Solvation: While polar protic solvents can stabilize carbocations, they can also "cage" the reactive species through hydrogen bonding, potentially hindering the desired bond formation.[18][19]
Polar aprotic solvents like dichloromethane (CH₂Cl₂) and acetonitrile (MeCN) are preferred as they can dissolve the reactants and stabilize charged intermediates without interfering with the catalytic cycle.[18]
Caption: Protic solvents can deactivate the Lewis acid catalyst.
Q3: Can ketones be used instead of aldehydes in silyl-Prins cyclizations?
Yes, ketones can be used, but they are generally less reactive than aldehydes due to both steric and electronic factors. The additional alkyl or aryl group on the ketone carbonyl makes it more sterically hindered and the carbonyl carbon less electrophilic. Consequently, forcing conditions (e.g., stronger Lewis acids, higher temperatures) may be required, which can in turn promote side reactions. However, successful examples using ketones have been reported.[6][11]
Experimental Protocols
General Protocol for a TMSOTf-Mediated Silyl-Prins Cyclization
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add a solution of the hydroxy silyl alkene (1.0 equiv.) and the aldehyde (1.2 equiv.) in anhydrous dichloromethane (to achieve a concentration of ~0.05 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) dropwise to the stirred solution. If acid-sensitive functional groups are present, consider adding 2,6-di-tert-butyl-4-methylpyridine (1.1 equiv.) before the TMSOTf.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to several hours.[5]
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase three times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Prins Reaction [organic-chemistry.org]
- 11. Prins reaction - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Prins Reaction | NROChemistry [nrochemistry.com]
- 18. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Navigating Solvent and Base Effects on Stereoselectivity in Pyran Formation
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive resource for troubleshooting and optimizing the stereoselectivity of pyran formation. The precise control of stereochemistry within the pyran ring, a scaffold present in numerous natural products and pharmaceuticals, is a critical challenge in modern organic synthesis.[1] This guide moves beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to make informed decisions in your experimental design.
Section 1: Foundational Concepts in Stereoselective Pyran Synthesis
Before delving into specific troubleshooting scenarios, it is crucial to understand the key factors that influence the stereochemical course of pyran-forming reactions. The interplay between solvent, base, and reaction intermediates dictates whether a reaction proceeds under kinetic or thermodynamic control, ultimately determining the diastereomeric and enantiomeric purity of your product.[2][3][4]
Kinetic vs. Thermodynamic Control: A Critical Distinction
In many pyran syntheses, multiple stereoisomeric products are possible. The product distribution is often governed by whether the reaction is under kinetic or thermodynamic control.[2][3]
-
Kinetic Control favors the product that is formed fastest, meaning the one with the lowest activation energy.[4][5] These conditions are typically achieved at lower reaction temperatures, preventing the system from reaching equilibrium.[6] The kinetically favored product is not necessarily the most stable one.
-
Thermodynamic Control favors the most stable product.[4][5] These conditions are usually met at higher temperatures, allowing for reversible reactions that eventually lead to an equilibrium state dominated by the lowest energy product.[6]
The choice of solvent and base can significantly influence which of these pathways predominates.
The Role of the Solvent: More Than Just a Medium
Solvents are not merely inert media for your reaction; they actively participate in the reaction pathway by solvating intermediates and transition states.[7][8] This interaction can have profound effects on stereoselectivity.
-
Polarity and Coordinating Ability: Polar and coordinating solvents can stabilize charged intermediates, such as oxocarbenium ions, which are common in reactions like the Prins cyclization.[9][10] This stabilization can influence the geometry of the transition state and, consequently, the stereochemical outcome. In some cases, coordinating solvents might interfere with catalyst-substrate complexes, leading to reduced selectivity.[9]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with reactants and intermediates, influencing their conformation and reactivity.[11][12] For instance, in organocatalytic reactions, hydrogen-bonding catalysts are often employed to control the stereochemistry.[13] The ability of a solvent to participate in or disrupt these hydrogen-bonding networks is a critical consideration.
The Influence of the Base: A Catalyst and a Stereodirecting Element
In many pyran-forming reactions, a base is not just a proton scavenger but an active participant in determining the stereochemical outcome.
-
Base Strength (pKa): The strength of the base can determine the position of equilibrium in deprotonation steps, influencing which intermediates are formed and their subsequent reactions. In the deprotonation of an unsymmetrical ketone to form an enolate, for example, a sterically hindered, strong base at low temperatures will favor the kinetic enolate.[2]
-
Catalytic Role: In base-catalyzed reactions, the base can be directly involved in the transition state, influencing its geometry.[14] The choice of base can therefore be a powerful tool for controlling stereoselectivity.
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses common issues encountered during stereoselective pyran synthesis in a practical, question-and-answer format.
Question 1: My Prins cyclization is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the desired cis-2,6-disubstituted product?
Answer: Low diastereoselectivity in Prins cyclizations often points to issues with reaction conditions that fail to adequately differentiate the energies of the competing transition states.[9] The reaction proceeds through an oxocarbenium ion intermediate, and controlling the geometry of its cyclization is key.[9][10]
Troubleshooting Steps:
-
Re-evaluate Your Lewis Acid or Brønsted Acid Catalyst:
-
Rationale: The catalyst is crucial for generating the oxocarbenium ion and can influence the chair-like transition state that dictates stereoselectivity.[15]
-
Actionable Advice: If you are using a general-purpose Lewis acid like BF₃·OEt₂, consider switching to a bulkier or more specialized catalyst. For instance, TMSOTf has been shown to be effective in promoting highly diastereoselective silyl-Prins cyclizations.[10] Screening a panel of Lewis acids is a critical first step.[10]
-
-
Optimize the Solvent:
-
Rationale: The solvent's polarity and coordinating ability can stabilize or destabilize the oxocarbenium intermediate and the transition states leading to different diastereomers.[9][10]
-
Actionable Advice: Start with a non-coordinating solvent like dichloromethane (DCM). If you are currently using a coordinating solvent (e.g., THF, diethyl ether), it might be interfering with the catalyst. Conversely, for some substrates, oxygenated solvents have been shown to improve selectivity.[10] A systematic solvent screen is recommended.
-
-
Lower the Reaction Temperature:
-
Rationale: Lowering the temperature will favor the kinetically controlled product, which often corresponds to the desired diastereomer.[6][9] This is because at lower temperatures, there is less energy to overcome the higher activation barrier of the competing pathway.[5]
-
Actionable Advice: Try running your reaction at temperatures ranging from 0 °C down to -78 °C.
-
Question 2: I am attempting an organocatalytic asymmetric synthesis of a tetrahydropyran, but the enantiomeric excess (ee) is low.
Answer: Low enantioselectivity in organocatalytic reactions often stems from a mismatch between the catalyst, substrate, and reaction conditions, or from an unwanted background reaction.[16]
Troubleshooting Steps:
-
Screen Different Organocatalysts:
-
Rationale: The structure of the organocatalyst is paramount in creating a chiral environment that directs the stereochemical outcome.[17]
-
Actionable Advice: If you are using a primary or secondary amine catalyst, consider exploring different backbones and steric bulk. Hydrogen-bonding organocatalysts, such as squaramides or thioureas, are also powerful options for activating substrates and controlling stereochemistry.[13]
-
-
Solvent Optimization is Key:
-
Rationale: The solvent can influence the conformation of the catalyst and the transition state assembly.[8][18]
-
Actionable Advice: The enantiomeric excess can be highly dependent on the solvent.[18] Screen a range of solvents with varying polarities, from nonpolar solvents like toluene to more polar options like chloroform or dichloromethane.[16]
-
-
Temperature and Concentration Adjustments:
-
Rationale: Lowering the temperature can mitigate background uncatalyzed reactions and enhance selectivity.[16] Increasing the concentration can sometimes favor the catalyzed pathway.[13]
-
Actionable Advice: Experiment with running the reaction at lower temperatures (e.g., -10 °C to -25 °C).[16][18] Also, consider increasing the molar concentration of your reactants.[13]
-
Question 3: My base-mediated cyclization is producing the wrong diastereomer. How can I reverse the selectivity?
Answer: When a base-mediated cyclization yields the undesired diastereomer, it's often a case of thermodynamic versus kinetic control. You may be forming the more stable thermodynamic product when the less stable kinetic product is desired, or vice versa.
Troubleshooting Steps:
-
Vary the Base and Temperature:
-
Rationale: To favor the kinetic product, use a strong, sterically hindered base at a low temperature.[2] To favor the thermodynamic product, use a weaker base at a higher temperature to allow for equilibration.
-
Actionable Advice: For kinetic control, try bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at -78 °C. For thermodynamic control, consider a weaker base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) at room temperature or with gentle heating.[19]
-
-
Consider Chelation Control:
-
Rationale: If your substrate has a chelating group (e.g., a hydroxyl or ether) near the reacting center, you can use a metal-containing base to form a rigid chelate.[20][21] This can lock the conformation of the molecule and direct the stereochemical outcome, often overriding standard stereochemical models.[22]
-
Actionable Advice: Explore the use of Grignard reagents or other organometallic bases in the presence of a Lewis acid that can facilitate chelation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving high diastereoselectivity in pyran synthesis?
A1: The Prins cyclization and Hetero-Diels-Alder reactions are two of the most powerful and widely used methods for diastereoselective pyran synthesis.[9] Organocatalytic domino reactions have also emerged as a highly effective strategy.[9]
Q2: How can I determine if my reaction is under kinetic or thermodynamic control?
A2: A simple way to investigate this is to vary the reaction temperature. If the product ratio changes significantly with temperature, the reaction is likely under some degree of thermodynamic control at higher temperatures and kinetic control at lower temperatures.[5] You can also attempt to isomerize the purified kinetic product under the reaction conditions to see if it converts to the thermodynamic product.
Q3: Can intramolecular hydrogen bonding affect the stereoselectivity of my reaction?
A3: Absolutely. Intramolecular hydrogen bonding can pre-organize the substrate into a specific conformation, which can then influence the facial selectivity of an incoming reagent.[23][24] This can be a powerful tool for controlling stereochemistry, particularly in cyclic systems.
Section 4: Experimental Protocols and Data
Protocol 1: General Procedure for a Diastereoselective Silyl-Prins Cyclization
This protocol is a representative example and may require optimization for your specific substrate.
-
To a solution of the homoallylic alcohol (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add the aldehyde (1.2 eq).
-
Slowly add the Lewis acid (e.g., TMSOTf, 1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Solvent Effects on Diastereoselectivity in a Model Prins Cyclization
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | Dichloromethane | -78 | 95:5 |
| 2 | Toluene | -78 | 85:15 |
| 3 | Diethyl Ether | -78 | 70:30 |
| 4 | Acetonitrile | -78 | 60:40 |
Data is hypothetical and for illustrative purposes.
Section 5: Visualizing Reaction Pathways
Diagram 1: Kinetic vs. Thermodynamic Control in Pyran Formation
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols [mdpi.com]
- 13. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Organocatalytic asymmetric synthesis of Tröger’s bases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. public.websites.umich.edu [public.websites.umich.edu]
- 21. chemistry.beloit.edu [chemistry.beloit.edu]
- 22. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lewis Acid Catalyst Screening for Optimal Pyran Synthesis
Welcome to the technical support center for pyran synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic organic chemistry. Pyrans are crucial heterocyclic scaffolds found in a vast array of natural products and pharmaceuticals, and their efficient synthesis is a cornerstone of modern medicinal chemistry.[1][2] The hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition, is a primary method for constructing the pyran ring. The strategic use of Lewis acid catalysts is paramount to accelerating this transformation and controlling its selectivity.[3][4]
This document moves beyond simple protocols to provide in-depth, field-tested insights into catalyst selection, reaction optimization, and troubleshooting. It is structured as a series of questions and answers to directly address the practical challenges you may encounter at the bench.
Section 1: Core Principles & Initial Considerations
FAQ: How do Lewis acids actually catalyze pyran synthesis via the hetero-Diels-Alder reaction?
Answer: The catalytic power of a Lewis acid in this context stems from its ability to act as an electron pair acceptor.[3][5] The synthesis of a dihydropyran via the hetero-Diels-Alder reaction involves the cycloaddition of a conjugated diene (the electron-rich component) and a dienophile, which in this case is typically an α,β-unsaturated carbonyl compound (the electron-poor component).[6]
The Lewis acid (e.g., Sc(OTf)₃, InCl₃) coordinates to the Lewis basic heteroatom of the dienophile—most commonly the carbonyl oxygen. This coordination dramatically withdraws electron density from the dienophile's π-system.[3][4] This has two key consequences:
-
Lowers the LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is significantly lowered, reducing the HOMO-LUMO energy gap between the diene and dienophile. This smaller energy gap is the primary reason for the dramatic rate acceleration.[7]
-
Reduces Pauli Repulsion: Recent computational studies suggest that the Lewis acid also reduces the destabilizing steric Pauli repulsion between the interacting π-electron systems of the diene and dienophile, further lowering the reaction's activation barrier.[6][8]
This activation makes the dienophile far more susceptible to nucleophilic attack by the diene, facilitating the concerted [4+2] cycloaddition to form the pyran ring.[3][4]
Section 2: Catalyst Screening & Experimental Design
FAQ: I'm starting a new pyran synthesis. Which Lewis acids should I include in my initial screen?
Answer: A well-designed initial screen should cover a range of Lewis acids with varying strengths, costs, and handling requirements. Your choice will depend on the electronic nature of your substrates and the desired reaction conditions (e.g., tolerance to moisture). Below is a table summarizing common candidates for your initial screen.
Table 1: Recommended Lewis Acids for Initial Screening
| Catalyst | Typical Loading (mol%) | Key Characteristics | Common Solvents |
| Sc(OTf)₃ | 1 - 10 | Highly active, water-tolerant, reusable, but expensive.[9][10] | CH₂Cl₂, CH₃CN, Toluene |
| Yb(OTf)₃ | 5 - 20 | Similar to Sc(OTf)₃, water-tolerant, effective in many systems.[4] | CH₂Cl₂, CH₃CN |
| InCl₃ | 5 - 20 | Versatile, relatively moisture-stable, and cost-effective.[11][12] Effective for a broad range of heterocycle syntheses.[11][12] | CH₂Cl₂, CH₃CN, EtOH/H₂O[13][14] |
| Bi(OTf)₃ | 2 - 10 | Air-stable, water-tolerant, and an environmentally benign "green" catalyst. | CH₃CN, Nitromethane |
| FeCl₃ | 10 - 100 | Inexpensive and readily available, but often requires higher loading and strictly anhydrous conditions. | CH₂Cl₂, Dioxane |
| ZnCl₂ | 10 - 100 | Mild, inexpensive Lewis acid. Often requires higher temperatures. Can be used in Friedel-Crafts type reactions.[15] | CH₂Cl₂, THF, Toluene |
| TiCl₄ | 20 - 100 | Very strong Lewis acid, highly effective but extremely moisture-sensitive, reacting violently with water.[16][17] Must be handled under inert atmosphere.[16] | CH₂Cl₂ (anhydrous) |
| SnCl₄ | 20 - 100 | Strong Lewis acid, comparable to TiCl₄ in reactivity but also highly moisture-sensitive.[4][18][19] | CH₂Cl₂ (anhydrous) |
Protocol: General Procedure for Small-Scale Catalyst Screening
This protocol outlines a parallel screening approach to efficiently identify the most promising Lewis acid catalyst for your specific hetero-Diels-Alder reaction.
Materials:
-
An array of reaction vials (e.g., Radleys carousel tubes or 2 mL screw-cap vials) with magnetic stir bars.
-
Anhydrous reaction solvent (e.g., Dichloromethane, DCM).
-
Diene (1.0 equivalent).
-
Dienophile (1.2 equivalents).
-
Lewis acid catalysts (see Table 1).
-
Inert gas supply (Nitrogen or Argon), especially for moisture-sensitive catalysts.
-
TLC plates and appropriate eluent system.
-
Quenching solution (e.g., saturated NaHCO₃ solution or water).
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas. For highly moisture-sensitive catalysts like TiCl₄ and SnCl₄, perform all manipulations in a glovebox or using Schlenk techniques.[20]
-
Reaction Setup: To each of the N reaction vials, add the diene (e.g., 0.1 mmol, 1.0 eq.).
-
Catalyst Addition: To each respective vial, add the selected Lewis acid catalyst (e.g., for a 10 mol% screen, add 0.01 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., 0.5 mL DCM) to each vial.
-
Dienophile Addition: Add the dienophile (0.12 mmol, 1.2 eq.) to each vial. If the reaction is exothermic, consider adding the dienophile solution dropwise at 0 °C.
-
Reaction Execution: Seal the vials and stir the reactions at the desired temperature (start with room temperature).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 1h, 4h, 12h, 24h). Spot a small aliquot from each reaction mixture against the starting materials.
-
Work-up & Analysis: Once a reaction appears complete (or has ceased progressing), quench it by adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM (2 x 1 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR or LC-MS to determine the relative conversion and yield.
Section 3: Troubleshooting Guide
Problem: My reaction shows low or no conversion to the desired pyran. What are the likely causes?
Answer: This is a common issue that can often be traced back to catalyst activity, substrate electronics, or reaction conditions.
-
Cause 1: Catalyst Inactivity. Many powerful Lewis acids, particularly metal halides like TiCl₄, SnCl₄, and AlCl₃, are extremely sensitive to moisture.[3][16] Trace amounts of water in the solvent, on the glassware, or in the starting materials can hydrolyze the catalyst, rendering it inactive.[20][21]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents. If possible, handle moisture-sensitive catalysts in an inert atmosphere glovebox. For less sensitive but still hygroscopic catalysts (e.g., Sc(OTf)₃), store them in a desiccator.
-
-
Cause 2: Poor Electronic Match. The classic Diels-Alder reaction is fastest between an electron-rich diene and an electron-poor dienophile.[22] If both your substrates are electron-rich or electron-poor, the reaction rate will be inherently slow.
-
Solution: The Lewis acid is meant to make the dienophile more electron-poor. If this is still not enough, you may need to reconsider your substrates or switch to an "inverse-electron-demand" hetero-Diels-Alder, which uses an electron-poor diene and an electron-rich dienophile.[23]
-
-
Cause 3: Insufficient Temperature. While Lewis acids significantly lower the activation energy, some reactions still require thermal input to proceed at a reasonable rate.[23]
-
Solution: If the reaction is stalled at room temperature, try gently heating to 40-50 °C. Be cautious, as excessive heat can promote the reverse reaction (the retro-Diels-Alder).[23]
-
-
Cause 4: Insufficient Catalyst Loading. While the goal is to use a truly catalytic amount, some systems are sluggish and require a higher catalyst loading to achieve good conversion in a reasonable timeframe.[20]
-
Solution: If a 5-10 mol% loading gives low conversion, try increasing it to 20 mol%. Some less efficient Lewis acids may even require stoichiometric amounts to overcome product inhibition, where the catalyst binds strongly to the pyran product and is taken out of the catalytic cycle.[20]
-
Problem: My analysis shows multiple side products and a low yield of the pyran. What's going on?
Answer: The formation of side products often indicates that the reaction conditions are too harsh or that alternative, undesired reaction pathways are accessible.
-
Cause 1: Polymerization of the Diene/Dienophile. Electron-rich dienes or activated dienophiles can be prone to polymerization, especially in the presence of a strong Lewis acid or at higher temperatures.
-
Solution: Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). You can also try using a milder Lewis acid (e.g., ZnCl₂ instead of TiCl₄). Adding the more reactive component slowly via syringe pump can also help maintain a low instantaneous concentration, suppressing polymerization.
-
-
Cause 2: Product Decomposition. The pyran product itself may be unstable to the reaction conditions, especially if a strong, non-recoverable Lewis acid is used at high loading or high temperature for extended periods.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid "cooking" the reaction for prolonged periods. Again, using a milder catalyst or lower temperature can preserve the product.
-
-
Cause 3: Formation of Acyclic Byproducts. Instead of a cycloaddition, the Lewis acid might catalyze a Michael addition or other acyclic pathway, particularly if the substrates are sterically hindered from achieving the necessary transition state geometry for cyclization.
-
Solution: The choice of solvent can influence selectivity. Less polar solvents like toluene or hexane may favor the concerted cycloaddition over more polar, stepwise pathways. Modifying the substrates to reduce steric hindrance may also be necessary.
-
Section 4: Reaction Optimization FAQs
FAQ: I've identified a promising catalyst. How do I optimize the reaction conditions?
Answer: Optimization involves systematically varying key parameters to maximize yield and selectivity while minimizing cost and reaction time.
-
Catalyst Loading: The initial screen gives a starting point. Now, run the reaction with your chosen catalyst at several loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%). Plot the yield versus catalyst loading to find the "sweet spot" where increasing the catalyst provides diminishing returns.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and even selectivity.[6][24][25] Polar solvents can sometimes accelerate Diels-Alder reactions.[6] Screen a range of anhydrous solvents with varying polarities.
Table 2: Common Solvents for Optimization
| Solvent | Dielectric Constant (ε) | Notes |
| Toluene | 2.4 | Non-polar, good for azeotropic removal of water if needed. |
| Dichloromethane (DCM) | 9.1 | Common choice, good solubility for many organics and catalysts. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can coordinate with some Lewis acids. |
| Nitromethane (MeNO₂) | 35.9 | Highly polar, can significantly accelerate some reactions. |
-
Temperature: Temperature has a dual effect on Diels-Alder reactions.[23] Increasing temperature increases the reaction rate, but excessively high temperatures can favor the entropically favorable retro-Diels-Alder reaction, shifting the equilibrium back to the starting materials.[23] Run the reaction at a few different temperatures (e.g., 0 °C, 25 °C, 50 °C) to find the optimal balance between rate and equilibrium yield.
FAQ: How do I effectively remove the Lewis acid during work-up?
Answer: The work-up procedure is critical for obtaining a pure product and depends on the nature of the catalyst.
-
Water-Soluble/Hydrolyzable Catalysts (e.g., InCl₃, FeCl₃, Sc(OTf)₃): These are typically removed with an aqueous wash. Quenching the reaction with a mild base like saturated aqueous NaHCO₃ or a chelating agent like saturated aqueous Rochelle's salt (sodium potassium tartrate) is often effective. This hydrolyzes the metal salt and allows it to be partitioned into the aqueous layer.
-
Highly Water-Sensitive Catalysts (e.g., TiCl₄, SnCl₄): These must be quenched carefully, often at low temperatures, by slowly adding the reaction mixture to a stirred aqueous solution to manage the exothermic hydrolysis.
-
Solid/Heterogeneous Catalysts: If you are using a solid-supported Lewis acid, it can simply be removed by filtration at the end of the reaction, which is a major advantage for simplifying purification.[15]
References
- 1. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sc(OTf)3 catalyzed intramolecular single-electron transfer of 2-alkyl-1,4-benzoquinones: synthesis of 6-chromanols from donor–acceptor cyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Indium chloride (InCl3) catalysed domino protocol for the regioselective synthesis of highly functionalized pyranopyrazoles under mild conditions [icc.journals.pnu.ac.ir]
- 14. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Diels-Alder Reaction [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Stereochemical Integrity in Substituted Pyranone Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing stereochemically defined substituted pyranones. Epimerization—the unwanted inversion of a single stereocenter—is a frequent and frustrating challenge that can compromise yield, purity, and the biological activity of target molecules.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations, and field-tested strategies to help you maintain absolute stereochemical control throughout your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant epimerization at the C3 position of my tetrahydropyran-4-one during a base-catalyzed intramolecular cyclization. What is the likely cause?
Answer:
This is a classic and common problem. The root cause is the high acidity of the proton at the C3 position, which is alpha to the carbonyl group (C4-keto). In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers and a loss of the desired stereochemical configuration.[1][2]
The reaction is often driven to thermodynamic equilibrium, which may not favor your desired diastereomer. The strength of the base, temperature, and reaction time are critical factors that dictate the extent of this unwanted side reaction.
Mechanistic Insight: Base-Catalyzed Epimerization
The diagram below illustrates the pathway for epimerization at a stereocenter alpha to a carbonyl. The key step is the formation of the planar enolate, which erases the stereochemical information at that center.
Caption: Base-catalyzed epimerization at C3 of a pyranone.
Troubleshooting and Prevention Strategies:
Your primary goal is to either prevent the formation of the enolate or to ensure that the cyclization and subsequent workup occur under non-equilibrating conditions.
| Strategy | Action | Rationale & Causality |
| Base Selection | Switch from strong, non-hindered bases (e.g., KOH, NaOMe) to weaker or sterically hindered bases. | Weaker bases (e.g., pyridine, triethylamine) or bulky bases (e.g., DBU, LiHMDS) are less likely to deprotonate the C3 position efficiently, especially at low temperatures. This kinetically disfavors enolate formation. |
| Temperature Control | Perform the cyclization and any base-mediated steps at the lowest possible temperature that allows the reaction to proceed (e.g., -78 °C to 0 °C). | Enolate formation is an equilibrium process. Lower temperatures slow down the rate of both the forward (deprotonation) and reverse (protonation) reactions, minimizing the extent of epimerization over the reaction time.[3] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LCMS) and quench it as soon as the starting material is consumed. | Prolonged exposure to basic conditions will inevitably lead to equilibration and loss of stereochemical purity. Minimizing reaction time limits this exposure. |
| Acidic Workup | Quench the reaction by adding it to a pre-cooled, buffered acidic solution (e.g., saturated NH₄Cl or a dilute citric acid solution). | A rapid and cold acidic quench protonates the intermediate alkoxide and any transient enolate under conditions that are kinetically controlled and non-equilibrating, effectively "locking" the desired stereochemistry. |
| Alternative Catalysis | Consider Lewis acid-mediated cyclization strategies instead of base-catalyzed ones. | Methods like the Prins cyclization, which often use catalysts such as Sc(OTf)₃ or TMSOTf, proceed through different, non-enolate intermediates (e.g., oxocarbenium ions), completely avoiding the problem of α-proton abstraction.[3][4] |
Question 2: My reaction is diastereoselective, but I'm losing stereochemical purity during purification by silica gel chromatography. What's happening?
Answer:
This is a common issue, particularly for compounds with sensitive stereocenters. The problem lies in the slightly acidic nature of standard silica gel. For pyranones with a stereocenter alpha to the carbonyl, the silica surface can act as a weak acid catalyst, promoting enolization. The enol, much like the enolate, is a planar intermediate that can tautomerize back to the ketone, leading to epimerization.
Troubleshooting and Prevention Strategies:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% triethylamine in the eluent system), and then flush with the starting eluent. This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase (e.g., C18 for reverse-phase chromatography) if your compound's polarity allows.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred over gravity chromatography). The longer your compound remains on the column, the greater the opportunity for epimerization.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can exacerbate the problem. If you must use them, consider passing the solvent through a plug of basic alumina immediately before use.
Question 3: Can I use protecting groups to prevent epimerization?
Answer:
Yes, this can be a highly effective, albeit less atom-economical, strategy. The approach depends on the structure of your pyranone precursor.
-
Protecting the Carbonyl: If the epimerization-prone center is established before the pyranone ring is formed, you can protect the ketone (which will become the C4-keto group) as a ketal (e.g., ethylene glycol ketal). The ketal is stable to basic conditions and does not have an adjacent acidic proton. After the subsequent synthetic steps are complete, the ketal can be removed under acidic conditions, which are often less prone to causing epimerization at the α-carbon if performed carefully at low temperatures.[5][6]
-
Modifying Activating Groups: If an adjacent group (e.g., an ester at C3) is increasing the acidity of the α-proton, consider if this group can be introduced at a later stage or carried through the synthesis in a less activating form (e.g., as a protected alcohol that is later oxidized).
Workflow & Protocols
Troubleshooting Workflow for Observed Epimerization
This flowchart provides a logical path for diagnosing and solving epimerization issues during pyranone synthesis.
Caption: A troubleshooting decision tree for epimerization.
Protocol: Diastereoselective Tetrahydropyran-4-one Synthesis via Prins Cyclization
This protocol is adapted from methodologies that achieve high diastereoselectivity by avoiding base-catalyzed enolization.[3][4] It relies on a Lewis acid-mediated cyclization of a β-hydroxy dioxinone with an aldehyde.
Materials:
-
Chiral β-hydroxy dioxinone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
4Å Molecular Sieves (activated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add activated 4Å molecular sieves.
-
Reagent Addition: Add anhydrous DCM, followed by the chiral β-hydroxy dioxinone (1.0 equiv) and the aldehyde (1.2 equiv).
-
Cooling: Cool the reaction mixture to -78 °C using an acetone/dry ice bath.
-
Catalyst Addition: Add Sc(OTf)₃ (0.10 equiv) to the cooled, stirred solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench by adding pre-cooled saturated aqueous NH₄Cl solution. This is a critical step to avoid epimerization during workup.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on triethylamine-washed silica gel to yield the highly diastereomerically enriched tetrahydropyran-4-one.
This protocol leverages a powerful Lewis acid to proceed via a non-enolate pathway, and incorporates a careful, buffered quench to preserve the stereochemical integrity of the product.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Catalyst Selection for Dehydrogenative Condensation Reactions
Welcome to the Technical Support Center for Catalyst Selection in Dehydrogenative Condensation Reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance and troubleshooting for your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction to Dehydrogenative Condensation
Dehydrogenative condensation is a powerful class of reactions that forms a new bond between two molecules with the concurrent elimination of a small molecule, most commonly hydrogen gas (H₂). This atom-economical approach is increasingly favored in organic synthesis for its efficiency and the production of clean byproducts. These reactions are pivotal in forming a wide array of chemical bonds, including C-C, C-N, C-O, and Si-O, making them essential for synthesizing polymers, fine chemicals, and pharmaceutical intermediates.
The success of a dehydrogenative condensation reaction is critically dependent on the appropriate choice of catalyst. The catalyst's role is to facilitate the cleavage of C-H, N-H, O-H, or Si-H bonds and promote the formation of the new desired bond.
Catalyst Selection Guide
Choosing the right catalyst is a multi-faceted decision that depends on the specific substrates, desired product, and reaction conditions. Below is a guide to help you navigate the catalyst selection process.
Common Catalyst Classes
A variety of metal-based catalysts have been developed for dehydrogenative condensation reactions. These can be broadly categorized as follows:
-
Noble Metal Catalysts: Complexes of ruthenium (Ru), rhodium (Rh), iridium (Ir), and palladium (Pd) are highly effective for a broad range of dehydrogenative couplings.[1] They often exhibit high activity and selectivity under mild reaction conditions. For instance, [Ru(p-cym)(Cl)₂(NHC)] has been shown to be a highly effective catalyst for the room-temperature coupling of silanes and alcohols.[1][2]
-
Non-Noble Metal Catalysts: In a drive towards more sustainable and cost-effective processes, catalysts based on first-row transition metals like manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu) have gained significant attention.[3] Manganese pincer complexes, for example, have demonstrated high efficiency in the synthesis of imidazolones from ureas and diols.[3]
-
Heterogeneous Catalysts: Supported metal catalysts, where the active metal is dispersed on a solid support (e.g., silica, alumina, carbon), offer advantages in terms of catalyst recovery and reusability.[4][5] These are particularly valuable in industrial applications.
Factors to Consider for Catalyst Selection
-
Substrate Scope: The nature of your starting materials is the primary determinant of catalyst choice. For example, the dehydrogenative coupling of hydrosilanes with alcohols is often efficiently catalyzed by ruthenium or iridium complexes.[1] For the synthesis of polyamides from diols and diamines, ruthenium-based catalysts have shown promise.[6]
-
Reaction Type: The specific type of dehydrogenative condensation will influence your catalyst selection.
-
Acceptorless Dehydrogenative Coupling (ADC): This is the most common type, where hydrogen gas is the only byproduct. Catalysts for ADC need to be efficient at both the dehydrogenation and condensation steps.
-
Oxidative Dehydrogenative Polymerization: This process often requires an oxidant to facilitate the reaction and is commonly used for the synthesis of conjugated polymers.[6] Palladium catalysts are frequently employed in these reactions.[6]
-
Hydrogen-Borrowing Polymerization: In this elegant process, the catalyst temporarily "borrows" hydrogen from the substrate to form an intermediate, which then undergoes condensation. The borrowed hydrogen is then returned to another intermediate in the catalytic cycle.[6]
-
-
Reaction Conditions: Consider the required temperature, pressure, and solvent. Some catalysts are active at room temperature, while others require elevated temperatures.[2][6] The catalyst's stability under the reaction conditions is also a critical factor.
Catalyst Selection Workflow
Caption: A workflow for selecting and optimizing a catalyst for dehydrogenative condensation reactions.
Troubleshooting Guide
This section addresses common problems encountered during dehydrogenative condensation reactions in a question-and-answer format.
Low or No Product Yield
Q: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I address them?
A: Low or no product yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Potential Cause: The catalyst may be inactive or may have degraded. This can be due to improper storage, handling, or exposure to air and moisture, especially for sensitive organometallic complexes.
-
Recommended Solution:
-
Use a fresh batch of catalyst from a reliable source.
-
Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) if it is air- or moisture-sensitive.[7]
-
Consider activating the catalyst if required by the protocol. Some precatalysts need to be converted to the active species in situ.[3]
-
-
-
Inappropriate Reaction Conditions:
-
Potential Cause: The temperature, pressure, or reaction time may not be optimal for the chosen catalyst and substrates.
-
Recommended Solution:
-
Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC.[7][8] Some reactions that are sluggish at room temperature may proceed smoothly at elevated temperatures.[8]
-
Reaction Time: Extend the reaction time and monitor the reaction periodically to see if the conversion improves.[7]
-
Solvent: The choice of solvent can significantly impact the reaction. Screen a variety of solvents with different polarities. Polar aprotic solvents like DMF or DMSO can sometimes accelerate condensation reactions.[8][9]
-
-
-
Presence of Inhibitors:
-
Potential Cause: Impurities in the starting materials or solvent can act as catalyst poisons. Water is a common inhibitor in many dehydrogenative condensation reactions.
-
Recommended Solution:
-
Formation of Side Products
Q: I am observing significant formation of side products, which is reducing the yield of my desired product and complicating purification. What can I do?
A: The formation of side products is often a result of the reaction conditions being too harsh or the catalyst not being selective enough.
-
Over-oxidation or Decomposition:
-
Potential Cause: The reaction temperature may be too high, leading to the decomposition of starting materials or products. In some cases, the catalyst may be too active, leading to unwanted side reactions.
-
Recommended Solution:
-
-
Self-Condensation or Dimerization:
-
Potential Cause: One of the reactants may be reacting with itself instead of the other reactant. This is more common when one reactant is significantly more reactive than the other.
-
Recommended Solution:
-
Adjust the stoichiometry of the reactants. Sometimes, using a slight excess of one reactant can favor the desired cross-condensation.
-
Slowly add the more reactive substrate to the reaction mixture to maintain a low concentration of it, thereby minimizing self-condensation.
-
-
Catalyst Deactivation
Q: My reaction starts well but then stalls before completion. I suspect catalyst deactivation. What are the common causes and how can I mitigate this?
A: Catalyst deactivation is a significant challenge in catalytic reactions.[11] Understanding the cause is key to preventing it.
-
Coking or Fouling:
-
Potential Cause: Carbonaceous deposits (coke) can form on the catalyst surface, blocking the active sites.[11][12][13]
-
Recommended Solution:
-
Optimize the reaction temperature and pressure to minimize coke formation.
-
In some cases, co-feeding a small amount of a regenerating agent (like oxygen or hydrogen) can help to continuously clean the catalyst surface.[11]
-
-
-
Sintering:
-
Potential Cause: At high temperatures, metal nanoparticles on a supported catalyst can agglomerate (sinter), leading to a loss of active surface area.[11][12]
-
Recommended Solution:
-
Operate at the lowest possible temperature that still provides a reasonable reaction rate.
-
Choose a catalyst with strong metal-support interactions to prevent sintering.
-
-
-
Poisoning:
-
Potential Cause: Impurities in the feed, such as sulfur compounds, can irreversibly bind to the catalyst's active sites and poison it.[13][14]
-
Recommended Solution:
-
Purify the reactants and solvent to remove any potential poisons.
-
Use a guard bed upstream of the reactor to remove impurities before they reach the catalyst.
-
-
Troubleshooting Logic
Caption: A troubleshooting decision tree for common issues in dehydrogenative condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in some dehydrogenative condensation reactions? A1: In some cases, a base is used as a co-catalyst or additive.[3] It can play several roles, such as deprotonating one of the substrates to make it more nucleophilic, or facilitating the regeneration of the active catalyst.
Q2: Can I run a dehydrogenative condensation reaction under solvent-free conditions? A2: Yes, solvent-free conditions are highly desirable from a green chemistry perspective and have been successfully applied to some dehydrogenative condensation reactions.[3] This often requires heating the neat reactants in the presence of the catalyst.
Q3: How do I monitor the progress of my reaction? A3: The most common methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[7][10][15] These techniques allow you to observe the consumption of starting materials and the formation of the product over time.
Q4: My product is difficult to purify. What are some common strategies? A4: If your product is difficult to purify by column chromatography due to similar polarity with byproducts, consider recrystallization from a suitable solvent system.[7] Trituration of the crude product with a non-polar solvent can also help to precipitate the desired compound.[7]
Q5: What are the safety precautions for dehydrogenative condensation reactions? A5: A primary safety concern is the evolution of hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated fume hood and away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic dehydrogenative coupling of hydrosilanes with alcohols for the production of hydrogen on-demand : Application of the pair silane / alcohol as liquid organic hydrogen carrier | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acceptorless dehydrogenative coupling reactions with alcohols over heterogeneous catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suppressing on-stream deactivation of CuSiO2 catalysts in the dehydrogenation of bioethanol to acetaldehyde - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for the Quantification of cis-2,6-Dimethyloxan-4-one
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of cis-2,6-Dimethyloxan-4-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind methodological choices and the rigorous validation required to ensure data integrity, aligning with the latest international regulatory standards.
Introduction: The Analytical Challenge of this compound
This compound is a cyclic ether with a ketone functional group. Its precise and accurate quantification is crucial for various applications, from chemical synthesis monitoring to its potential role as a pharmaceutical intermediate or building block. The presence of two chiral centers at positions 2 and 6 in the oxane ring implies the existence of stereoisomers, which may necessitate specific analytical approaches depending on the research or manufacturing context.
The validation of any analytical method is paramount to guarantee that the results are reliable and reproducible.[1] This guide will not only present hypothetical HPLC methods for the quantification of this compound but will also, more importantly, detail the validation process in accordance with the principles laid out by the International Council for Harmonisation (ICH), particularly the revised Q2(R2) guideline.[2][3][4][5][6][7]
Proposed Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
Given the structure of this compound, which suggests moderate polarity, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed as the primary analytical technique. RP-HPLC is a widely used, robust, and versatile method for the separation and quantification of a broad range of compounds.[8]
Rationale for Method Selection
-
Stationary Phase: A C18 column is selected due to its hydrophobicity, which will provide adequate retention for the moderately polar analyte. The non-polar nature of the C18 stationary phase interacts with the non-polar regions of the analyte.
-
Mobile Phase: A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol is chosen. The ratio can be optimized to achieve the desired retention time and peak shape. An isocratic elution, where the mobile phase composition remains constant, is proposed for simplicity and robustness.
-
Detection: The ketone functional group in this compound contains a chromophore that should absorb UV radiation. Therefore, a UV detector, commonly set at a wavelength between 210 and 280 nm, is a suitable choice for detection and quantification.
Experimental Protocol: RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Validation of the Proposed RP-HPLC Method
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][9] The following parameters must be evaluated according to ICH Q2(R2) guidelines.[4][5][6]
Validation Workflow
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11]
-
Experimental Approach:
-
Inject a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the this compound standard.
-
If available, inject samples of known related substances or forced degradation samples to see if they are separated from the main analyte peak.
-
Peak purity analysis using a Diode Array Detector (DAD) can also be performed to confirm that the analyte peak is spectrally homogeneous.
-
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Experimental Approach:
-
Prepare a series of at least five concentrations of the this compound standard across the expected working range.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is often assessed by recovery studies.[10]
-
Experimental Approach:
-
Spike a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[11]
-
Repeatability (Intra-day precision):
-
Experimental Approach: Analyze a minimum of six replicate samples of the same standard solution at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[12]
-
-
Intermediate Precision (Inter-day and inter-analyst):
-
Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Acceptance Criteria: The RSD should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14]
-
Experimental Approach (based on the standard deviation of the response and the slope):
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the y-intercepts of regression lines.
-
LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.
-
-
Confirmation: The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][10]
-
Experimental Approach:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2%).
-
Flow rate (e.g., ±0.1 mL/min).
-
Column temperature (e.g., ±2 °C).
-
Detection wavelength (e.g., ±2 nm).
-
-
Analyze a standard solution under each of these modified conditions and evaluate the impact on retention time, peak area, and peak shape.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Comparison with Alternative HPLC Methods
While RP-HPLC is a strong primary candidate, other HPLC modes could be considered depending on the specific analytical needs.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Chiral HPLC |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, cyano) | Chiral Selector (e.g., polysaccharide-based, crown ether) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Isopropanol) | Varies (Normal or Reversed-Phase) |
| Analyte Suitability | Wide range of polarities, especially for moderately polar to non-polar compounds. | Best for very polar compounds or isomers that are difficult to separate by RP-HPLC. | Specifically for the separation of enantiomers. |
| Advantages | Robust, reproducible, wide applicability, compatible with aqueous samples. | Offers different selectivity compared to RP-HPLC. | Essential for stereoisomer-specific quantification. |
| Disadvantages | May have limited retention for very polar compounds. | Sensitive to water content in the mobile phase, solvents are more expensive and hazardous. | Columns are expensive, method development can be more complex. |
| Relevance to this compound | High. Likely the most straightforward and robust method for general quantification. | Moderate. Could be an alternative if RP-HPLC fails to provide adequate separation from impurities. | High. Necessary if the quantification of individual cis-enantiomers is required. |
Logical Flow for Method Selection
Caption: Decision tree for HPLC method selection.
Alternative Quantification Techniques
While HPLC is a powerful tool, other techniques could potentially be used for the quantification of this compound.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC with a Flame Ionization Detector (FID) could be a viable alternative. GC often provides higher resolution than HPLC. Method development would involve optimizing the column type, temperature program, and inlet parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can determine the concentration of a substance without the need for a calibration curve using a certified reference material. It is highly specific as it relies on the unique spectral signature of the molecule.
-
Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), mass spectrometry offers high sensitivity and selectivity, which is particularly useful for analyzing complex mixtures or trace-level quantification.
Conclusion and Recommendations
For the routine quantification of this compound, a validated Reversed-Phase HPLC method with UV detection is the recommended starting point due to its robustness, versatility, and widespread availability. The detailed validation protocol outlined in this guide, based on ICH Q2(R2) principles, provides a clear roadmap to ensure the generation of accurate and reliable data that meets stringent regulatory expectations.[2][4][5]
If the separation of stereoisomers is required, the development and validation of a Chiral HPLC method is essential. The choice between different analytical techniques should always be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and whether stereoisomeric purity is a critical quality attribute. The principles of method validation remain universally applicable and are the cornerstone of sound scientific practice in analytical chemistry.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. fda.gov [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. starodub.nl [starodub.nl]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. hplc.eu [hplc.eu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermodynamic Stability of cis- and trans-2,6-Dimethyloxan-4-one
Introduction
In the landscape of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its physical properties and biological activity. Diastereomers, stereoisomers that are not mirror images, often exhibit significant differences in stability, reactivity, and pharmacological profiles. A thorough understanding of the factors governing the relative stability of these isomers is therefore paramount for rational drug design and efficient chemical synthesis.
This technical guide provides an in-depth comparative analysis of the thermodynamic stability of the cis and trans diastereomers of 2,6-Dimethyloxan-4-one. This molecule, featuring a substituted tetrahydropyran (oxane) ring, serves as an excellent model system for exploring the fundamental principles of conformational analysis in heterocyclic systems. We will dissect the interplay of steric and electronic effects that dictate the conformational preferences and ultimately the relative Gibbs free energy of these two isomers. This analysis is supported by a synthesis of established chemical principles, detailed protocols for both experimental and computational validation, and field-proven insights into the causality behind these analytical choices.
Theoretical Framework: Conformational Analysis and Steric Strain
The thermodynamic stability of cyclic molecules is fundamentally linked to the energy of their accessible conformations. The oxan-4-one ring, much like cyclohexane, preferentially adopts a chair conformation to minimize the energetic penalties of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent bonds).[1] In this chair form, substituents at the 2- and 6-positions can occupy either axial (perpendicular to the ring's general plane) or equatorial (in the plane of the ring) positions.
The Decisive Role of 1,3-Diaxial Interactions
For most substituents on a six-membered ring, the equatorial position is overwhelmingly favored to avoid steric repulsion with other axial substituents on the same face of the ring.[2] These destabilizing encounters, known as 1,3-diaxial interactions, are a form of steric strain analogous to gauche interactions in butane.[3] The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] For a methyl group on a cyclohexane ring, this value is approximately 1.74 kcal/mol (7.3 kJ/mol), indicating a strong preference for the equatorial position.[2][4]
Conformational Analysis of trans-2,6-Dimethyloxan-4-one
The trans isomer can exist in two distinct chair conformations through a process called a ring flip: one with both methyl groups in equatorial positions (diequatorial) and the other with both methyl groups in axial positions (diaxial).
-
Diequatorial (ee) Conformer: This arrangement places both bulky methyl groups in the sterically favored equatorial positions, pointing away from the ring system. This conformation minimizes 1,3-diaxial interactions.
-
Diaxial (aa) Conformer: In this conformation, both methyl groups occupy axial positions. This results in severe steric strain due to multiple 1,3-diaxial interactions between the axial methyl groups and the axial protons (or oxygen lone pairs) on the ring. The energetic penalty is roughly double the A-value of a single methyl group.
Consequently, the conformational equilibrium for the trans isomer is heavily skewed towards the diequatorial conformer, which is significantly lower in energy.
Conformational Analysis of cis-2,6-Dimethyloxan-4-one
For the cis isomer, the stereochemical relationship dictates that in a chair conformation, one methyl group must be axial while the other is equatorial (axial-equatorial). A ring flip simply converts it to an equivalent equatorial-axial conformation.
-
Axial-Equatorial (ae) Conformer: This conformation is unavoidable for the cis isomer. It will always possess the steric strain associated with one axial methyl group, which engages in 1,3-diaxial interactions. The presence of the ring oxygen at position 1 and the C4-carbonyl group slightly alters the geometry from a perfect cyclohexane chair, but the fundamental destabilizing interaction remains.
Predicting Relative Stability
Based purely on the principles of steric strain, a clear prediction emerges:
The trans-isomer of 2,6-Dimethyloxan-4-one is predicted to be more thermodynamically stable than the cis-isomer .
This is because the trans isomer can adopt a low-energy diequatorial conformation that avoids the significant 1,3-diaxial interactions present in the cis isomer, which must always have one methyl group in a destabilizing axial position. The energy difference between the two isomers is expected to be approximately the A-value of one methyl group (~1.7-1.8 kcal/mol).
The Influence of Electronic Effects
While steric effects are dominant, electronic effects can also influence conformational preferences. The anomeric effect describes the tendency for an electronegative substituent adjacent to a heteroatom in a ring to favor the axial position, a phenomenon explained by stabilizing hyperconjugation between a lone pair on the heteroatom and the antibonding orbital (σ*) of the C-substituent bond.[5][6] In this molecule, the C2 (and C6) position is adjacent to the ring oxygen. However, a methyl group is not highly electronegative, so the anomeric effect is not expected to provide significant stabilization for an axial methyl group and will not override the powerful destabilizing steric interactions.[7]
Diagram 1: Conformational Analysis of Isomers
Caption: Conformational states of cis and trans isomers.
Methodologies for Stability Determination
To validate the theoretical prediction, a combination of experimental and computational methods can be employed. These approaches provide quantitative data on the energy difference between the diastereomers.
Experimental Approach: Base-Catalyzed Equilibration
The most direct experimental method to determine the relative thermodynamic stability is through an equilibration study.[8] The ketone functionality at C4 provides a crucial chemical handle. In the presence of a base (or acid), the ketone can tautomerize to its enol or enolate form. This process temporarily removes the chirality at the adjacent C-H bonds (C2 and C6). When the enolate re-protonates to reform the ketone, it can do so to form either the cis or trans isomer.
Over time, this reversible epimerization allows the system to reach a state of thermodynamic equilibrium, where the ratio of the diastereomers directly reflects their relative Gibbs free energies (ΔG).[9]
Diagram 2: Experimental Workflow for Equilibration
Caption: Workflow for experimental stability analysis.
Computational Chemistry Approach
Quantum mechanical calculations offer a powerful, predictive tool for assessing isomer stability without the need for laboratory work.[10][11] By accurately modeling the electronic structure of the molecules, we can compute their energies and predict the equilibrium distribution.
The core principle is to find the lowest-energy conformation (global minimum) for both the cis and trans isomers and then compare their Gibbs free energies. The isomer with the lower free energy is the more stable.[9][12]
Diagram 3: Computational Chemistry Workflow
Caption: Workflow for computational stability analysis.
Comparative Data Summary
The following table summarizes the expected outcomes from the theoretical, experimental, and computational analyses. The quantitative values are illustrative, based on established principles like A-values.
| Parameter | This compound | trans-2,6-Dimethyloxan-4-one | Rationale |
| Most Stable Conformation | Axial-Equatorial (ae) | Diequatorial (ee) | The trans isomer can place both methyl groups equatorially. |
| Key Destabilizing Interaction | One 1,3-diaxial interaction | Minimal gauche interactions | The cis isomer is forced to have one axial methyl group.[2][3] |
| Predicted Relative Stability | Less Stable | More Stable | Avoidance of steric strain is the dominant factor.[13] |
| Calculated ΔG (Illustrative) | +7.3 kJ/mol | 0 kJ/mol (Reference) | Energy difference is approximately the A-value of a methyl group.[4] |
| Expected Equilibrium Ratio | ~5% | ~95% | Calculated from ΔG = -RTln(K) at 298 K.[2] |
Detailed Experimental & Computational Protocols
For researchers aiming to replicate this analysis, the following protocols provide a validated, step-by-step guide.
Protocol 1: Experimental Determination of Thermodynamic Equilibrium
Objective: To determine the equilibrium ratio of cis- and trans-2,6-Dimethyloxan-4-one via base-catalyzed equilibration.
Materials:
-
A sample of this compound (or a mixture of isomers)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 25 wt% solution in MeOH
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes, vials, standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the starting 2,6-Dimethyloxan-4-one isomer(s) into a clean, dry vial.
-
Dissolution: Add 1.0 mL of anhydrous methanol to the vial and gently swirl to dissolve the sample completely.
-
Initiation of Equilibration: Add 50 µL of the sodium methoxide solution to the vial. This initiates the enolization-reprotonation equilibrium. Seal the vial tightly.
-
Incubation: Allow the reaction mixture to stand at room temperature (25 °C) for 24 hours to ensure that thermodynamic equilibrium is reached.
-
Quenching: Carefully neutralize the reaction by adding a drop of dilute acetic acid in methanol. This will quench the catalyst and lock the isomer ratio.
-
Sample Workup for Analysis: Remove the solvent under reduced pressure (rotary evaporation).
-
NMR Analysis: Dissolve the residue in ~0.6 mL of CDCl₃. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Data Analysis: Identify well-resolved signals unique to the cis and trans isomers. Integrate the area under these peaks. The ratio of the integrals corresponds directly to the molar ratio of the isomers at equilibrium.[14]
Protocol 2: Computational Stability Analysis using DFT
Objective: To calculate the Gibbs free energy difference between the lowest energy conformers of cis- and trans-2,6-Dimethyloxan-4-one.
Software: A quantum chemistry software package (e.g., Gaussian, Spartan, WebMO).
Methodology:
-
Structure Building: Construct 3D models of both this compound (in an axial-equatorial chair) and trans-2,6-Dimethyloxan-4-one (in both diequatorial and diaxial chair conformations).
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., molecular mechanics, MMFF) to obtain reasonable starting structures.
-
High-Level Geometry Optimization: Submit each conformer for a full geometry optimization using a Density Functional Theory (DFT) method. A common and reliable level of theory is B3LYP with the 6-31G(d) basis set. This step calculates the lowest potential energy structure for each starting conformation.
-
Frequency Calculation: Perform a frequency calculation on each of the optimized structures at the same level of theory (B3LYP/6-31G(d)).
-
Self-Validation: Confirm that the optimization has found a true energy minimum by ensuring there are no imaginary frequencies.
-
Thermodynamic Data: This step calculates the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
-
Energy Extraction: From the output files, extract the "Sum of electronic and thermal Free Energies" for the lowest energy conformer of the cis isomer (ae) and the lowest energy conformer of the trans isomer (which will be the ee conformer).
-
Stability Comparison: Calculate the difference in Gibbs free energy: ΔG = G(cis) - G(trans) A positive ΔG indicates that the cis isomer is less stable than the trans isomer.
Conclusion and Outlook
For researchers in drug development and synthetic chemistry, this case study reinforces a critical design principle: the thermodynamic stability of diastereomers can often be predicted and must be considered. The choice of synthetic route may favor a kinetically controlled, less stable product, which could later isomerize to the more stable thermodynamic product under certain conditions. The robust experimental and computational protocols detailed herein provide a reliable framework for making such assessments, enabling more informed decisions in molecular design and process development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. Anomeric effect - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Anomeric Effect [webmo.net]
- 8. mdpi.com [mdpi.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry [arabjchem.org]
- 13. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 14. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Comparison of 2,6-Disubstituted Pyranone Diastereomers
In the landscape of drug discovery and natural product synthesis, the precise three-dimensional arrangement of atoms in a molecule is paramount. This is particularly true for heterocyclic compounds like 2,6-disubstituted pyranones, where subtle changes in stereochemistry can lead to significant differences in biological activity. Distinguishing between diastereomers—stereoisomers that are not mirror images—is a critical step in characterization and quality control. This guide provides an in-depth comparison of spectroscopic techniques used to differentiate these closely related structures, supported by experimental insights and protocols.
The core challenge in analyzing 2,6-disubstituted pyranone diastereomers lies in their similar connectivity. The key to their differentiation is to probe their distinct spatial arrangements. This is achieved through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), supplemented by methods for absolute configuration determination and chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy is the most powerful tool for elucidating the relative stereochemistry of diastereomers in solution. By analyzing chemical shifts, coupling constants, and through-space correlations, a detailed picture of the molecular structure can be constructed.
The spatial orientation of substituents in a pyranone ring directly influences the magnetic environment of nearby nuclei. In a chair-like conformation, axial and equatorial substituents will experience different shielding and deshielding effects, leading to distinct chemical shifts (δ) in both ¹H and ¹³C NMR spectra.
For example, in a cis-2,6-disubstituted pyranone, both substituents may preferentially occupy equatorial positions to minimize steric strain. In the trans isomer, one substituent will be equatorial and the other axial. This difference in orientation leads to predictable variations in the chemical shifts of the ring protons and carbons, as well as the substituents themselves. Protons in an axial position are typically more shielded (shifted to a lower ppm value) than their equatorial counterparts.
Illustrative Data Comparison for cis- and trans-2,6-dimethyltetrahydropyran-4-one:
| Nucleus | cis Isomer (di-equatorial) | trans Isomer (axial-equatorial) | Key Observation |
| ¹H NMR (δ, ppm) | |||
| H-2, H-6 | ~4.1 (multiplet) | H-2eq: ~4.2, H-6ax: ~3.8 | The axial proton (H-6ax) in the trans isomer is significantly upfield compared to the equatorial protons. |
| CH₃ at C2, C6 | ~1.2 (doublet) | CH₃(eq): ~1.2, CH₃(ax): ~1.3 | The axial methyl group is often slightly deshielded. |
| ¹³C NMR (δ, ppm) | |||
| C-2, C-6 | ~75 | ~73 | Carbon atoms bearing axial substituents are typically shielded (upfield shift). |
| CH₃ at C2, C6 | ~21 | ~19 | The carbon of the axial methyl group is also shielded. |
Note: The values presented are illustrative and can vary based on the specific substituents and solvent used.
While ¹H and ¹³C NMR provide valuable clues, the Nuclear Overhauser Effect (NOE) provides definitive evidence of through-space proximity between protons.[1][2][3] An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[1][2] This makes it an ideal technique for differentiating diastereomers.
In a 2D NOESY or ROESY experiment, cross-peaks indicate which protons are spatially close.[1][4] For our 2,6-disubstituted pyranone example:
-
The cis isomer , with both methyl groups in equatorial positions, would show NOE correlations between the axial protons at C-2 and C-6 and the axial protons at C-3 and C-5.
-
The trans isomer would exhibit a crucial NOE correlation between the axial methyl group and the axial protons on the same side of the ring.
Figure 1: Expected key NOE correlations for cis and trans isomers.
Advanced Spectroscopic and Chromatographic Techniques
While NMR is often sufficient for determining relative stereochemistry, other techniques are essential for absolute configuration assignment and physical separation of diastereomers.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6][7] This technique is exceptionally powerful for determining the absolute configuration of molecules in solution, which is a significant advantage over methods requiring crystallization.[6][8]
The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known enantiomer.[8][9] A match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration.[8]
While not a spectroscopic technique, chiral HPLC is an indispensable tool for the analysis and separation of stereoisomers.[10][11][12] By using a chiral stationary phase (CSP), diastereomers can be physically separated, allowing for their isolation and individual characterization.[13][14] The differing interactions between each diastereomer and the chiral stationary phase lead to different retention times, resulting in their separation.[14]
Experimental Protocols
The following protocols provide a general framework for the analysis of 2,6-disubstituted pyranone diastereomers.
Overall Analytical Workflow
Figure 2: Workflow for the separation and characterization of pyranone diastereomers.
Protocol 1: NMR Analysis for Relative Stereochemistry
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer to assess purity and obtain initial chemical shift information.
-
2D NOESY/ROESY Acquisition:
-
Choose a NOESY experiment for small to medium-sized molecules (MW < 800 Da).[1] For molecules in the intermediate molecular weight range, a ROESY experiment is often preferred as the NOE can be close to zero.[1]
-
Set the mixing time (d8) to a value appropriate for the molecular size, typically between 300-800 ms for small molecules.[1]
-
Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Process the 2D spectrum and identify cross-peaks that indicate through-space proximity. Correlate these with the expected conformations of the cis and trans isomers to assign the relative stereochemistry.
Protocol 2: VCD Analysis for Absolute Configuration
-
Sample Preparation: Prepare a solution of the purified diastereomer at a concentration of 5-10 mg/mL in a suitable solvent (e.g., CDCl₃).[6][9] The solvent should be transparent in the IR region of interest.
-
Computational Modeling: Perform density functional theory (DFT) calculations for one enantiomer of the molecule to predict its theoretical VCD spectrum.
-
VCD Spectrum Acquisition: Acquire the experimental VCD spectrum on a dedicated VCD spectrometer.[9]
-
Spectral Comparison: Compare the experimental VCD spectrum with the computationally predicted spectrum.[6] A direct correlation in the sign and relative intensity of the bands confirms the absolute configuration. An inverted correlation indicates the opposite enantiomer.[8]
Protocol 3: Chiral HPLC Separation
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for separating heterocyclic compounds. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.
-
Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol. Screen different solvent ratios to optimize the separation.
-
Method Optimization: Adjust the flow rate and column temperature to improve resolution and peak shape.
-
Analysis: Inject the mixture of diastereomers and determine the retention times for each. The separation allows for the quantification of the diastereomeric ratio.
Conclusion
The unambiguous assignment of stereochemistry in 2,6-disubstituted pyranones is a non-trivial but essential task in modern chemistry. A systematic approach, combining the detailed structural insights from NMR spectroscopy with the definitive power of VCD and the separatory capability of chiral HPLC, provides a robust and reliable workflow. By understanding the principles behind each technique and applying them methodically, researchers can confidently characterize these complex molecules, paving the way for further development in medicinal chemistry and materials science.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 4. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 5. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Vibrational circular dichroism (VCD), VCD exciton coupling, and X-ray determination of the absolute configuration of an α,β-unsaturated germacranolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. schrodinger.com [schrodinger.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
A Comparative Guide to Catalytic Efficiency in Tetrahydropyranone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyranone core is a privileged scaffold in a multitude of biologically active natural products and pharmaceutical agents. The stereochemical integrity of this heterocyclic motif is often paramount to its therapeutic efficacy, making the development of efficient and stereoselective synthetic methodologies a critical endeavor in modern organic chemistry. This guide provides an in-depth comparison of the catalytic efficiency of three major synthetic paradigms for accessing tetrahydropyranones: organocatalysis, metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal catalytic strategy for their synthetic targets.
The Ascendancy of Organocatalysis: Precision Through Asymmetric Induction
Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of complex molecules, offering mild reaction conditions and obviating the need for often toxic and expensive metal catalysts.[1] In the context of tetrahydropyranone synthesis, organocatalytic domino reactions have proven particularly effective, constructing multiple stereocenters in a single, atom-economical step.
Domino Michael-Hemiacetalization: A Squaramide-Catalyzed Cascade
One of the most successful organocatalytic strategies involves a domino Michael-hemiacetalization sequence. This approach typically employs a chiral bifunctional catalyst, such as a squaramide-based Cinchona alkaloid, to activate both the nucleophile and the electrophile, thereby orchestrating a highly stereocontrolled cascade.
A representative example is the reaction of 1,3-dicarbonyl compounds with α-hydroxymethyl nitroalkenes. The squaramide catalyst, through hydrogen bonding, simultaneously activates the nitroalkene towards nucleophilic attack by the enolized dicarbonyl compound and positions the reactants for a subsequent intramolecular hemiacetalization, furnishing the tetrahydropyranone core with high diastereo- and enantioselectivity.[2]
Mechanism of Squaramide-Catalyzed Domino Michael-Hemiacetalization:
Caption: Squaramide-catalyzed domino Michael-hemiacetalization pathway.
Michael/Henry/Ketalization Sequence: A Multi-Component Approach
A more intricate and powerful organocatalytic strategy is the one-pot Michael/Henry/ketalization cascade. This multicomponent reaction brings together a β-keto ester or acetylacetone, a β-nitrostyrene, and an alkynyl aldehyde to construct a highly functionalized tetrahydropyranone with up to five contiguous stereocenters.[3] A bifunctional quinine-based squaramide organocatalyst is typically employed to orchestrate this complex transformation, affording the products in good yields and with excellent stereocontrol.[3]
Metal Catalysis: Versatility and High Throughput
Metal catalysis offers a broad arsenal of synthetic transformations for the construction of the tetrahydropyranone framework. These methods often exhibit high functional group tolerance and can be amenable to high-throughput screening for reaction optimization.
Prins Cyclization: A Classic Route Reimagined
The Prins cyclization, the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a well-established method for tetrahydropyran synthesis. Modern iterations of this reaction employ a variety of metal-based Lewis and Brønsted acids to enhance efficiency and stereoselectivity. For instance, perrhenic acid has been shown to catalyze the Prins cyclization of 3-chlorohomoallylic alcohols with aldehydes to directly and stereoselectively synthesize cis-2,6-disubstituted tetrahydropyran-4-ones.[4] Furthermore, the use of phosphomolybdic acid in water provides a green and highly efficient route to cis-4-hydroxytetrahydropyrans with yields ranging from 80-92%.
Hetero-Diels-Alder Reaction: Convergent and Stereospecific
The hetero-Diels-Alder (HDA) reaction provides a convergent and often highly stereospecific route to tetrahydropyranones. Chiral metal complexes, such as Jacobsen's chromium catalyst, can effectively catalyze the [4+2] cycloaddition of silyl enol ethers with aldehydes to afford tetrahydropyran-4-one derivatives with excellent enantioselectivity.[2]
Generalized Workflow for Metal-Catalyzed Hetero-Diels-Alder:
References
- 1. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Oxanone Purity Analysis
Introduction: The Imperative for Purity in Oxanone Drug Development
Oxanones, a class of heterocyclic compounds, represent a significant area of interest in medicinal chemistry due to their diverse pharmacological activities. As these molecules progress from discovery to clinical application, the unambiguous determination of their purity is not merely a regulatory checkbox but a cornerstone of safety and efficacy. The presence of impurities—be they residual starting materials, by-products, or degradants—can have profound implications, potentially altering therapeutic effect or introducing toxicity.
This guide provides a comprehensive framework for establishing a robust and defensible purity profile for an oxanone Active Pharmaceutical Ingredient (API). We will move beyond the single-method mindset and delve into a cross-validation strategy, leveraging the orthogonal strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). This multi-faceted approach is essential for creating a complete and accurate picture of the API's quality, satisfying the stringent requirements of regulatory bodies like the FDA and EMA.[1][2]
The Philosophy of Orthogonal Methods and Cross-Validation
In analytical chemistry, relying on a single technique can lead to a skewed perspective. An impurity may not be UV-active, rendering it invisible to HPLC with a UV detector, or it might be non-volatile, making it undetectable by GC. The principle of using orthogonal methods—techniques that measure the same attribute via different physicochemical principles—is therefore critical. Cross-validation is the process of formally comparing the results from these orthogonal methods to ensure they are consistent and reliable.[3] This builds a powerful, self-validating system where each technique corroborates the findings of the others, leading to a high degree of confidence in the final purity assignment.
The following diagram illustrates the workflow for a comprehensive cross-validation strategy.
Caption: A workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its ability to separate non-volatile and thermally labile compounds.[4][5] For a typical oxanone API, a reverse-phase HPLC method is the logical starting point.
Causality Behind Experimental Choices:
-
Principle: Separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. This is ideal for the moderate polarity of many oxanone structures.
-
Why HPLC? Unlike GC, HPLC does not require the analyte to be volatile, avoiding potential thermal degradation of the oxanone API or its high-molecular-weight impurities.[5] Its high resolution allows for the separation of structurally similar impurities.[6][7]
-
Detector Choice: A Diode Array Detector (DAD) is superior to a simple UV detector because it provides spectral data across a range of wavelengths. This helps in assessing peak purity (i.e., checking for co-eluting impurities) and selecting the optimal wavelength for quantification, ensuring all relevant species are detected.[8]
Experimental Protocol: HPLC-DAD for Oxanone Purity
This protocol is a representative method and must be validated for the specific oxanone molecule according to ICH Q2(R1) guidelines.[9][10]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
Rationale: A gradient is used to ensure that both polar and non-polar impurities can be eluted and resolved within a reasonable runtime.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: DAD, 200-400 nm. Quantification wavelength selected based on the oxanone's UV maxima (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the oxanone API and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary to fall within the linear range of the method.
Gas Chromatography (GC): The Specialist for Volatile Impurities
While HPLC excels at analyzing the API and related substances, it is generally unsuitable for detecting highly volatile compounds like residual solvents from the manufacturing process.[11] This is the domain of Gas Chromatography, an essential orthogonal technique.
Causality Behind Experimental Choices:
-
Principle: GC separates compounds based on their volatility and interaction with the stationary phase. The sample is vaporized and carried by an inert gas through a column. More volatile compounds travel faster and elute first.[12][13]
-
Why GC? It provides unparalleled sensitivity and resolution for volatile organic compounds (VOCs), which are common process impurities.[14] Regulatory guidelines, such as ICH Q3C, mandate the control of residual solvents, making GC analysis a necessity.
-
Sample Introduction: Headspace sampling is the preferred technique. The API sample is heated in a sealed vial, and only the vapor phase (containing the volatile solvents) is injected into the GC. This prevents the non-volatile API from contaminating the GC system and simplifies the chromatogram.
Experimental Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID). Rationale: FID offers high sensitivity for hydrocarbons, which constitute the majority of common solvents.
-
Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness. Rationale: This column phase is specifically designed for the analysis of residual solvents.
-
Carrier Gas: Helium or Hydrogen, constant flow of ~2 mL/min.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C (FID).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh ~100 mg of the oxanone API into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that dissolves the API but does not interfere with the analytes of interest. Crimp the vial securely.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity (Assay)
Chromatographic techniques typically provide a relative purity (e.g., area percent), which assumes that all components have the same detector response.[8] This is often not the case. Quantitative NMR (qNMR) is a powerful orthogonal technique because it is a primary analytical method.[15][16]
Causality Behind Experimental Choices:
-
Principle: The area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[17][18] By comparing the integral of a unique signal from the oxanone molecule to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the oxanone can be calculated without needing a specific reference standard of the oxanone itself.[17][19]
-
Why qNMR? It provides an absolute purity value (assay) that is independent of the response factors required in chromatography.[18][20] This value is crucial for mass balance calculations, where the assay plus the sum of all impurities (from HPLC, GC, water content, etc.) should ideally total 100%. It also serves to confirm the structure of the main component.[21]
-
Experimental Considerations: For accurate quantification, complete spin-lattice (T1) relaxation of all relevant protons is essential. This is achieved by using a long relaxation delay (D1) in the pulse sequence, typically 5 times the longest T1 value of the protons being integrated.
Experimental Protocol: ¹H-qNMR for Absolute Purity Determination
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Select a certified internal standard (e.g., Maleic Anhydride) with high purity, stability, and signals that do not overlap with the oxanone signals.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the oxanone API into a clean NMR tube.
-
Accurately weigh ~5 mg of the certified internal standard into the same NMR tube.
-
Record both masses precisely.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) that fully dissolves both compounds.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (D1): ≥ 30 seconds (must be determined experimentally to be > 5x T1).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the oxanone API (I_analyte).
-
Integrate a well-resolved signal for the internal standard (I_std).
-
-
Purity Calculation: Use the following formula:[17]
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Comparative Data Summary and Validation
A robust purity analysis is underpinned by validated methods. The performance of each technique should be challenged and documented according to ICH Q2(R1) guidelines.[9][22][23]
Table 1: Comparison of Analytical Techniques for Oxanone Purity
| Parameter | HPLC-DAD | Headspace GC-FID | ¹H-qNMR |
| Primary Use | Impurity profiling, relative purity | Residual solvents, volatile impurities | Absolute purity (Assay), structural confirmation |
| Analyte Type | Non-volatile, thermally stable/labile | Volatile, thermally stable | Soluble compounds with ¹H nuclei |
| Quantification | Relative (Area %), requires standards | Relative, requires standards | Absolute, requires internal standard |
| Sensitivity | High (ng to pg)[6][24] | Very High (pg to fg)[12] | Lower (~0.1% for impurities)[15][21] |
| Sample Prep | Simple dissolution | Dissolution in high-boiling solvent | Precise weighing, dissolution |
| Destructive? | Yes[21] | Yes[25] | No, sample is recoverable[21][26] |
| Key Advantage | Excellent for related substances profile | Gold standard for volatile impurities | Primary method, no analyte standard needed |
| Key Limitation | Response factor variability | Limited to volatile/stable compounds[12] | Lower sensitivity, potential signal overlap |
Table 2: Hypothetical Validation Data Summary (as per ICH Q2(R1))
| Validation Parameter | HPLC-DAD | Headspace GC-FID | ¹H-qNMR |
| Specificity | Peak purity > 99.5% | Baseline resolution for all solvents | Unique, resolved signals |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 0.05% - 150% of nominal conc. | 10 - 1500 ppm | 50% - 120% of nominal conc. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 1.0% | < 5.0% | < 0.5% |
| LOD | 0.01% | 2 ppm | ~0.05% |
| LOQ | 0.05% | 10 ppm | ~0.15% |
Synergistic Data Integration: Building the Complete Picture
No single technique tells the whole story. The power of this cross-validation approach lies in the synthesis of the data to build a complete, internally consistent purity profile.
Caption: Synergistic integration of orthogonal analytical data.
The final purity statement is a synthesis:
-
The Assay is the absolute purity determined by qNMR.
-
The Impurity Profile is detailed by HPLC, quantifying each related substance.
-
The Volatiles are quantified by GC.
-
Water Content (determined by Karl Fischer titration, another essential orthogonal method) is also included.
When these values are summed, a result close to 100% provides strong evidence that all significant components have been identified and accurately quantified, creating a highly trustworthy and defensible purity assessment.
Conclusion
The cross-validation of HPLC, GC, and qNMR provides a robust, multi-dimensional view of oxanone purity that is unattainable with any single method. This orthogonal approach ensures that different classes of impurities are effectively monitored and quantified. HPLC delivers a detailed profile of related substances, GC secures the analysis of volatile impurities and residual solvents, and qNMR provides an accurate, absolute purity value that anchors the entire assessment. By integrating these techniques within a validation framework compliant with regulatory standards such as ICH Q2(R1)[10][27], drug development professionals can establish a high-confidence purity profile, ensuring the quality, safety, and consistency of their API.
References
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. fda.gov [fda.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. moravek.com [moravek.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. Pharmaceutical Applications of Gas Chromatography [scirp.org]
- 12. mastelf.com [mastelf.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Gas Chromatography Testing [intertek.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. emerypharma.com [emerypharma.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 20. govst.edu [govst.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. fda.gov [fda.gov]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 25. youtube.com [youtube.com]
- 26. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. starodub.nl [starodub.nl]
A Researcher's Guide to Assigning the Relative Configuration of 2,6-Disubstituted Tetrahydropyran-4-ones
The 2,6-disubstituted tetrahydropyran scaffold is a privileged motif in medicinal chemistry and natural product synthesis, frequently conferring desirable pharmacological properties. However, the therapeutic efficacy and safety of molecules containing this core are critically dependent on their three-dimensional structure. The seemingly subtle difference between a cis and a trans arrangement of substituents at the C2 and C6 positions can lead to a profound divergence in biological activity. Consequently, the unambiguous assignment of relative configuration is not merely a routine characterization step but a cornerstone of successful drug development and chemical research.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the relative stereochemistry of 2,6-disubstituted tetrahydropyran-4-ones. We will move beyond procedural descriptions to explore the underlying principles, comparative strengths, and practical limitations of each method, offering field-proven insights to guide your analytical strategy.
The Conformational Challenge
Tetrahydropyran-4-one rings predominantly adopt a chair conformation to minimize torsional strain.[1] This conformational preference is the key to differentiating stereoisomers. In a 2,6-disubstituted system, the cis and trans isomers are defined by the relative orientation of the substituents. These substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The challenge—and the solution—lies in probing the spatial relationships of atoms within these specific conformational frameworks.
Caption: Conformational equilibria for trans and cis isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most accessible and widely used tool for stereochemical assignment in solution. The analysis primarily relies on two key parameters: proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).
Proton (¹H) NMR: Coupling Constant (³JHH) Analysis
The magnitude of the through-bond coupling constant between two vicinal protons (protons on adjacent carbons, ³JHH) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2][3] This provides a powerful handle for determining the relative orientation of protons at C2, C6, and the adjacent methylene groups (C3 and C5).
-
Large Coupling Constants (³JHH ≈ 8-13 Hz): These are indicative of a diaxial relationship (dihedral angle ≈ 180°). The observation of a large coupling between the proton at C2 (H2) and a proton on C3, and a similarly large coupling for H6, strongly suggests that H2 and H6 are in axial positions. This would place the substituents at C2 and C6 in equatorial positions, pointing to the trans-diequatorial isomer as the major conformer.
-
Small Coupling Constants (³JHH ≈ 1-5 Hz): These values correspond to axial-equatorial or equatorial-equatorial relationships (dihedral angles ≈ 60°). If the couplings for H2 and H6 are consistently small, it suggests that at least one of these protons is equatorial. This is characteristic of a cis isomer, where one substituent is axial and the other is equatorial.
Nuclear Overhauser Effect (NOE) Spectroscopy
While coupling constants reveal through-bond connectivity, NOE experiments (like NOESY or ROESY) detect through-space proximity (typically < 5 Å).[4][5] This provides a complementary and often decisive piece of evidence. The logic is straightforward: protons that are close to each other in space will show an NOE correlation.
-
cis-Isomer: In a cis-2,6-disubstituted tetrahydropyranone, the axial proton at C2 will be close to the axial proton at C6 (a 1,3-diaxial relationship). Observing a clear NOE correlation between H2 and H6 is compelling evidence for a cis configuration.
-
trans-Isomer: In the more stable diequatorial trans conformer, the protons at C2 and C6 are far apart. The absence of an NOE between H2 and H6, coupled with the presence of NOEs between the axial H2/H6 and other axial protons on the ring, supports a trans assignment.
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous, definitive structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[6][7][8] By diffracting X-rays off a well-ordered crystal lattice, this technique generates a precise three-dimensional electron density map of the molecule, revealing the exact position of every atom and thus the irrefutable relative and absolute stereochemistry.[6][9]
The primary and often significant hurdle is the need to grow a single crystal of sufficient quality.[6][8] Many compounds, particularly those that are oils or have high conformational flexibility, can be challenging to crystallize.[8] It is also crucial to remember that a crystal structure represents the molecule's conformation in the solid state, which may not be the most stable or biologically relevant conformation in solution. However, for saturated heterocycles like tetrahydropyranones, the solid-state conformation is very often the lowest energy chair form that is also dominant in solution.
Computational Chemistry: The Predictive Partner
In recent years, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for stereochemical assignment.[10][11] This approach is especially valuable when NMR data is ambiguous or when crystallization is unsuccessful. The workflow typically involves:
-
Conformational Search: Building computational models of both the cis and trans isomers.
-
Energy Minimization: Calculating the lowest energy conformation for each isomer to determine their relative thermodynamic stabilities.
-
Parameter Calculation: For the lowest energy conformers, key NMR parameters like coupling constants and chemical shifts are calculated.[12][13]
-
Comparison: The calculated parameters are compared against the experimental data. A strong match between the experimental NMR data and the calculated parameters for one specific isomer provides a confident assignment.[14]
This method's power lies in its ability to quantitatively predict the expected NMR signature for each possible isomer, turning an interpretive challenge into a pattern-matching exercise.
Comparative Analysis: Choosing the Right Tool
| Feature | NMR Spectroscopy (¹H & NOE) | X-ray Crystallography | Computational Chemistry |
| Accuracy | High to Very High | Definitive ("Gold Standard") | High (when correlated with exp. data) |
| Information | Solution-phase conformation & configuration | Solid-state conformation & configuration | Predicted energies & NMR parameters |
| Sample Req. | ~1-5 mg, soluble | Single, high-quality crystal | None (in silico) |
| Time | Hours | Days to Weeks (for crystallization) | Hours to Days (for calculations) |
| Cost | Moderate | High (instrumentation & expertise) | Low to Moderate (software & computing) |
| Key Limitation | Ambiguity from conformational averaging | Crystallization can be a major bottleneck | Accuracy depends on the level of theory |
Decision Workflow for Stereochemical Assignment
The following workflow provides a logical path for researchers to efficiently and accurately determine the relative configuration of their 2,6-disubstituted tetrahydropyran-4-ones.
Caption: A logical workflow for method selection.
Experimental Protocol: A Validating NMR Approach
This protocol outlines a self-validating system where ¹H NMR coupling constants provide the initial hypothesis, which is then confirmed or refuted by NOESY data.
Objective: To assign the relative configuration of a novel 2,6-disubstituted tetrahydropyran-4-one.
Materials:
-
Compound of interest (~5 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tube
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion)
Methodology:
-
Sample Preparation:
-
Accurately weigh ~5 mg of the purified compound and dissolve it in ~0.6 mL of deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
Causality Note: Proper dissolution is critical for high-resolution spectra. Insoluble material will lead to broad lines and poor data quality.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Key Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio (>16). Use a spectral width that encompasses all proton signals.
-
Self-Validation: The quality of this spectrum dictates the feasibility of the subsequent 2D experiments. Sharp, well-resolved signals are essential.
-
-
¹H NMR Data Analysis:
-
Identify the signals corresponding to the protons at C2 and C6. These are typically methine protons coupled to the adjacent methylene groups.
-
Carefully measure the coupling constants (³JHH) for these protons.
-
Formulate Hypothesis: Based on the magnitude of the coupling constants (large vs. small), propose an initial assignment (cis or trans).
-
-
2D NOESY Acquisition:
-
Set up a standard 2D NOESY experiment.
-
Key Parameters: Use a mixing time appropriate for a small molecule (typically 500-800 ms). This duration allows for the buildup of NOE cross-peaks.
-
Causality Note: An incorrect mixing time can lead to false negatives (too short) or spin diffusion artifacts (too long), compromising the trustworthiness of the data.
-
-
2D NOESY Data Analysis:
-
Process the 2D spectrum and look for cross-peaks.
-
Examine the region correlating the H2 and H6 protons.
-
Validate Hypothesis:
-
If a cross-peak exists between H2 and H6: This confirms their spatial proximity, validating a cis assignment.
-
If no cross-peak exists between H2 and H6 (but other expected NOEs are present): This confirms they are distant in space, validating a trans assignment.
-
-
-
Final Assignment:
Conclusion
The determination of relative stereochemistry in 2,6-disubstituted tetrahydropyran-4-ones is a critical task that can be approached with a high degree of confidence using modern analytical techniques. While X-ray crystallography provides an unequivocal answer, it is not always feasible. A well-executed NMR analysis, combining the through-bond information from coupling constants with the through-space constraints from NOE data, remains the most practical and powerful frontline strategy. When ambiguity persists, computational chemistry serves as an excellent arbiter. By employing the integrated workflow described here, researchers can ensure their stereochemical assignments are robust, reliable, and built on a foundation of sound scientific evidence.
References
- 1. Cycloalkanes with one heteroatom [ch.ic.ac.uk]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Addressing Stereochemistry of Heterocyclic Compounds by DFT NMR Calculations [ouci.dntb.gov.ua]
- 12. New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Computational and Experimental Conformational Analysis of Oxanones
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional structure of a molecule is intrinsically linked to its reactivity, biological activity, and physical properties. For cyclic molecules such as oxanones (tetrahydropyranones), which form the core of many natural products and pharmaceutically active compounds, understanding their conformational preferences is paramount. The puckering of the six-membered ring and the orientation of substituents can dramatically influence how a molecule interacts with its biological target. This guide provides an in-depth comparison of the two primary approaches for elucidating the conformational landscape of oxanones: computational analysis and experimental analysis.
The Significance of Oxanone Conformation
Oxanones, or tetrahydropyranones, are six-membered heterocyclic rings containing an oxygen atom and a ketone group. The conformational flexibility of the tetrahydropyran ring allows it to adopt various non-planar arrangements, with the chair, boat, and twist-boat conformations being the most significant. The relative stability of these conformers is dictated by a delicate balance of steric and stereoelectronic effects.
One of the most crucial stereoelectronic interactions in oxanones is the anomeric effect. This effect describes the tendency of a substituent on a carbon adjacent to a heteroatom (the anomeric carbon) to favor an axial orientation, even if this orientation is more sterically hindered.[1] The anomeric effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom and the antibonding orbital of the substituent's bond to the anomeric carbon.[2][3] Understanding and predicting these conformational preferences are critical in drug design, as the bioactive conformation of a molecule is the one that binds to its target receptor.
Computational Conformational Analysis: In Silico Prediction
Computational chemistry offers a powerful and increasingly accurate means of exploring the conformational space of molecules.[4] By calculating the potential energy of different conformations, we can predict their relative stabilities and populations.
Molecular Mechanics (MM)
Molecular mechanics methods utilize classical physics to model the energy of a molecule.[5] Bonds are treated as springs, and the energy is calculated based on bond stretching, angle bending, torsional angles, and non-bonded interactions. MM methods are computationally inexpensive, making them suitable for initial, broad conformational searches of large molecules or for generating a set of starting structures for more accurate calculations.[6]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone of computational chemistry for its balance of accuracy and computational cost.[7] DFT calculates the electronic structure of a molecule to determine its energy and properties.[8] For conformational analysis, DFT is used to perform geometry optimizations, where the algorithm systematically alters the molecular geometry to find the lowest energy arrangement (the most stable conformer).[9] By starting from various initial geometries, one can identify multiple low-energy conformers and calculate their relative energies to predict their Boltzmann distribution at a given temperature.
A common workflow for the conformational analysis of an oxanone using DFT involves an initial conformational search using a less computationally expensive method, followed by re-optimization of the low-energy conformers at a higher level of theory.[6][10]
Caption: A typical workflow for computational conformational analysis using DFT.
Experimental Conformational Analysis: Probing Reality
Experimental methods provide a direct measure of a molecule's conformation, either in the solid state or in solution.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's conformation in the solid state.[11][12] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional electron density map of the molecule can be constructed, revealing precise bond lengths, bond angles, and torsional angles. However, it's important to remember that the conformation observed in the crystal may be influenced by packing forces and may not be the most stable conformation in solution, where most biological processes occur.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the conformation of molecules in solution.[10] Several NMR parameters are sensitive to molecular geometry:
-
Vicinal Coupling Constants (³J): The coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the torsional angles in the molecule and thus its conformation.
-
Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[3] The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals which protons are close to each other in space (typically < 5 Å), providing crucial information for determining the relative orientation of different parts of the molecule.
Caption: A typical workflow for experimental conformational analysis using NMR spectroscopy.
A Comparative Case Study: 3-Methyl-3-silatetrahydropyran
To illustrate the interplay between computational and experimental approaches, we can examine the conformational analysis of 3-methyl-3-silatetrahydropyran, a close structural analog of a substituted oxanone. This molecule can exist in two primary chair conformations: one with the methyl group in an axial position (ax) and one with the methyl group in an equatorial position (eq).
Computational Predictions (DFT)
DFT calculations were performed to determine the relative energies of the axial and equatorial conformers in the gas phase. The results indicated a slight preference for the axial conformer.
Experimental Determination (Low-Temperature NMR)
To determine the conformational equilibrium in solution, low-temperature ¹H and ¹³C NMR spectroscopy was employed. By cooling the sample to 103 K, the rate of interconversion between the two chair forms was slowed sufficiently to allow for the observation of separate signals for the axial and equatorial conformers. Integration of these signals revealed the relative populations of the two conformers. In solution, the equatorial conformer was found to be the major species.
Comparison of Results
| Method | Phase | Major Conformer | Population Ratio (ax:eq) |
| Computational (DFT) | Gas | Axial | 54:46 |
| Experimental (NMR) | Solution (at 103 K) | Equatorial | 35:65 |
The discrepancy between the gas-phase computational prediction and the solution-phase experimental result highlights the importance of considering the environment of the molecule. The reversal in conformational preference is attributed to solvent effects, which can be modeled computationally using implicit or explicit solvent models. This case study underscores the synergistic nature of computational and experimental methods; computation provides detailed energetic and structural information that can be difficult to obtain experimentally, while experiments provide a crucial benchmark for validating and refining computational models.
Detailed Experimental and Computational Protocols
Experimental Protocol: 2D NOESY for a Substituted Oxanone
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified oxanone in 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The solution should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Tune and match the probe, and shim the magnetic field to obtain high-resolution spectra.
-
Acquisition of a 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the chemical shifts of all protons and to set the spectral width for the 2D experiment.
-
NOESY Experiment Setup:
-
Load a standard 2D NOESY pulse sequence.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of data points in the direct dimension (t₂) to 2048 and in the indirect dimension (t₁) to 256 or 512.
-
The mixing time (d8) is a crucial parameter and should be optimized. For small molecules, a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[3]
-
Set the relaxation delay (d1) to be at least 1.5 times the longest T₁ relaxation time of the protons in the molecule.
-
Set the number of scans per increment to 8, 16, or 32, depending on the sample concentration.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Calibrate the chemical shift axes.
-
-
Data Analysis:
-
Identify the diagonal peaks, which correspond to the 1D spectrum.
-
Identify the off-diagonal cross-peaks, which indicate spatial proximity between protons.
-
Integrate the volumes of the cross-peaks. The volume is inversely proportional to the sixth power of the internuclear distance.
-
Use the NOE-derived distance restraints in conjunction with molecular modeling software to generate a 3D structure consistent with the experimental data.
-
Computational Protocol: DFT Conformational Analysis of a Substituted Oxanone using Gaussian
-
Build the Initial Structure: Using a molecular modeling program (e.g., GaussView), build the 3D structure of the substituted oxanone.
-
Perform an Initial Conformational Search (Optional but Recommended): Use a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method to perform a conformational search to identify a range of low-energy starting structures for the DFT calculations.
-
Prepare the Gaussian Input File for Geometry Optimization:
-
For each low-energy conformer, create a Gaussian input file (.gjf or .com).
-
The first line specifies the memory and number of processors to be used (e.g., %mem=4GB, %nprocshared=4).
-
The second line is the route section, which specifies the calculation type and level of theory. For a geometry optimization, this would be "# opt b3lyp/6-31g(d)". To include a solvent model, add scrf=(smd,solvent=chloroform).
-
Leave a blank line, then provide a title for the calculation.
-
Leave another blank line, then specify the charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet).
-
Finally, provide the Cartesian coordinates of the atoms.
-
-
Run the Geometry Optimization: Submit the input file to Gaussian.
-
Analyze the Output:
-
Open the output file (.log or .out).
-
Verify that the optimization has converged.
-
Extract the final optimized geometry and the electronic energy.
-
-
Perform a Frequency Calculation:
-
Create a new input file using the optimized geometry from the previous step.
-
Change the route section to "# freq b3lyp/6-31g(d)".
-
Run the calculation.
-
-
Analyze the Frequency Output:
-
Confirm that there are no imaginary frequencies, which indicates that the structure is a true energy minimum.
-
Extract the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and Gibbs free energy.
-
-
Calculate Relative Energies:
-
Repeat steps 3-7 for all relevant conformers.
-
Calculate the relative energies of the conformers, including the ZPVE correction.
-
Use the relative Gibbs free energies to calculate the Boltzmann population of each conformer at a given temperature.
-
Conclusion: A Synergistic Approach
Both computational and experimental methods are indispensable tools for the conformational analysis of oxanones. Computational methods, particularly DFT, provide a powerful means to explore the potential energy surface of a molecule and to gain insights into the energetic factors that govern conformational preferences. Experimental techniques, with NMR spectroscopy at the forefront, offer a direct probe of molecular structure in solution, providing the ultimate validation for computational models.
For researchers, scientists, and drug development professionals, a synergistic approach that leverages the strengths of both methodologies is the most robust strategy for elucidating the conformational landscape of oxanones. The insights gained from such studies are crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.
References
- 1. Conformations of stevastelin C3 analogs: computational deconvolution of NMR data reveals conformational heterogeneity and novel motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties [mdpi.com]
- 7. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]
- 8. Synergistic Applications of MD and NMR for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Conformational Analysis of 3-Methyl-3-silatetrahydropyran by GED, FTIR, NMR, and Theoretical Calculations: Comparative Analysis of 1-Hetero-3-methyl-3-silacyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 12. mdpi.com [mdpi.com]
Navigating Reaction Pathways: A Guide to Kinetic vs. Thermodynamic Control in Tetrahydropyran Formation
For researchers, scientists, and drug development professionals, the selective synthesis of tetrahydropyran (THP) rings, a common scaffold in pharmaceuticals, often hinges on a nuanced understanding of kinetic versus thermodynamic control.[1][2] This guide provides an in-depth comparison of these two controlling regimes in the context of THP formation, offering experimental insights and actionable protocols to steer reactions toward the desired product.
The composition of products in a chemical reaction is not always dictated by the most stable outcome. Competing reaction pathways can lead to different products, and the conditions of the reaction, such as temperature and reaction time, determine whether the final mixture is governed by the faster-forming product (kinetic control) or the more stable product (thermodynamic control).[3][4]
Under kinetic control , the product that forms fastest predominates. This occurs because the reaction proceeds through the transition state with the lowest activation energy, even if the resulting product is less stable.[5][6][7] These conditions are typically favored by lower temperatures and shorter reaction times, which prevent the system from reaching equilibrium.[3][8]
Conversely, thermodynamic control favors the most stable product. At higher temperatures and with longer reaction times, the system has sufficient energy to overcome the activation barriers of both pathways, allowing for a reversible process.[5][6] The reaction then proceeds to an equilibrium state where the product distribution reflects the relative thermodynamic stabilities of the possible products.[3][5][6]
The Prins Cyclization: A Case Study in THP Synthesis
A prominent example illustrating this dichotomy in THP synthesis is the Prins cyclization.[9][10] This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde can yield different THP isomers. The regioselectivity and stereoselectivity of the Prins reaction are influenced by the stability of the intermediate oxocarbenium ion and the transition states leading to the various possible products.[11][12]
Here, we will explore how manipulating reaction conditions can selectively favor either the kinetic or the thermodynamic product in a representative Prins cyclization.
Visualizing the Pathways: Kinetic vs. Thermodynamic Control
The energy profile diagram below illustrates the fundamental difference between kinetic and thermodynamic control. The kinetic product is formed via a lower activation energy barrier (Ea,kinetic), making its formation faster. The thermodynamic product, while having a higher activation energy barrier (Ea,thermodynamic), resides at a lower overall energy state, indicating greater stability.
Caption: Energy profile diagram illustrating kinetic vs. thermodynamic pathways.
Comparative Analysis: Experimental Conditions
The choice between kinetic and thermodynamic control is a practical one, achieved by carefully selecting the reaction parameters. The following table summarizes the key experimental variables and their impact on product distribution in a typical Prins cyclization for THP formation.
| Parameter | Kinetic Control | Thermodynamic Control | Rationale |
| Temperature | Low (e.g., -78°C to 0°C) | High (e.g., Room Temperature to Reflux) | Lower temperatures provide insufficient energy to overcome the higher activation barrier of the thermodynamic pathway, favoring the faster-forming kinetic product. Higher temperatures allow the system to reach equilibrium, favoring the more stable thermodynamic product.[3][5][6] |
| Reaction Time | Short | Long | Shorter reaction times halt the reaction before equilibrium can be established, isolating the kinetic product. Longer times allow for equilibration and the formation of the thermodynamic product.[3] |
| Catalyst/Reagent | Strong, non-coordinating acid (e.g., BF₃·OEt₂) | Weaker, coordinating acid (e.g., TMSOTf) or protic acid (e.g., TsOH) | A strong Lewis acid can rapidly generate the oxocarbenium ion, promoting the kinetically favored pathway. A weaker or protic acid may allow for reversible formation of intermediates, leading to the thermodynamic product. |
| Solvent | Non-polar (e.g., Dichloromethane) | Polar (e.g., Acetonitrile) | Non-polar solvents may favor less polar transition states, often associated with the kinetic product. Polar solvents can better stabilize charged intermediates, potentially facilitating the pathway to the more stable thermodynamic product. |
Experimental Protocols
The following protocols provide a practical guide for achieving either kinetic or thermodynamic control in the synthesis of a substituted tetrahydropyran via a Prins-type cyclization.
Protocol 1: Kinetically Controlled Synthesis of the cis-Tetrahydropyran Isomer
This protocol is designed to favor the formation of the less stable, but more rapidly formed, cis-isomer.
Workflow Diagram:
Caption: Workflow for kinetically controlled THP synthesis.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) dissolved in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equiv) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 1 hour.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-tetrahydropyran.
Protocol 2: Thermodynamically Controlled Synthesis of the trans-Tetrahydropyran Isomer
This protocol is designed to favor the formation of the more stable trans-isomer.
Workflow Diagram:
Caption: Workflow for thermodynamically controlled THP synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask, add the homoallylic alcohol (1.0 equiv), the aldehyde (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.1 equiv) in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82 °C).
-
Monitor the reaction progress by TLC. The reaction is typically allowed to proceed for 12 to 24 hours to ensure equilibrium is reached.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trans-tetrahydropyran.
Analytical Characterization
Distinguishing between the kinetic and thermodynamic products is crucial. The primary methods for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the stereochemistry of the substituted THP ring. Coupling constants and nuclear Overhauser effect (NOE) experiments can elucidate the relative positions of substituents.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the ratio of the two isomers in the crude reaction mixture, while MS provides information on their molecular weight and fragmentation patterns.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination.
Conclusion
The ability to selectively synthesize either the kinetic or thermodynamic product is a powerful tool in organic synthesis. In the formation of tetrahydropyrans, a judicious choice of reaction temperature, time, catalyst, and solvent allows chemists to navigate the reaction energy landscape and isolate the desired isomer. The principles and protocols outlined in this guide provide a solid foundation for researchers to rationally design and execute selective THP syntheses, ultimately accelerating the development of novel therapeutics and other valuable molecules.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of cis vs. trans Tetrahydropyranone Analogues: A Guide for Drug Discovery Professionals
Abstract
Stereochemistry is a cornerstone of medicinal chemistry, dictating the three-dimensional arrangement of atoms within a molecule and, consequently, its interaction with biological targets. The tetrahydropyranone scaffold is a privileged structure found in numerous bioactive natural products and synthetic compounds. The seemingly subtle difference between cis and trans isomers of tetrahydropyranone analogues can lead to profound differences in their biological activity. This guide provides a comparative analysis of the bioactivity of cis and trans tetrahydropyranone analogues, leveraging a case study in cancer cell cytotoxicity to illustrate the critical importance of stereoisomerism in drug design. By examining experimental data and the underlying structure-activity relationships, this document serves as a technical resource for researchers, scientists, and drug development professionals.
Introduction
The tetrahydropyranone ring system is a recurring motif in a vast array of biologically active molecules, prized for its conformational stability and synthetic tractability. Its prevalence in natural products with potent pharmacological properties has made it an attractive scaffold for the development of novel therapeutics. However, the non-planar nature of the tetrahydropyranone ring gives rise to stereoisomers, primarily cis and trans diastereomers, based on the relative orientation of substituents.
Molecular recognition, the basis of pharmacological activity, is exquisitely sensitive to the three-dimensional shape of a molecule. Enzymes and receptors possess chiral binding pockets, and the differential fit of stereoisomers can dramatically alter binding affinity, efficacy, and metabolic stability. A recurring theme in drug development is that one isomer is often significantly more active than the other, or the isomers may even possess entirely different biological activities.[1] Therefore, a thorough understanding of the structure-activity relationships (SAR) governing the bioactivity of cis and trans tetrahydropyranone analogues is paramount for the rational design of potent and selective drug candidates.[2][3] This guide will delve into a specific example to highlight these differences, supported by experimental data and protocols.
Case Study: Antiproliferative Activity of 2,6-Disubstituted-3-methylidenetetrahydropyran-4-ones
A study by Bartosik et al. provides a compelling example of the differential bioactivity between stereoisomers of tetrahydropyranone analogues.[4] The researchers synthesized a series of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones and evaluated their anticancer activity. While this particular study focused on the trans isomers, the broader chemical literature indicates that the stereochemical configuration at the C2 and C6 positions is a critical determinant of cytotoxicity in this class of compounds. For the purpose of this guide, we will present a comparative scenario based on the findings for the trans isomers and hypothesized activity for their cis counterparts to illustrate the concept.
Comparative Bioactivity
The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines. The data revealed that the trans configuration conferred potent cytotoxic effects. It is frequently observed in similar heterocyclic systems that the trans isomers exhibit greater activity due to a more favorable conformation for binding to the biological target. The substituents on the tetrahydropyranone ring are able to orient themselves in pseudo-equatorial positions, minimizing steric hindrance and allowing for optimal interaction with the active site. Conversely, the corresponding cis isomers would likely adopt a conformation where one of the substituents is forced into a sterically demanding pseudo-axial orientation, potentially clashing with the binding pocket and reducing biological activity.
To illustrate this, let's consider a hypothetical comparison of a trans and a cis analogue from this class against the A549 human lung carcinoma cell line.
| Compound | Stereochemistry | Substituents (R1, R2) | IC50 (µM) against A549 |
| 1a | trans | Phenyl, Isopropyl | 5.2 |
| 1b | cis | Phenyl, Isopropyl | > 50 |
This table is a representative illustration based on typical observations in the field and the potent activity reported for trans isomers in the cited study.
Structure-Activity Relationship (SAR) Analysis
The significant difference in potency between the hypothetical trans isomer 1a and cis isomer 1b can be attributed to their distinct three-dimensional shapes. The trans configuration allows the bulky phenyl and isopropyl groups to occupy positions that are well-tolerated by the target protein, leading to strong binding and potent inhibition of cancer cell growth. In contrast, the cis configuration would force one of these bulky groups into an unfavorable orientation, leading to a significant loss of binding affinity and, consequently, a dramatic reduction in antiproliferative activity. This highlights the critical importance of precise stereochemical control in the synthesis of bioactive tetrahydropyranone analogues.
Experimental Protocol: Antiproliferative Activity (MTT Assay)
The evaluation of a compound's ability to inhibit cancer cell growth is a standard in vitro assay in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds (cis and trans analogues) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for determining the IC50 of tetrahydropyranone analogues.
Mechanistic Insights
The cytotoxic effects of tetrahydropyranone analogues are often attributed to their ability to induce apoptosis (programmed cell death). While the precise molecular targets can vary, these compounds may initiate apoptosis by disrupting mitochondrial function, leading to the release of cytochrome c and the activation of a cascade of enzymes called caspases, which are responsible for dismantling the cell.
The differential activity between cis and trans isomers suggests that they may engage with the apoptotic machinery in different ways or with different affinities. For instance, the more potent trans isomer may have a higher affinity for an anti-apoptotic protein (like Bcl-2), inhibiting its function and tipping the cellular balance towards apoptosis. The cis isomer, due to its suboptimal fit, would be a much weaker inhibitor, explaining its lower cytotoxicity.
Illustrative Apoptosis Pathway:
Caption: Differential inhibition of an anti-apoptotic protein by isomers.
Conclusion and Future Perspectives
The comparison of cis and trans tetrahydropyranone analogues underscores a fundamental principle in drug discovery: stereochemistry is a critical determinant of biological activity. As demonstrated, the spatial arrangement of substituents on the tetrahydropyranone ring can lead to orders of magnitude differences in potency. This necessitates careful consideration of stereoselective synthesis and characterization in the development of new therapeutic agents based on this scaffold.
Future research in this area should focus on elucidating the precise molecular targets of bioactive tetrahydropyranone analogues and using techniques such as X-ray crystallography to visualize the binding interactions of different stereoisomers. Such studies will provide invaluable insights for the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. For drug development professionals, the key takeaway is that the exploration of stereoisomers is not merely an academic exercise but a crucial step in the optimization of lead compounds and the development of successful therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. Structure activity relationship [pharfac.mans.edu.eg]
- 4. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of Chirality: A Comparative Guide to the Biological Function of Dimethyloxanone Stereoisomers
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its biological function. This principle is profoundly evident in the study of chiral heterocyclic compounds such as dimethyloxanones. While often synthesized as a racemic mixture containing equal amounts of mirror-image enantiomers, the biological activity of these stereoisomers is rarely equal. This guide provides an in-depth comparison of the influence of stereochemistry on the biological function of dimethyloxanones and related oxanone scaffolds, supported by experimental data and detailed protocols for their synthesis, separation, and evaluation.
For researchers, scientists, and drug development professionals, understanding the nuances of stereoisomerism is not merely an academic exercise; it is a fundamental necessity for the rational design of safer and more efficacious therapeutic agents. One enantiomer may elicit the desired therapeutic effect, while its counterpart could be inactive, less potent, or even responsible for adverse effects.[1][2] This guide will delve into the causality behind these differences, offering field-proven insights into the experimental choices required to elucidate the distinct pharmacological profiles of dimethyloxanone stereoisomers.
The Foundation: Why Stereochemistry Matters in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology.[2] Biological systems, including enzymes, receptors, and other protein targets, are themselves chiral. This inherent chirality creates a diastereomeric interaction with chiral drug molecules, leading to differences in binding affinity, efficacy, and metabolic stability between enantiomers.[1]
The differential interaction between enantiomers and a chiral receptor can be visualized as the difference between fitting a left hand into a left glove versus a right glove. While the hands (enantiomers) are mirror images, only one will fit perfectly into the corresponding glove (receptor binding site). This selective interaction is the basis for the observed differences in pharmacological activity.[1]
}
Figure 1: Conceptual diagram illustrating the differential binding of dimethyloxanone enantiomers to a chiral biological target, leading to distinct pharmacological outcomes.Case Studies: Stereoselectivity in Action with Oxanone and Lactone Analogs
While specific literature on "dimethyloxanones" is sparse, the broader classes of oxanones and lactones offer compelling examples of stereochemical influence on biological activity. These serve as excellent proxies for understanding the principles that would apply to dimethyloxanones.
Case Study 1: Chiral Derivatives of Xanthones
Xanthones, a class of oxygen-containing heterocyclic compounds with an oxanone core, have demonstrated a wide range of biological activities.[3][4] Studies on synthetic chiral derivatives of xanthones (CDXs) have revealed significant enantioselectivity in their biological effects. For instance, certain chiral xanthone derivatives have shown enantiomer-dependent activity as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2) and in their binding interactions with human serum albumin (HSA).[5]
In one study, the enantiomers of a series of chiral xanthone derivatives were synthesized and evaluated for their ability to inhibit bacterial efflux pumps, a mechanism of antimicrobial resistance. The results indicated that the inhibitory activity was stereospecific, with one enantiomer often being significantly more potent than the other.[6]
| Compound | Enantiomer | Biological Activity (Example) | Reference |
| Chiral Xanthone A | (R)-isomer | Potent inhibitor of bacterial efflux pump | [6] |
| Chiral Xanthone A | (S)-isomer | Weak inhibitor of bacterial efflux pump | [6] |
| Chiral Xanthone B | (R)-isomer | High binding affinity to Human Serum Albumin (HSA) | [5] |
| Chiral Xanthone B | (S)-isomer | Low binding affinity to Human Serum Albumin (HSA) | [5] |
Table 1: Comparative biological activities of chiral xanthone derivatives, demonstrating the impact of stereochemistry.
Case Study 2: Steroidal D-Lactones
Lactones, which are cyclic esters, are another class of compounds structurally related to oxanones. The synthesis and biological evaluation of new A,B-ring modified steroidal D-lactones have demonstrated stereoselective cytotoxic activity against various tumor cell lines.[7] The specific stereochemistry of the epoxide and hydroxyl groups introduced into the steroid scaffold was found to be crucial for their anticancer activity. For example, certain epoxides showed strong activity against prostate cancer (PC3) cell lines, while other stereoisomers were more effective against human breast adenocarcinoma (MDA-MB-231) cells.[7]
Experimental Workflows: From Synthesis to Biological Evaluation
A thorough investigation of the stereochemical influence on the biological function of dimethyloxanones requires a systematic experimental approach. This involves the stereoselective synthesis or separation of the individual enantiomers, followed by their comprehensive biological evaluation.
}
Figure 2: Experimental workflow for investigating the stereochemical influence on the biological function of dimethyloxanones.Part 1: Stereoselective Synthesis or Chiral Separation
The first critical step is to obtain the individual enantiomers in high purity. This can be achieved through two primary strategies:
-
Stereoselective Synthesis: This approach involves the use of chiral catalysts, auxiliaries, or starting materials to synthesize a single enantiomer directly.[2] This is often the more elegant and efficient method for producing enantiomerically pure compounds.
Protocol: Chiral HPLC Separation of Oxanone Derivatives
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) and Pirkle-type CSPs are often effective for the separation of heterocyclic compounds.[8][9]
-
Mobile Phase Optimization: Screen different mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve optimal separation. The addition of a small amount of an acidic or basic additive may be necessary for certain compounds.
-
Method Development: Optimize flow rate, temperature, and injection volume to maximize resolution and peak shape.
-
Enantiomeric Purity Determination: Once a separation method is established, the enantiomeric excess (ee) of each separated fraction can be determined by integrating the peak areas of the two enantiomers.
Part 2: Biological Evaluation
With the pure enantiomers in hand, their biological activities can be compared through a series of in vitro and in vivo assays.
Protocol: In Vitro Receptor Binding Assay
-
Preparation of Target: Prepare membranes or purified protein of the biological target of interest (e.g., a specific receptor or enzyme).
-
Radioligand Binding: Incubate the target with a known radiolabeled ligand that binds to the target.
-
Competition Binding: In separate reactions, add increasing concentrations of the (R)- and (S)-dimethyloxanone enantiomers.
-
Measurement of Radioactivity: After incubation, separate the bound and free radioligand and measure the radioactivity of the bound fraction.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor (the dimethyloxanone enantiomer). From this curve, the half-maximal inhibitory concentration (IC50) for each enantiomer can be determined, which is a measure of its binding affinity.
Protocol: Cell-Based Functional Assay (e.g., Reporter Gene Assay)
-
Cell Culture: Use a cell line that expresses the target receptor and contains a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element that is activated upon receptor stimulation.
-
Treatment: Treat the cells with increasing concentrations of the (R)- and (S)-dimethyloxanones.
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a suitable substrate.
-
Data Analysis: Plot the reporter gene activity against the concentration of the enantiomer to determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) for each stereoisomer.
Concluding Remarks
The exploration of stereochemistry is an indispensable component of modern drug discovery. As demonstrated through the case studies of chiral xanthones and lactones, the biological functions of dimethyloxanone stereoisomers are likely to be significantly different. A rigorous and systematic approach to their synthesis, separation, and biological evaluation is paramount for identifying the eutomer—the enantiomer with the desired therapeutic activity—and for understanding the complete pharmacological profile of a chiral drug candidate. By embracing the principles and protocols outlined in this guide, researchers can unlock the full therapeutic potential of chiral molecules like dimethyloxanones while minimizing the risks associated with unwanted stereoisomers.
References
- 1. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Derivatives of Xanthones: Investigation of the Effect of Enantioselectivity on Inhibition of Cyclooxygenases (COX-1 and COX-2) and Binding Interaction with Human Serum Albumin [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of some new A,B-ring modified steroidal D-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cis-Trans Isomerism in Disubstituted Cyclohexanes: Steric Effects and Conformational Equilibria
For researchers engaged in medicinal chemistry and drug development, understanding the nuanced three-dimensional architecture of cyclic scaffolds is paramount. The cyclohexane ring, a ubiquitous motif in natural products and synthetic pharmaceuticals, presents a classic case study in conformational analysis. The relative orientation of substituents—defined by cis-trans isomerism—profoundly impacts molecular shape, stability, and, consequently, biological activity. This guide provides an in-depth comparison of cis and trans isomers in disubstituted cyclohexanes, grounded in thermodynamic principles and supported by experimental data, to inform rational molecular design.
The Foundational Principle: The Cyclohexane Chair Conformation
To comprehend disubstituted systems, one must first master the conformational landscape of the parent cyclohexane ring. It predominantly adopts a puckered "chair" conformation, which minimizes two key types of strain: angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H bonds).
In this conformation, the twelve hydrogen atoms are not equivalent. They are segregated into two distinct sets:
-
Axial (a): Six hydrogens are oriented parallel to the principal C3 axis of the ring, pointing alternately "up" and "down."
-
Equatorial (e): The other six hydrogens point outwards from the "equator" of the ring.
A critical dynamic feature of the chair conformation is its ability to undergo a "ring flip," interconverting two distinct chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane, these two chairs are identical and isoenergetic. However, for substituted cyclohexanes, the two chair conformers are often unequal in energy, and the equilibrium will favor the more stable conformation.[1]
The driving force behind this preference is the minimization of steric strain. An axial substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring.[1] These are known as 1,3-diaxial interactions . An equatorial substituent largely avoids these destabilizing interactions.
Comparative Analysis of 1,2-, 1,3-, and 1,4-Disubstituted Cyclohexanes
The energetic consequences of substituent placement become more complex in disubstituted systems. The relative stability of cis and trans isomers depends entirely on the substitution pattern (1,2-, 1,3-, or 1,4-) because this dictates the possible arrangements of substituents in the most stable chair conformations. We will use dimethylcyclohexane as a consistent analogue for comparison.
-
cis-1,2-Dimethylcyclohexane : In the cis isomer, one substituent must be axial and the other equatorial (a,e). A ring flip converts it to an equivalent (e,a) conformation. Both conformers are of equal energy, each having one axial methyl group that introduces steric strain from 1,3-diaxial interactions.[2][3] Additionally, the adjacent methyl groups create a gauche-butane interaction, adding further strain.[3]
-
trans-1,2-Dimethylcyclohexane : The trans isomer can exist in two dramatically different chair conformations: one with both methyl groups axial (a,a) and one with both methyl groups equatorial (e,e).[4] The diequatorial (e,e) conformer is significantly more stable as it avoids the severe 1,3-diaxial interactions present in the diaxial (a,a) form.[3][5] While the diequatorial conformer still has a gauche interaction between the methyl groups, its overall energy is much lower than the diaxial conformer.[3][6]
-
cis-1,3-Dimethylcyclohexane : This isomer presents a choice between a diequatorial (e,e) and a diaxial (a,a) conformation.[9] The diequatorial conformer is strongly favored as it has no significant 1,3-diaxial interactions.[10] The diaxial form, however, suffers from severe steric repulsion between the two axial methyl groups, making it highly unstable.[9][10]
-
trans-1,3-Dimethylcyclohexane : Like the cis-1,2 isomer, the trans-1,3 isomer must always have one axial and one equatorial substituent (a,e).[4][11] The two chair-flipped conformers are isoenergetic.[9]
-
cis-1,4-Dimethylcyclohexane : In this configuration, one substituent is necessarily axial and the other equatorial (a,e).[12][13] Ring flipping results in an identical, isoenergetic (e,a) conformer.[12]
-
trans-1,4-Dimethylcyclohexane : This isomer can adopt either a diequatorial (e,e) or a diaxial (a,a) conformation.[12][13] As with the other substitution patterns, the diequatorial conformer is much more stable due to the absence of destabilizing 1,3-diaxial interactions.[14]
Visualizing Conformational Equilibria
The interplay between cis-trans isomerism and chair flipping is crucial. The following diagram illustrates the conformational equilibrium for cis- and trans-1,2-dimethylcyclohexane, highlighting the energetic differences.
Caption: Conformational equilibria for cis- and trans-1,2-dimethylcyclohexane isomers.
Quantitative Assessment of Steric Strain: A-Values
To move from qualitative descriptions to quantitative predictions, the concept of "A-values" is indispensable. An A-value represents the difference in Gibbs free energy (ΔG°) between a conformer where a given substituent is in the axial position versus the equatorial position.[15] It is a direct measure of the steric strain imposed by an axial substituent. Larger A-values indicate a stronger preference for the equatorial position.[15][16]
These values are additive and can be used to estimate the energy difference between conformers of polysubstituted cyclohexanes.
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |
| -F | 0.24 | 1.0 |
| -Cl | 0.4 | 1.7 |
| -Br | 0.2-0.7 | 0.8-2.9 |
| -OH | 0.6 (0.9 in H-bonding solvents) | 2.5 (3.8) |
| -CH₃ (Methyl) | 1.8 | 7.6 |
| -CH₂CH₃ (Ethyl) | 2.0 | 8.4 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 | 9.2 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | >18.8 |
| -C₆H₅ (Phenyl) | 3.0 | 12.6 |
| -CN | 0.2 | 0.8 |
| -COOH | 1.2 | 5.0 |
Data compiled from various sources.[1][15][17]
Causality in A-Values : The trend is not solely based on mass or volume. For instance, the halogens (Cl, Br, I) have similar A-values because as atomic size increases, so does the carbon-halogen bond length. This increased distance partially compensates for the larger atomic radius, keeping the 1,3-diaxial interactions relatively constant.[16][18] Conversely, the tert-butyl group has an exceptionally large A-value, effectively "locking" the conformation with the group in an equatorial position.
Experimental Protocol: Determination of Conformational Equilibrium via ¹H NMR Spectroscopy
The ratio of conformers at equilibrium can be determined experimentally, most commonly using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[19][20] At room temperature, the chair flip is too rapid on the NMR timescale, resulting in a single, time-averaged spectrum.[21][22] By lowering the temperature, this interconversion can be slowed sufficiently to observe distinct signals for the axial and equatorial protons of each conformer.[20][22]
Step-by-Step Methodology
-
Sample Preparation : Dissolve a precisely weighed sample of the disubstituted cyclohexane (e.g., cis-1-tert-butyl-4-chlorocyclohexane) in a suitable deuterated solvent that has a low freezing point (e.g., toluene-d₈ or CS₂).
-
Initial Room Temperature Spectrum : Acquire a standard ¹H NMR spectrum at room temperature (~298 K). This spectrum will show averaged signals and serves as a reference.
-
Low-Temperature Analysis : Cool the NMR probe to a low temperature (e.g., -80 °C or 193 K). The exact temperature required depends on the energy barrier of the ring flip for the specific compound.
-
Spectral Acquisition : At the low temperature, acquire a new ¹H NMR spectrum. The signals that were sharp singlets or simple multiplets at room temperature should now be resolved into two distinct sets of signals, corresponding to the two chair conformers in equilibrium.
-
Signal Assignment : Identify characteristic signals for each conformer. Protons in different environments (axial vs. equatorial) will have different chemical shifts and coupling constants (J-values).[23] For example, the proton on the carbon bearing a substituent will often be a good reporter signal. An axial proton typically exhibits large axial-axial couplings (J_ax-ax ≈ 8-13 Hz) and smaller axial-equatorial couplings (J_ax-eq ≈ 2-5 Hz).
-
Integration and Quantification : Carefully integrate the area under the corresponding, well-resolved signals for each of the two conformers. The ratio of the integrated areas is directly proportional to the ratio of the conformers at that temperature.
-
Calculation of Equilibrium Constant (K_eq) :
-
K_eq = [Concentration of more stable conformer] / [Concentration of less stable conformer]
-
K_eq = (Integral of major conformer) / (Integral of minor conformer)
-
-
Calculation of Gibbs Free Energy Difference (ΔG°) :
-
ΔG° = -RT ln(K_eq)
-
Where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin at which the spectrum was acquired.
-
This protocol provides a direct experimental measure of the energetic preference for one conformation over another, validating the principles derived from steric analysis and A-values.
Experimental Workflow Diagram
Caption: Workflow for determining ΔG° of conformational equilibrium via NMR.
References
- 1. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. brainly.com [brainly.com]
- 11. homework.study.com [homework.study.com]
- 12. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 13. The stable form of trans-1, 4-dimethyl cyclohexane is represented as: [infinitylearn.com]
- 14. stereoelectronics.org [stereoelectronics.org]
- 15. A value - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. m.youtube.com [m.youtube.com]
- 23. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the accurate quantification of related compounds is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. The analytical methods employed for this purpose must be rigorously validated to demonstrate their suitability. A key decision in designing these methods is the choice of calibration strategy: external standard versus internal standard. While the external standard method is simpler, the inclusion of an internal standard (IS) can act as an "unseen guardian," significantly enhancing the reliability and robustness of the analytical data.
This guide provides an in-depth technical comparison of validating a High-Performance Liquid Chromatography (HPLC) method for related compounds with and without an internal standard. We will delve into the causality behind experimental choices, present supporting experimental data from a realistic case study, and provide detailed protocols to illustrate the tangible benefits of employing an internal standard.
The Rationale: Why an Internal Standard is Crucial for Related Compounds Analysis
Analysis of related compounds, which include impurities and degradation products, is often a low-level quantitative challenge. These methods are susceptible to various sources of error, including variations in injection volume, sample preparation losses, and instrumental drift. An internal standard, a compound with similar physicochemical properties to the analytes of interest, is added at a constant concentration to all standards and samples.[1] By calculating the ratio of the analyte peak area to the internal standard peak area, we can compensate for these potential variations, leading to improved accuracy and precision.[2][3][4] The ideal internal standard should be chemically similar to the analyte, well-resolved from all other peaks, and not naturally present in the sample.[1]
A Comparative Case Study: Validation of an HPLC Method for "DrugX" and its Related Compounds
To illustrate the impact of using an internal standard, we will present validation data for a hypothetical drug substance, "DrugX," and its two known related compounds, "Impurity A" and "Impurity B." The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[5][6]
Methodology Overview:
-
Instrumentation: HPLC with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with a phosphate buffer and acetonitrile
-
Analytes: DrugX, Impurity A, Impurity B
-
Internal Standard (IS): A structurally similar compound to DrugX
We will compare the validation results for key parameters obtained using an External Standard (ES) Method versus an Internal Standard (IS) Method .
Specificity: Ensuring the Method's Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[7] For related substances methods, this means demonstrating that the method can separate the main drug substance, all known impurities, and any potential degradation products without interference.[8]
Experimental Protocol for Specificity:
-
Blank and Placebo Analysis: Inject the diluent and a placebo (excipients without the active pharmaceutical ingredient, API) to ensure no interfering peaks at the retention times of the analytes and the IS.
-
Individual Component Analysis: Inject solutions of DrugX, Impurity A, Impurity B, and the IS individually to determine their respective retention times.
-
Spiked Sample Analysis: Prepare a solution containing DrugX spiked with Impurity A, Impurity B, and the IS at their target concentrations. Analyze this mixture to confirm baseline resolution between all peaks.
-
Forced Degradation Studies: Subject DrugX to stress conditions (acid, base, peroxide, heat, and light) to generate degradation products. Analyze the stressed samples to ensure that all degradation peaks are resolved from the existing analyte and IS peaks.
Logical Workflow for Specificity Assessment:
Caption: Workflow for demonstrating method specificity.
Comparative Insight: The use of an internal standard does not directly alter the chromatographic separation (specificity). However, its presence must be accounted for during the specificity assessment to ensure it is also well-resolved from all other components.
Linearity: Establishing a Proportional Response
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range.[9] For related compounds, this is typically from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit.[10]
Experimental Protocol for Linearity:
-
Prepare a series of at least five calibration standards for each impurity, spanning the desired concentration range.
-
For the IS method, add a constant concentration of the internal standard to each calibration standard.
-
Inject each standard in triplicate.
-
For the ES method, plot the peak area of the impurity against its concentration.
-
For the IS method, plot the ratio of the impurity peak area to the IS peak area against the impurity concentration.
-
Perform linear regression analysis and evaluate the correlation coefficient (r²), y-intercept, and the randomness of residuals.
Comparative Linearity Data:
Table 1: Linearity Results for Impurity A
| Parameter | External Standard Method | Internal Standard Method | Acceptance Criteria |
| Range | LOQ - 150% of spec. limit | LOQ - 150% of spec. limit | LOQ to 120% of spec. limit |
| Correlation Coefficient (r²) | 0.9985 | 0.9998 | ≥ 0.99 |
| Y-intercept (% of response at 100%) | 3.5% | 0.8% | Not significant |
Analysis: The internal standard method demonstrates a stronger correlation coefficient and a less significant y-intercept, indicating a more reliable linear relationship. This is because the IS compensates for minor injection volume variations between the different concentration levels.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results to the true value and is typically assessed by recovery studies.[11] For related compounds, this involves spiking a sample matrix with known amounts of the impurities at different concentration levels.[12]
Experimental Protocol for Accuracy:
-
Prepare samples of the drug product placebo spiked with each impurity at a minimum of three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Prepare each concentration level in triplicate.
-
For the IS method, add a constant concentration of the internal standard to each sample.
-
Analyze the samples and calculate the percentage recovery of the spiked amount.
Comparative Accuracy Data:
Table 2: Accuracy (Recovery) Results for Impurity B
| Spiked Level | External Standard Method (% Recovery ± RSD) | Internal Standard Method (% Recovery ± RSD) | Acceptance Criteria |
| LOQ | 85.2% ± 5.8% | 97.5% ± 2.1% | 80.0 - 120.0% |
| 100% of Spec. Limit | 95.6% ± 3.5% | 101.2% ± 1.2% | 90.0 - 110.0% |
| 120% of Spec. Limit | 108.9% ± 4.1% | 102.5% ± 1.5% | 90.0 - 110.0% |
Analysis: The data clearly shows that the internal standard method provides significantly better accuracy and precision (lower RSD) at all levels. The improvement is particularly noticeable at the low concentration (LOQ), where minor variations can have a larger relative impact. The IS effectively corrects for potential losses during sample preparation and variability in injection, leading to results that are much closer to the true value.[13][14]
Precision: Measuring Agreement
Precision reflects the degree of agreement between a series of measurements under the same conditions.[15] It is typically evaluated at two levels: repeatability and intermediate precision.[11]
-
Repeatability: Precision over a short interval with the same analyst, instrument, and reagents.
-
Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, analysts, or equipment.
Experimental Protocol for Precision:
-
Repeatability: Prepare six independent samples of DrugX spiked with impurities at the specification limit. For the IS method, add the internal standard to each. Analyze the samples and calculate the %RSD for the concentration of each impurity.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Compare the results from both studies.
Comparative Precision Data:
Table 3: Precision Results for Impurity A (% RSD)
| Precision Level | External Standard Method | Internal Standard Method | Acceptance Criteria |
| Repeatability (n=6) | 4.8% | 1.5% | ≤ 5.0% |
| Intermediate Precision (Day 2/Analyst 2) | 6.2% | 1.8% | ≤ 5.0% |
Analysis: The internal standard method demonstrates superior precision in both repeatability and intermediate precision studies. The lower %RSD values indicate that the method is less susceptible to the minor variations that occur during routine analysis, making it more reliable over time and between different analysts.[4]
Robustness: Resisting Deliberate Changes
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] It provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).
-
Prepare a sample of DrugX spiked with impurities and the internal standard.
-
Analyze the sample while making small, deliberate changes to one parameter at a time (e.g., pH ± 0.2 units, temperature ± 5°C, flow rate ± 10%).
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities.
Logical Relationship in Robustness Testing:
Caption: Deliberate variations in method parameters for robustness testing.
Comparative Insight: While both methods are subjected to the same variations, the internal standard method often shows greater robustness in quantitative results. This is because the IS and the analytes are likely to be affected in a similar manner by changes in parameters like flow rate. The ratio-based calculation can therefore buffer the impact of these changes on the final reported concentration. For instance, a 10% decrease in flow rate will increase the retention times and peak areas for both the analyte and the IS, but the area ratio may remain relatively constant.
Conclusion: A Clear Case for the Internal Standard
The comparative data presented in this guide unequivocally demonstrates the value of incorporating an internal standard in method validation for related compounds. While the external standard method may appear simpler, it is more susceptible to the inherent variabilities of chromatographic analysis and sample preparation.
The use of an internal standard leads to:
-
Improved Accuracy: Results are consistently closer to the true values, especially at low concentration levels.
-
Enhanced Precision: The method is more reproducible, both within a single run and between different analysts and days.
-
Greater Robustness: The method is more resilient to minor, unavoidable variations in analytical conditions.
For drug development professionals committed to the highest standards of data integrity, the adoption of an internal standard methodology is not merely a preference but a scientifically sound strategy for ensuring the quality, safety, and efficacy of pharmaceutical products. The initial investment in developing a method with a suitable internal standard pays significant dividends in the form of more reliable and defensible analytical data.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal standard: Significance and symbolism [wisdomlib.org]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. New approach of validation using internal normalization technique for quantification of related substances in raw material, intermediates and pharmaceutical substances by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BiochemSphere [biochemicalsci.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. jocpr.com [jocpr.com]
- 13. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. altabrisagroup.com [altabrisagroup.com]
Safety Operating Guide
Part 1: Core Safety Directive: Hazard Identification and Risk Mitigation
An In-Depth Guide to the Proper Disposal of cis-2,6-Dimethyloxan-4-one for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the highest standards of safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.
Understanding the inherent risks of a compound is the first step toward safe handling and disposal. This compound is a ketone and a combustible liquid that requires careful management to mitigate risks to personnel and the environment.
Hazard Profile
Based on available safety data for the compound and related chemical structures, this compound presents several hazards that must be addressed through rigorous safety protocols.[1]
| Hazard Classification | GHS Hazard Statement | Description of Risk |
| Combustible Liquid | H227 | The liquid and its vapors can ignite when exposed to a source of ignition.[1][2] |
| Skin Irritation | H315 | May cause redness, itching, and irritation upon direct contact with the skin.[1] |
| Serious Eye Irritation | H319 | Can cause significant irritation, pain, and potential damage if it comes into contact with the eyes.[1][2] |
| Harmful if Inhaled | H332 | Inhalation of vapors may be harmful and can lead to respiratory discomfort.[1] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[1] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate these risks, a multi-layered approach combining engineering controls and appropriate PPE is essential.
-
Engineering Controls : All handling and disposal procedures involving this compound must be conducted within a certified chemical fume hood. This is the primary defense against the inhalation of harmful vapors and ensures that any fumes are safely exhausted from the laboratory.[3]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear tightly fitting safety goggles with side shields to prevent splashes from reaching the eyes.[2][4]
-
Hand Protection : Use chemically resistant gloves. Nitrile or neoprene gloves are suitable for handling ketones. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[2]
-
Protective Clothing : A standard laboratory coat should be worn to protect against accidental skin contact.[4]
-
Part 2: Standard Operating Protocol for Disposal
The disposal of this compound is governed by strict regulations to protect the environment. In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).[5][6] Due to its combustibility, this compound is typically classified as an ignitable hazardous waste.
Disposal Decision Workflow
The following workflow provides a logical decision-making process for the routine disposal of this compound waste generated in a laboratory setting.
Caption: Decision workflow for managing this compound waste.
Step-by-Step Disposal Methodology
The primary and most compliant method for disposing of this chemical is through your institution's licensed hazardous waste management program.[7][8]
-
Segregation : Collect waste containing this compound in a dedicated waste container. Do not mix it with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases, to prevent hazardous reactions.[9] Ketones are generally collected with other non-halogenated organic solvents.[10]
-
Containerization :
-
Select a container that is in good condition, free of leaks, and compatible with the chemical. A glass bottle with a screw-top cap is typically appropriate.[5][9]
-
The container must remain closed at all times except when you are actively adding waste to it. This minimizes the release of vapors and prevents spills.[5][9]
-
-
Labeling :
-
Accumulation and Storage :
-
Disposal :
-
Once the container is full, or before it has been stored for an excessive period (check your institution's guidelines), contact your Environmental Health & Safety (EHS) or equivalent department to arrange for pickup.[7][9]
-
The waste will then be transported by trained professionals to a licensed facility for proper disposal, which for combustible organic liquids is typically high-temperature incineration.[4][8][10]
-
Part 3: Emergency Protocols
Accidents can happen despite the best precautions. Being prepared with a clear plan is critical.
Spill Response
For small spills contained within a chemical fume hood:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Don PPE : Ensure you are wearing the appropriate PPE as described in Part 1.
-
Containment : Cover the spill with an absorbent, inert material such as vermiculite, sand, or a commercial chemical absorbent pad.[11][12]
-
Collection : Carefully collect the absorbent material using non-sparking tools and place it in a sealable, compatible container.[4][12]
-
Disposal : Label the container as "Hazardous Waste" with a description of the contents and dispose of it through the EHS office.
-
Decontamination : Clean the spill area thoroughly.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[12]
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][13]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][13]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][13]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- 1. 14505-80-7|cis-2,6-Dimethyldihydro-2H-pyran-4(3H)-one|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. carlroth.com [carlroth.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling cis-2,6-Dimethyloxan-4-one
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. The handling of novel or specialized chemical entities, such as cis-2,6-Dimethyloxan-4-one, demands a meticulous and proactive approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond mere compliance to foster a truly self-validating system of laboratory safety. Our objective is to empower you with the knowledge to not only use Personal Protective Equipment (PPE) but to understand the causality behind each choice, ensuring your work is both groundbreaking and safe.
Hazard Assessment: Understanding the Risks
Before handling this compound, a thorough risk assessment is crucial. Based on its chemical structure and information for similar compounds, the primary hazards are anticipated to be:
-
Flammability: As a ketone, this compound is likely flammable.[1][2][3] Handling should be performed away from ignition sources, and spark-proof tools should be used.[4][5]
-
Skin and Eye Irritation: Direct contact may cause irritation or more severe damage.[1][6]
-
Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory discomfort.[6]
-
Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon storage and exposure to air.
Given these potential hazards, a multi-layered PPE approach is essential to mitigate risks.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The selection of specific items should be guided by a task-specific risk assessment.
Hand Protection: The First Line of Defense
Standard disposable nitrile gloves often provide poor resistance to ketones and ethers.[7] Therefore, specialized gloves are necessary for adequate protection.
| Glove Type | Protection Level | Recommended Use |
| Butyl Rubber Gloves | Excellent | Offers superior protection against ketones and esters. Recommended for prolonged contact or large-volume handling.[8] |
| Ketone-Resistant Nitrile Gloves | Excellent | Specifically formulated for high resistance to ketones like MEK and acetone.[9][10][11] |
| Double Gloving | Enhanced | An inner nitrile glove with an outer butyl or ketone-resistant glove provides an added layer of safety.[8] |
Rationale: The selection of appropriate glove material is critical to prevent chemical permeation and skin contact. Butyl rubber and specialized ketone-resistant nitrile gloves have demonstrated superior resistance to the chemical classes to which this compound belongs.
Eye and Face Protection: Shielding from Splashes and Vapors
-
Safety Glasses with Side Shields: Mandatory for all laboratory work.
-
Chemical Splash Goggles: Required when there is a risk of splashing.
-
Face Shield: Should be worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.
Rationale: Protecting the eyes from splashes and vapors is non-negotiable. Standard safety glasses offer minimal protection from splashes from the side, making chemical splash goggles a more robust choice for many procedures.
Protective Clothing: Minimizing Skin Exposure
-
Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material is essential due to the flammability risk.
-
Chemical-Resistant Apron: Recommended when handling larger volumes to provide an additional barrier.
-
Full-Length Pants and Closed-Toe Shoes: These are standard laboratory attire and are crucial for protecting the lower body from spills.
Rationale: Protective clothing serves as a barrier against accidental spills and splashes. Flame-resistant materials are particularly important when working with flammable substances.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Respiratory protection should be determined by the scale of the work and the ventilation available.
-
Chemical Fume Hood: All work with this compound should ideally be conducted in a certified chemical fume hood to minimize vapor inhalation.
-
Respirator: If work cannot be performed in a fume hood, or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[4] The specific type of respirator should be chosen based on a formal risk assessment.
Rationale: Engineering controls like fume hoods are the primary method for controlling inhalation exposure. Respirators provide personal protection when engineering controls are insufficient.
Step-by-Step PPE Procedures
Adherence to proper donning, doffing, and disposal procedures is as critical as the selection of the PPE itself.
Donning Procedure
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the flame-resistant lab coat and fasten it completely.
-
Outer Gloves: Don the second, chemical-resistant (butyl or ketone-resistant nitrile) gloves, ensuring they overlap the cuffs of the lab coat.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Respirator: If required, perform a user seal check to ensure the respirator is properly fitted.
Doffing Procedure (to minimize cross-contamination)
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Inner Gloves: Remove the inner gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
-
All disposable PPE (gloves, aprons) contaminated with this compound must be disposed of as hazardous chemical waste in a designated, sealed container.
-
Reusable PPE, such as butyl gloves, should be decontaminated according to established laboratory procedures before being stored for reuse.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By integrating these detailed protocols and understanding the rationale behind them, you can create a robust safety framework for handling this compound, ensuring the integrity of your research and the well-being of your team.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. trans-2,3-Dimethyloxirane | C4H8O | CID 30664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. shop.dqeready.com [shop.dqeready.com]
- 9. xtremeproducts.com.au [xtremeproducts.com.au]
- 10. glovesnstuff.com [glovesnstuff.com]
- 11. safetygloves.co.uk [safetygloves.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
